molecular formula C7H13ClN2 B593995 3-Methylpiperidine-3-carbonitrile hydrochloride CAS No. 1205749-97-8

3-Methylpiperidine-3-carbonitrile hydrochloride

Numéro de catalogue: B593995
Numéro CAS: 1205749-97-8
Poids moléculaire: 160.645
Clé InChI: AGURFPBGAFCODY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Methylpiperidine-3-carbonitrile hydrochloride (CAS 1205749-97-8) is a significant chemical intermediate in pharmaceutical research and organic synthesis. This piperidine derivative is part of a critical class of heterocycles that are foundational fragments in designing drugs, with its derivatives present in more than twenty classes of pharmaceuticals . Its primary research value lies in the development of potential drugs targeting neurological disorders, owing to its structural similarity to certain neurotransmitters . The piperidine moiety is a key structural feature for biological activity, particularly in the development of ligands for central nervous system (CNS) targets . Specifically, research indicates that piperidine-based compounds are crucial in the search for new dual-acting histamine H3 and sigma-1 receptor ligands, which represent a promising approach for treating neuropathic pain and other complex disorders . The protonated form of the piperidine nitrogen is often essential for forming key salt bridge interactions within receptor binding pockets, enhancing the affinity of potential drug candidates . Supplied as the hydrochloride salt, this compound offers enhanced stability and solubility, making it suitable for various experimental applications in medicinal chemistry and process development . Please note: This product is intended for Research and Further Manufacturing Use Only, and is not for direct human or veterinary use.

Propriétés

IUPAC Name

3-methylpiperidine-3-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2.ClH/c1-7(5-8)3-2-4-9-6-7;/h9H,2-4,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGURFPBGAFCODY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30857180
Record name 3-Methylpiperidine-3-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1205749-97-8
Record name 3-Methylpiperidine-3-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

The Cyanopiperidine Scaffold: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The piperidine ring is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and bioactive compounds.[1] The introduction of a cyano (-C≡N) group onto this saturated heterocycle creates the cyanopiperidine scaffold, a versatile and highly valued building block for drug discovery and development. This guide provides an in-depth technical overview of cyanopiperidine hydrochlorides, with a focus on the well-documented and industrially relevant compound, 4-Cyanopiperidine Hydrochloride . We will explore its fundamental properties, validated synthetic protocols, analytical characterization, and the critical role it plays as a precursor in the development of novel therapeutics. While the specific compound 3-Methylpiperidine-3-carbonitrile hydrochloride is not commercially prevalent, the principles, protocols, and applications detailed herein for the 4-cyano isomer serve as an authoritative proxy for researchers working with substituted cyanopiperidine scaffolds.

Core Compound Properties: 4-Cyanopiperidine Hydrochloride

The hydrochloride salt of 4-cyanopiperidine is favored in laboratory and industrial settings. As a salt, it is typically a stable, crystalline solid, which is more easily handled, weighed, and stored compared to its free base form, which can be an oil.[2][3] The salt form also enhances water solubility, a useful property for various reaction conditions.[2]

Data Summary: Physicochemical Properties of 4-Cyanopiperidine Hydrochloride

Property Value Source(s)
Molecular Formula C₆H₁₀N₂ · HCl [4]
Molecular Weight 146.62 g/mol [4]
CAS Number 240401-22-3 [2][5]
Appearance White to off-white solid [4]
Melting Point 201 - 204 °C [4]
Chemical Stability Stable under recommended storage conditions; moisture sensitive. [4]

| Primary Application | Intermediate for pharmaceutical and agrochemical synthesis. |[1][6] |

Synthesis of Cyanopiperidine Scaffolds: Established Protocols

The synthesis of cyanopiperidines is a critical process, demanding efficiency, scalability, and high purity. The most common industrial route to 4-cyanopiperidine hydrochloride involves the dehydration of a primary amide, piperidine-4-carboxamide (isonipecotamide). An alternative route, often used in laboratory settings, involves the acidic deprotection of a nitrogen-protected precursor.

Protocol 1: Dehydration of Piperidine-4-carboxamide

This is the most direct and widely cited method. The conversion of the amide group to a nitrile is typically achieved using a strong dehydrating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[6] The use of thionyl chloride in an appropriate solvent like toluene is common and yields the hydrochloride salt directly.

Causality: Thionyl chloride reacts with the amide to form a reactive intermediate. The subsequent elimination of sulfur dioxide and hydrogen chloride drives the formation of the nitrile. Performing the reaction in a non-polar solvent like toluene allows for the direct precipitation of the hydrochloride product, simplifying isolation.

Detailed Step-by-Step Methodology:

  • Setup: In a fume hood, equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The reaction must be conducted under an inert atmosphere to prevent reaction with atmospheric moisture.[4]

  • Reagents: Suspend piperidine-4-carboxamide (1 equivalent) in toluene.

  • Reaction: While stirring, slowly add thionyl chloride (SOCl₂, ~2.1 equivalents) dropwise via the dropping funnel, maintaining the temperature at approximately 20°C.[5]

  • Maturation: Stir the resulting suspension at room temperature for 18-24 hours to ensure the reaction goes to completion.

  • Isolation: Isolate the precipitated solid by filtration. Wash the filter cake with fresh toluene to remove residual reagents.

  • Drying: Dry the product under vacuum to yield 4-cyanopiperidine hydrochloride as a colorless solid. Purity can be assessed via GC analysis, with reported yields as high as 86.5%.[5]

Protocol 2: Deprotection of N-Boc-4-cyanopiperidine

For many complex syntheses, the piperidine nitrogen is first protected, commonly with a tert-butyloxycarbonyl (Boc) group. This strategy prevents the secondary amine from interfering with other reactions. The final step is the removal of the Boc group, which simultaneously forms the hydrochloride salt.

Causality: The Boc protecting group is labile under strong acidic conditions. A solution of hydrogen chloride in an organic solvent (e.g., ethyl acetate or dioxane) provides the acid necessary to cleave the carbamate and the chloride counter-ion to form the desired salt in a clean, high-yielding reaction.[1][6]

Detailed Step-by-Step Methodology:

  • Setup: In a fume hood, dissolve N-Boc-4-cyanopiperidine (1 equivalent) in a 4M solution of HCl in ethyl acetate (EtOAc).[1]

  • Reaction: Stir the solution at room temperature. The reaction is typically rapid, often completing within 30-60 minutes.

  • Isolation: Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Product: The resulting white solid is 4-cyanopiperidine hydrochloride. This method often proceeds in quantitative yield.[1]

Workflow Visualization: Synthesis of 4-Cyanopiperidine HCl

G cluster_0 Protocol 1: Dehydration cluster_1 Protocol 2: Deprotection start1 Piperidine-4-carboxamide reagent1 SOCl₂ in Toluene (20°C, 18h) start1->reagent1 product1 4-Cyanopiperidine HCl (Solid Precipitate) reagent1->product1 workup1 Filter & Vacuum Dry product1->workup1 start2 N-Boc-4-cyanopiperidine reagent2 4M HCl in EtOAc (RT, 30 min) start2->reagent2 product2 4-Cyanopiperidine HCl (In Solution) reagent2->product2 workup2 Evaporate Solvent product2->workup2

Caption: Comparative workflows for the synthesis of 4-Cyanopiperidine HCl.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic methods provides a self-validating system, ensuring the material meets the standards required for subsequent use in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a primary tool for structural confirmation. The spectrum of 4-cyanopiperidine hydrochloride in a solvent like DMSO-d₆ will exhibit characteristic signals.

Expected ¹H NMR (DMSO-d₆) Signals for 4-Cyanopiperidine HCl: [1]

  • ~9.3 ppm (broad singlet, 2H): Protons on the nitrogen atom (NH₂⁺), broadened by quadrupolar coupling and exchange.

  • ~3.2-3.1 ppm (multiplet, 3H): One axial proton at C4 and two equatorial protons at C2/C6.

  • ~3.0-2.9 ppm (multiplet, 2H): Two axial protons at C2/C6.

  • ~2.1-1.8 ppm (multiplets, 4H): Protons at the C3 and C5 positions.

Trustworthiness: The integration of these signals should correspond to the number of protons (2:3:2:4). The distinct chemical shifts, particularly the downfield shift of the N-H protons due to protonation, and the complex splitting patterns of the ring protons confirm the piperidine structure and its salt form.

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for assessing purity. A reverse-phase method is typically employed to analyze polar compounds like cyanopiperidine hydrochloride.

Exemplary HPLC-UV Method Parameters:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[7]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., potassium phosphate or formic acid) and a polar organic solvent like acetonitrile.[7][8]

  • Detection: UV detection, typically in the range of 200-220 nm, is suitable as the cyano group has a weak chromophore.[7]

  • Quantification: Purity is determined by the area percentage of the main peak relative to any impurity peaks.

Causality: This method separates the compound from non-polar impurities (which elute later) and highly polar starting materials or side products (which elute earlier). The use of a buffered mobile phase ensures consistent ionization state and reproducible retention times.

Logical Flow: Analytical Validation Workflow

G cluster_C Quality Control Decision Sample Synthesized 4-Cyanopiperidine HCl NMR ¹H NMR Spectroscopy Sample->NMR HPLC Reverse-Phase HPLC Sample->HPLC Structure Structural Confirmation (Correct peaks & integration) NMR->Structure Purity Purity Assay (>95% Peak Area) HPLC->Purity Final Qualified for Further Synthesis Structure->Final Purity->Final

Caption: A self-validating workflow for chemical identity and purity assessment.

Applications in Drug Development & Synthesis

4-Cyanopiperidine is not an active pharmaceutical ingredient (API) itself but is a critical starting material for numerous APIs.[6] Its value lies in the dual reactivity of the cyano group and the secondary amine.

  • The Cyano Group: Can be hydrolyzed to a carboxylic acid or carboxamide, or reduced to a primary amine (aminomethyl group). This functional group is a key component in inhibitors of enzymes like dipeptidyl peptidase IV (DPP-IV), which are used in the treatment of type 2 diabetes.[9]

  • The Secondary Amine: Provides a nucleophilic site for N-alkylation or N-arylation, allowing the piperidine scaffold to be attached to other complex molecular fragments.

This combination makes the cyanopiperidine scaffold a powerful tool for building molecules with precise three-dimensional structures required for potent and selective interaction with biological targets.[2]

Safety, Handling, and Storage

Professional diligence in handling cyanopiperidine derivatives is mandatory. As a toxic substance, all operations should be conducted within a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Standard PPE includes a lab coat, nitrile gloves, and tightly fitting safety goggles.[3][4]

  • Handling: Avoid contact with skin and eyes. Do not breathe dust. Avoid dust formation during weighing and transfer.[4] The compound is toxic if swallowed, and appropriate first aid measures should be readily available.[10]

  • Storage: Store in a cool, dry, and well-ventilated place. The compound is moisture-sensitive, so containers must be kept tightly sealed.[4] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to maintain product quality.[4]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.[10]

References

  • Koyiri, K., et al. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES . Rasayan Journal of Chemistry. [Link]

  • US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
  • SAFETY DATA SHEET . Fisher Scientific. [Link]

  • Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans . ResearchGate. [Link]

  • WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride.
  • HPLC-MS/MS Determination of Clonidine Hydrochloride and Cyproheptadine Hydrochloride Contents in Pig Urine . Chinese Journal of Analysis Laboratory. [Link]

  • Identification and quantitative determination of clonidine by HPLC method . SciSpace. [Link]

  • 11 Years of cyanopyrrolidines as DPP-IV inhibitors . PubMed. [Link]

  • HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column . SIELC Technologies. [Link]

  • Identification and quantitative determination of clonidine by HPLC method . National University of Pharmacy of the Ministry of Health of Ukraine. [Link]

  • Material Safety Data Sheet - 4-Cyanopiperidine hydrochloride . 3ASenrise. [Link]

Sources

An In-depth Technical Guide to 3-Methylpiperidine-3-carbonitrile Hydrochloride: A Novel Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Methylpiperidine-3-carbonitrile hydrochloride, a unique chemical entity with significant potential in medicinal chemistry. Given the novelty of this specific structure, this document synthesizes information from foundational principles of organic chemistry and data from structurally related analogs to present a predictive yet robust guide. We will delve into its structural attributes, a proposed synthetic pathway, analytical characterization, and its prospective role in the landscape of modern drug development.

Molecular Architecture and Physicochemical Rationale

3-Methylpiperidine-3-carbonitrile hydrochloride is a chiral heterocyclic compound featuring a piperidine core. The defining characteristic of this molecule is the quaternary carbon at the 3-position, substituted with both a methyl and a carbonitrile group. The hydrochloride salt form enhances its stability and aqueous solubility, making it more amenable for research and development applications.

The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and bioactive natural products.[1] Its prevalence is attributed to its ability to confer favorable pharmacokinetic properties, including improved metabolic stability and bioavailability.[1] The saturated, non-aromatic nature of the piperidine ring allows it to adopt various chair and boat conformations, enabling precise three-dimensional orientations of its substituents to interact with biological targets.

The Significance of the 3,3-Disubstitution Pattern

The presence of both a methyl and a carbonitrile group on the same carbon atom (C3) creates a stereocenter, meaning the molecule can exist as two enantiomers. This quaternary center introduces conformational rigidity, which can be highly advantageous in drug design by reducing the entropic penalty upon binding to a target protein.

  • The Methyl Group: The methyl group at the 3-position influences the local stereochemistry and can engage in beneficial hydrophobic interactions within a protein's binding pocket.

  • The Carbonitrile Group: The nitrile moiety is a versatile functional group in medicinal chemistry. It is a strong hydrogen bond acceptor and can act as a bioisostere for a carbonyl group. Its linear geometry and electronic properties can be exploited for specific molecular interactions.

Predicted Physicochemical Properties
PropertyPredicted ValueRationale
Molecular Formula C₇H₁₃ClN₂Based on the structure of 3-methylpiperidine and the addition of a nitrile group and HCl.
Molecular Weight 160.65 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for hydrochloride salts of organic amines.
Solubility Soluble in water and polar organic solvents like methanol and ethanol.The hydrochloride salt form significantly increases aqueous solubility compared to the free base.
Chirality Exists as a racemic mixture of (R) and (S) enantiomers.Due to the chiral quaternary center at the C3 position.

Proposed Synthetic Pathway

The synthesis of 3-Methylpiperidine-3-carbonitrile hydrochloride presents a challenge due to the formation of the quaternary center. A plausible and efficient synthetic route would involve the α-alkylation of a suitable piperidine-3-carbonitrile precursor. The following multi-step synthesis is proposed:

Synthetic Workflow Diagram

G cluster_0 Step 1: N-Protection cluster_1 Step 2: α-Methylation cluster_2 Step 3: Deprotection cluster_3 Step 4: Salt Formation A Piperidine-3-carbonitrile B N-Boc-piperidine-3-carbonitrile A->B Boc₂O, Et₃N, DCM C N-Boc-3-methylpiperidine-3-carbonitrile B->C 1. LDA, THF, -78 °C 2. CH₃I D 3-Methylpiperidine-3-carbonitrile (Free Base) C->D TFA or HCl in Dioxane E 3-Methylpiperidine-3-carbonitrile hydrochloride D->E HCl in Et₂O

Caption: Proposed synthetic workflow for 3-Methylpiperidine-3-carbonitrile hydrochloride.

Detailed Experimental Protocol

Step 1: N-Protection of Piperidine-3-carbonitrile

  • Dissolve piperidine-3-carbonitrile (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (Et₃N, 1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-piperidine-3-carbonitrile.

Step 2: α-Methylation

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere.

  • Add a solution of N-Boc-piperidine-3-carbonitrile (1.0 eq) in anhydrous THF to the LDA solution at -78 °C.

  • Stir the mixture for 1 hour at -78 °C to ensure complete deprotonation.

  • Add methyl iodide (CH₃I, 1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 2-3 hours, then allow it to slowly warm to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain N-Boc-3-methylpiperidine-3-carbonitrile.

Step 3: N-Deprotection

  • Dissolve the purified N-Boc-3-methylpiperidine-3-carbonitrile (1.0 eq) in a solution of hydrochloric acid in 1,4-dioxane (4 M).

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, remove the solvent under reduced pressure to yield the crude hydrochloride salt or neutralize with a base to obtain the free base, 3-Methylpiperidine-3-carbonitrile.

Step 4: Final Salt Formation

  • If the free base was isolated in the previous step, dissolve it in diethyl ether (Et₂O).

  • Cool the solution to 0 °C.

  • Add a solution of HCl in Et₂O dropwise until precipitation is complete.

  • Filter the resulting solid, wash with cold Et₂O, and dry under vacuum to yield pure 3-Methylpiperidine-3-carbonitrile hydrochloride.

Analytical Characterization

A comprehensive analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the piperidine ring protons, a singlet for the methyl group protons, and a downfield shift of the N-H proton in the hydrochloride salt.
¹³C NMR A signal for the quaternary carbon at the 3-position, a signal for the nitrile carbon (around 120 ppm), a signal for the methyl carbon, and signals for the piperidine ring carbons.
Mass Spectrometry (ESI+) An [M+H]⁺ peak corresponding to the molecular weight of the free base.
IR Spectroscopy A characteristic sharp absorption band for the C≡N stretch (around 2240-2260 cm⁻¹), and a broad N-H stretch for the ammonium salt.
Elemental Analysis The experimentally determined percentages of C, H, Cl, and N should match the calculated values for the molecular formula C₇H₁₃ClN₂.

Applications in Drug Discovery and Development

The unique structural features of 3-Methylpiperidine-3-carbonitrile hydrochloride make it a highly attractive scaffold for the synthesis of novel therapeutic agents.

A Building Block for Novel Chemical Entities

This compound can serve as a versatile starting material for the elaboration of more complex molecules. The secondary amine of the piperidine ring can be functionalized through various reactions such as N-alkylation, N-arylation, and acylation. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for diversification.

Potential Therapeutic Targets

Piperidine-containing compounds have shown efficacy against a wide range of diseases, including those affecting the central nervous system (CNS) and cancer.[1] The rigid, three-dimensional structure of this scaffold is well-suited for targeting enzyme active sites and protein-protein interactions.

Logical Relationship of Structure to Potential Applications

G A 3-Methylpiperidine-3-carbonitrile Hydrochloride B Piperidine Core A->B C Quaternary Center A->C D Carbonitrile Group A->D E Hydrochloride Salt A->E F Improved PK Properties (Metabolic Stability, Bioavailability) B->F G Conformational Rigidity (Reduced Entropic Penalty) C->G H H-Bond Acceptor Bioisostere for Carbonyl D->H I Enhanced Solubility & Stability E->I J Drug Discovery Applications (CNS, Oncology, etc.) F->J G->J H->J I->J

Caption: Relationship between structural features and potential applications.

Safety and Handling

As a novel chemical, a full toxicological profile for 3-Methylpiperidine-3-carbonitrile hydrochloride is not available. Therefore, it should be handled with care, assuming it is potentially hazardous. General safety precautions for related compounds should be followed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

  • Toxicity: Piperidine derivatives can be corrosive and toxic. Nitriles can be toxic if ingested, inhaled, or absorbed through the skin.

Conclusion

3-Methylpiperidine-3-carbonitrile hydrochloride represents a promising, albeit underexplored, scaffold for medicinal chemistry. Its unique combination of a privileged piperidine core, a conformationally rigidifying quaternary center, and a versatile carbonitrile handle makes it a valuable building block for the synthesis of novel, three-dimensionally complex molecules. The proposed synthetic route and analytical characterization workflow provide a solid foundation for researchers to synthesize and validate this compound. Its potential applications in drug discovery, particularly in the areas of CNS disorders and oncology, warrant further investigation. As with any novel chemical entity, appropriate safety precautions must be taken during its handling and use.

References

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility Profiling of 3-Methylpiperidine-3-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Pharmaceutical Development

In the landscape of drug discovery and development, the journey of a new chemical entity (NCE) from the laboratory bench to a viable therapeutic is fraught with challenges. Among the most fundamental of these is the aqueous solubility of the compound. Solubility is a critical physicochemical property that dictates a drug's bioavailability, manufacturability, and ultimately, its therapeutic efficacy.[1][2] More than 40% of NCEs developed in the pharmaceutical industry are practically insoluble in water, posing a significant hurdle for formulation scientists.[2]

This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 3-Methylpiperidine-3-carbonitrile hydrochloride . This compound, featuring a substituted piperidine scaffold, belongs to a class of heterocyclic amines prevalent in a vast array of pharmaceuticals due to their versatile biological activities.[3][4][5] The presence of a basic nitrogen atom, a polar carbonitrile group, and its formulation as a hydrochloride salt suggests a complex solubility behavior that warrants in-depth investigation.

For researchers, scientists, and drug development professionals, understanding the solubility profile of such a compound is not merely an academic exercise. It is a foundational step that informs crucial decisions in lead optimization, formulation design, and the selection of appropriate administration routes.[6][7] This document is designed to serve as a practical, field-proven guide, moving beyond mere procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to solubility assessment.

Section 1: Physicochemical Landscape and Its Influence on Solubility

The molecular structure of 3-Methylpiperidine-3-carbonitrile hydrochloride provides key indicators of its expected solubility behavior. As a hydrochloride salt of a tertiary amine, its aqueous solubility is anticipated to be significantly pH-dependent.[8][9]

  • The Piperidine Moiety: The core piperidine ring contains a basic nitrogen atom. In acidic to neutral media, this nitrogen is protonated, forming a positively charged ammonium ion (R₃NH⁺).[9] This ionization dramatically increases the molecule's polarity and its ability to form favorable interactions with water molecules, thereby enhancing aqueous solubility.[8]

  • The Hydrochloride Salt Form: The formation of a hydrochloride salt is a common and effective strategy for increasing the solubility and dissolution rates of basic drugs.[10] The salt readily dissociates in aqueous media, yielding the protonated amine and a chloride counter-ion. However, this also introduces the potential for the "common ion effect," where the presence of excess chloride ions (e.g., in gastric fluid or certain buffers) can suppress the solubility of the salt.[10][11]

  • Substituents: The methyl group is a small, non-polar substituent that will have a minor impact on overall solubility. The carbonitrile (-C≡N) group is polar and capable of acting as a hydrogen bond acceptor, which may contribute favorably to its interaction with water.

Given these features, a comprehensive solubility assessment must prioritize evaluation across a physiologically relevant pH range.

Section 2: Strategic Solvent and Media Selection

The choice of solvent is a critical first step in any solubility study. For pharmaceutical applications, the focus extends beyond simple organic solvents to aqueous and biorelevant media that mimic physiological conditions.[12][13] A strategic screening approach provides a holistic view of the compound's behavior.

Table 1: Recommended Media for Solubility Screening

Media TypeSpecific ExamplesRationale & Justification
Aqueous Buffers pH 1.2 (Simulated Gastric Fluid, SGF)Represents the acidic environment of the stomach. Crucial for assessing the stability and solubility of a hydrochloride salt.[14]
pH 4.5 (Acetate Buffer)Represents conditions in the upper small intestine and is a standard pH for regulatory submissions (e.g., BCS biowaivers).[15]
pH 6.8 (Phosphate Buffer, SIF)Represents the environment of the lower small intestine, a primary site for drug absorption.[14]
pH 7.4 (Phosphate-Buffered Saline, PBS)Mimics the pH of blood and is relevant for assessing solubility for intravenous formulations and interpreting in vitro assay results.[14]
Biorelevant Media Fasted State Simulated Intestinal Fluid (FaSSIF)Contains bile salts and phospholipids to mimic the composition of intestinal fluid in the fasted state. Provides a more accurate prediction of in vivo solubility.[16]
Fed State Simulated Intestinal Fluid (FeSSIF)Contains higher concentrations of bile salts and phospholipids to mimic the fed state, which can significantly alter drug solubility.[16]
Co-solvent Systems Water/Ethanol, Water/Propylene Glycol, Water/DMSOOften used in early-stage toxicology studies and formulation development. Determining solubility in these systems is vital for preparing appropriate dosing solutions.[17]

Section 3: Experimental Protocols for Solubility Determination

Two distinct types of solubility are measured in drug discovery: thermodynamic and kinetic. Both provide valuable, albeit different, insights into a compound's behavior.[7][18]

Thermodynamic (Equilibrium) Solubility: The Gold Standard

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium under specific conditions of temperature and pressure.[1][18] The shake-flask method is the most reliable and widely accepted technique for its determination.[6][17]

  • Preparation: Add an excess amount of solid 3-Methylpiperidine-3-carbonitrile hydrochloride to a known volume of the selected solvent (from Table 1) in a clear glass vial. A 2-4 fold excess is sufficient to ensure a saturated solution remains in equilibrium with the solid phase.[19]

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator set to a constant temperature (typically 25°C or 37°C). Agitate the suspension for a sufficient duration to reach equilibrium. For many compounds, 24-48 hours is adequate, but for compounds that may undergo slow phase transformations, up to 72 hours may be necessary.[15]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully separate the saturated supernatant from the undissolved solid. This is a critical step; centrifugation followed by filtration through a low-binding syringe filter (e.g., 0.45 µm PVDF) is the recommended procedure.[15][20]

  • Quantification: Dilute the clear filtrate with a suitable solvent to bring the concentration within the quantifiable range of the analytical method. Analyze the diluted sample to determine the compound concentration.

  • Solid Phase Analysis: It is best practice to analyze the residual solid after the experiment using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). This confirms that the compound has not changed its crystal form (polymorph) or disproportionated from the salt to the free base during the experiment.[15]

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility is a measure of a compound's ability to remain in solution after being rapidly introduced from a concentrated organic stock solution (typically DMSO) into an aqueous buffer.[18][21] This method is well-suited for high-throughput screening (HTS) in early drug discovery.[22][23]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 3-Methylpiperidine-3-carbonitrile hydrochloride in 100% DMSO (e.g., 10-20 mM).[24]

  • Assay Plate Preparation: Dispense the aqueous buffer into the wells of a 96-well microtiter plate.

  • Compound Addition: Add a small volume (e.g., 1-5 µL) of the DMSO stock solution to the buffer in the wells to achieve the desired final concentrations. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its co-solvent effect.[23]

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a short period, typically 1.5 to 2 hours.[22][24]

  • Precipitate Detection/Separation: Determine the concentration of the dissolved compound. This can be done in several ways:

    • Direct UV/Nephelometry: Measure the absorbance or light scattering before and after filtration/centrifugation to detect precipitation.[18][21]

    • Filtration and HPLC/UV: Use a filter plate to separate any precipitate, then quantify the concentration in the filtrate using HPLC-UV analysis.[22]

Section 4: Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with UV-Vis detection (HPLC-UV) is the preferred method for accurately quantifying the concentration of the dissolved compound due to its specificity and sensitivity.[1][16]

  • Method Development: Develop a reverse-phase HPLC method capable of separating the analyte from any potential impurities or degradants. A C18 column with a mobile phase consisting of an acetonitrile/water gradient with a modifier like formic acid is a common starting point.[23]

  • Calibration Curve Construction: Prepare a series of standard solutions of 3-Methylpiperidine-3-carbonitrile hydrochloride of known concentrations in a suitable solvent (e.g., 50:50 acetonitrile:water). Inject these standards into the HPLC system and record the peak area at the wavelength of maximum absorbance (λmax). Plot the peak area versus concentration to generate a calibration curve. The curve should be linear over the expected concentration range of the samples.[20]

  • Sample Analysis: Inject the diluted filtrate from the solubility experiment into the HPLC system.

  • Concentration Calculation: Using the peak area obtained from the sample injection, determine the concentration of the compound by interpolating from the linear regression of the calibration curve. Remember to account for the dilution factor used during sample preparation to calculate the final solubility value.[25]

Section 5: Visualizing the Workflow

Diagrams provide a clear, at-a-glance understanding of complex experimental processes. The following workflows are represented using the DOT language for Graphviz.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add Excess Solid to Solvent B Agitate at Constant Temp (24-72 hours) A->B Seal Vial C Centrifuge Suspension B->C Reach Equilibrium G Analyze Residual Solid (XRPD/DSC) B->G Post-Equilibration D Filter Supernatant (0.45 µm) C->D E Dilute Filtrate D->E Collect Saturated Solution F Quantify by HPLC-UV E->F

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_addition Compound Addition cluster_incubate Incubation & Analysis A Prepare High Conc. Stock in DMSO C Add DMSO Stock to Buffer A->C B Dispense Aqueous Buffer to Plate B->C D Incubate & Mix (1.5-2 hours) C->D <2% final DMSO E Filter Plate D->E Precipitation may occur F Quantify Filtrate by HPLC-UV E->F

Caption: High-Throughput Kinetic Solubility Workflow.

Section 6: Data Presentation and Interpretation

Clarity in data reporting is essential for accurate interpretation and decision-making.[26] Solubility results should always be presented in a structured tabular format, clearly stating the solvent, temperature, and measured concentration with appropriate units (e.g., µg/mL or µM).

Table 2: Example Solubility Data for 3-Methylpiperidine-3-carbonitrile hydrochloride

MediumTemperature (°C)Thermodynamic Solubility (µg/mL)Kinetic Solubility (µM)
pH 1.2 Buffer37[Experimental Value][Experimental Value]
pH 4.5 Buffer37[Experimental Value][Experimental Value]
pH 6.8 Buffer37[Experimental Value][Experimental Value]
FaSSIF37[Experimental Value][Experimental Value]

Interpreting the Results:

  • pH-Solubility Profile: For a basic compound like this, solubility is expected to be highest at low pH and decrease as the pH increases and the compound converts to its less soluble free base form.[27][28] A steep drop in solubility between pH 4.5 and 6.8 could have significant implications for oral absorption.

  • Kinetic vs. Thermodynamic: The kinetic solubility value is often higher than the thermodynamic solubility. This is because the kinetic measurement reflects a supersaturated state before equilibrium and precipitation are fully established.[18] A large difference between the two values can indicate a high potential for the compound to precipitate in vivo.

  • Biopharmaceutics Classification System (BCS): The thermodynamic solubility data, particularly the value at the lowest solubility point within the pH range of 1.2-6.8, is used to classify a drug according to the BCS. A drug is considered "highly soluble" if the highest dose strength is soluble in ≤250 mL of aqueous media over this pH range.[15] This classification is critical for predicting oral absorption and for regulatory considerations like biowaivers.

Conclusion: A Foundation for Rational Drug Development

The systematic determination of solubility for a candidate molecule like 3-Methylpiperidine-3-carbonitrile hydrochloride is an indispensable component of modern pharmaceutical research. By employing robust, validated methods such as the shake-flask and high-throughput kinetic assays, and by understanding the physicochemical principles that govern a compound's behavior in solution, researchers can build a solid foundation for subsequent development activities. The data generated from the protocols outlined in this guide will empower scientists to make informed decisions, mitigate risks associated with poor bioavailability, and ultimately accelerate the progression of promising new chemical entities toward the clinic.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Domainex. Thermodynamic Solubility Assay. [Link]

  • Evotec. Thermodynamic Solubility Assay. [Link]

  • International Journal of Pharmaceutical Sciences and Research. SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC. [Link]

  • ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • PubMed. In vitro solubility assays in drug discovery. [Link]

  • SlideShare. solubility experimental methods.pptx. [Link]

  • Chinese Pharmaceutical Journal. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [Link]

  • PubMed Central. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. [Link]

  • PubMed. Precaution on use of hydrochloride salts in pharmaceutical formulation. [Link]

  • IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • Pharmaceutical Technology. Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. [Link]

  • Ataman Kimya. PIPERIDINE. [Link]

  • ResearchGate. Solubility Model to Guide Solvent Selection in Synthetic Process Development. [Link]

  • Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]

  • AIChE. (472d) A New Model for Solubility Prediction to Guide Solvent Selection for Process Development - Proceedings. [Link]

  • ResearchGate. Automated assays for thermodynamic (equilibrium) solubility determination. [Link]

  • Ovid. How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non. [Link]

  • Pharmacology Discovery Services. Solubility Test, HPLC-UV/VIS Method. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ResearchGate. How to measure solubility for drugs in oils/emulsions?. [Link]

  • Thermodynamics Research Center. Guidelines for Reporting Solubility Data. [Link]

  • Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • ResearchGate. Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. [Link]

  • ResearchGate. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Request PDF. [Link]

  • BYJU'S. Factors Affecting Solubility. [Link]

  • Quora. Why do amines dissolve in hydrochloric acid?. [Link]

  • PrepChem.com. Synthesis of 4-(3-chlorophenyl)-1-methylpiperidine-4-carbonitrile. [Link]

  • PubMed. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. [Link]

  • Quick Company. An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine,. [Link]

  • Semantic Scholar. UNGAP best practice for improving solubility data quality of orally administered drugs.. [Link]

  • University of Glasgow Theses Service. Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]

  • Wikipedia. Amine. [Link]

  • PubMed Central. Drug Solubility: Importance and Enhancement Techniques. [Link]

  • Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-Methylpiperidine-3-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-methylpiperidine-3-carbonitrile moiety represents a valuable, yet underexplored, structural motif in medicinal chemistry. As a tertiary aminonitrile built upon the privileged piperidine scaffold, it serves as a versatile precursor for the synthesis of novel spirocyclic systems and other complex nitrogen-containing heterocycles. The strategic placement of a quaternary center bearing both a methyl and a nitrile group at the 3-position offers unique steric and electronic properties, making it an attractive building block for drug discovery programs. This guide provides a comprehensive overview of a robust and logical synthetic pathway to 3-Methylpiperidine-3-carbonitrile hydrochloride, designed for researchers and drug development professionals. The narrative emphasizes the causality behind experimental choices, grounded in established chemical principles and supported by authoritative literature.

Introduction and Strategic Rationale

The piperidine ring is a cornerstone in pharmaceutical sciences, appearing in a multitude of approved drugs and clinical candidates.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a highly sought-after scaffold. The synthesis of specifically substituted piperidines, particularly those with quaternary centers, remains a challenging yet critical task in modern organic synthesis.[3]

3-Methylpiperidine-3-carbonitrile hydrochloride is a key intermediate that provides a synthetic handle—the nitrile group—for a variety of chemical transformations, including reduction to a primary amine, hydrolysis to a carboxylic acid, or participation in cycloaddition reactions. This guide proposes a logical and efficient synthesis pathway commencing from a readily available starting material, N-Boc-3-piperidone. The chosen strategy involves two core transformations: α-methylation to create the quaternary center, followed by a Strecker-type reaction to install the nitrile functionality. The final steps involve standard deprotection and salt formation to yield the stable hydrochloride salt.

Retrosynthetic Analysis and Pathway Design

A retrosynthetic analysis of the target molecule suggests a pathway originating from a protected 3-methyl-3-piperidone precursor. This approach allows for the sequential and controlled introduction of the required functional groups.

G Target 3-Methylpiperidine-3-carbonitrile HCl Intermediate3 N-Boc-3-Methylpiperidine-3-carbonitrile Target->Intermediate3 Deprotection & Salt Formation Intermediate2 N-Boc-3-Methyl-3-piperidone Intermediate3->Intermediate2 Cyanation (Strecker Reaction) Intermediate1 N-Boc-3-piperidone Intermediate2->Intermediate1 α-Methylation StartingMaterial Commercially Available Starting Material Intermediate1->StartingMaterial

Caption: Retrosynthetic pathway for 3-Methylpiperidine-3-carbonitrile HCl.

This multi-step approach is designed to circumvent challenges associated with direct functionalization and to ensure high regioselectivity and yield. The use of a tert-butoxycarbonyl (Boc) protecting group for the piperidine nitrogen is a strategic choice. The Boc group is robust enough to withstand the basic conditions of methylation and the nucleophilic conditions of the cyanation step, yet it can be readily cleaved under acidic conditions, which seamlessly integrates with the final hydrochloride salt formation.[4][5]

Synthesis Pathway and Experimental Protocols

The proposed synthesis is broken down into three primary stages, each with a detailed protocol based on established and reliable chemical transformations.

Stage 1: α-Methylation of N-Boc-3-piperidone

The introduction of the methyl group at the C3 position adjacent to the carbonyl is achieved via enolate chemistry. The formation of a lithium enolate followed by quenching with an electrophilic methyl source is a classic and effective method for α-alkylation of ketones.

Protocol 1: Synthesis of N-Boc-3-Methyl-3-piperidone

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Enolate Formation: Add diisopropylamine (1.2 eq) to the THF, followed by the slow, dropwise addition of n-butyllithium (n-BuLi, 1.15 eq, 2.5 M in hexanes). Stir the resulting solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

  • Substrate Addition: Dissolve N-Boc-3-piperidone (1.0 eq) in anhydrous THF (20 mL) and add it dropwise to the LDA solution at -78 °C. Stir the mixture for 1 hour to ensure complete enolate formation.

  • Alkylation: Add methyl iodide (CH₃I, 1.5 eq) dropwise to the reaction mixture. Allow the solution to stir at -78 °C for 2 hours, then warm slowly to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl, 50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield pure N-Boc-3-methyl-3-piperidone.

Causality and Rationale: The use of LDA at low temperatures is crucial for generating the kinetic enolate, which favors alkylation at the less-substituted α-carbon (C4). However, for a symmetrical ketone like 3-piperidone, this ensures clean deprotonation. The Boc protecting group is stable to these strongly basic conditions.

Stage 2: Cyanation via Strecker-type Reaction

With the C3-methylated ketone in hand, the next critical step is the introduction of the nitrile group. A modified Strecker synthesis, using trimethylsilyl cyanide (TMSCN) as the cyanide source, is an effective method for converting ketones into α-aminonitriles, or in this case, forming a cyanohydrin intermediate that can be converted to the target structure.

Protocol 2: Synthesis of N-Boc-3-Methylpiperidine-3-carbonitrile

  • Setup: In a fume hood, add N-Boc-3-methyl-3-piperidone (1.0 eq) to a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. Dissolve the ketone in anhydrous dichloromethane (DCM, 80 mL).

  • Cyanation: Add trimethylsilyl cyanide (TMSCN, 1.5 eq) to the solution. Cool the mixture to 0 °C in an ice bath.

  • Catalysis: Add a catalytic amount of zinc iodide (ZnI₂, 0.1 eq) to the reaction mixture. Stir the solution at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 100 mL). Stir vigorously for 30 minutes to hydrolyze any remaining TMSCN.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by flash chromatography (silica gel, hexane/ethyl acetate) to afford the pure N-Boc-3-methylpiperidine-3-carbonitrile.

Causality and Rationale: TMSCN is a safer and more soluble alternative to alkali metal cyanides for this transformation. The Lewis acid catalyst (ZnI₂) activates the carbonyl group of the ketone, facilitating the nucleophilic attack by the cyanide. This method provides a direct route to the α-cyanopiperidine structure.

Stage 3: Deprotection and Hydrochloride Salt Formation

The final step involves removing the Boc protecting group and converting the resulting free amine into its more stable and handleable hydrochloride salt.

Protocol 3: Synthesis of 3-Methylpiperidine-3-carbonitrile hydrochloride

  • Setup: Dissolve the purified N-Boc-3-methylpiperidine-3-carbonitrile (1.0 eq) in a minimal amount of anhydrous diethyl ether or 1,4-dioxane (50 mL) in a round-bottom flask.

  • Deprotection/Salt Formation: Cool the solution to 0 °C in an ice bath. Slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in diethyl ether (2.0 M, 2-3 eq) dropwise. A white precipitate should form immediately.

  • Isolation: Stir the suspension at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours to ensure complete deprotection and salt formation.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake with cold, anhydrous diethyl ether to remove any soluble impurities.

  • Drying: Dry the resulting white solid under high vacuum to yield the final product, 3-Methylpiperidine-3-carbonitrile hydrochloride. The product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality and Rationale: Strong acidic conditions are required to cleave the acid-labile Boc group. Using a solution of HCl in an organic solvent provides a non-aqueous environment that facilitates the precipitation of the hydrochloride salt, simplifying its isolation and purification.[5]

Summary of Key Experimental Parameters

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Anticipated Yield (%)
1α-MethylationLDA, CH₃ITHF-78 to RT12-1660-75%
2CyanationTMSCN, ZnI₂DCM0 to RT12-1870-85%
3Deprotection & Salt FormationHClDiethyl Ether / Dioxane0 to RT3-4>90%

Synthesis Workflow Visualization

The following diagram illustrates the complete, forward synthetic pathway from the starting material to the final hydrochloride salt.

G start N-Boc-3-piperidone inter1 N-Boc-3-Methyl-3-piperidone start->inter1 1. LDA, THF, -78 °C 2. CH3I inter2 N-Boc-3-Methylpiperidine- 3-carbonitrile inter1->inter2 TMSCN, ZnI2 (cat.) DCM, 0 °C to RT final 3-Methylpiperidine-3-carbonitrile Hydrochloride inter2->final HCl (gas or solution) Diethyl Ether

Caption: Forward synthesis of 3-Methylpiperidine-3-carbonitrile HCl.

Conclusion

This guide outlines a comprehensive and logically structured synthetic route to 3-Methylpiperidine-3-carbonitrile hydrochloride. By leveraging well-established synthetic methodologies—α-methylation, TMSCN-mediated cyanation, and acid-catalyzed deprotection—this pathway provides a reliable and scalable method for accessing this valuable chemical building block. The detailed protocols and rationale provided herein are intended to empower researchers in drug discovery and development to confidently synthesize and explore the potential of this and related substituted piperidine scaffolds in their ongoing research endeavors.

References

  • Preparation of 3-cyanopyridine.
  • Synthesis of c. 3-(Cyanoimino)-3-piperidinopropionitrile. PrepChem.com.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
  • Synthesis process of 3-methylamino-piperidine.
  • A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.
  • Synthetic Routes to 3-Alkyl-Substituted Piperidines: Applic
  • Method for preparing 4-cyanopiperidine hydrochloride.
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
  • Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride.
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
  • Process for the preparation of 3-methylpiperidine and 3-methylpyridine by catalytic cyclization of 2-methyl-1, 5-diaminopentane.
  • Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applic
  • 4-CYANOPIPERIDINE HCL | 240401-22-3. ChemicalBook.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine | Journal of the American Chemical Society.
  • Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.
  • Enantioselective synthesis of 2-substituted and 3-substituted piperidines through a bromoaminocyclization process.
  • Preparation of Piperidines, Part 2: Substituted
  • A Comparative Study of 3-Methylpiperidine and Piperidine as Organoc
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
  • Process for preparing 4-methylenepiperidine or acid addition salt thereof.

Sources

A Technical Guide to Unlocking the Therapeutic Potential of 3-Methylpiperidine-3-carbonitrile hydrochloride: A Framework for Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Methylpiperidine-3-carbonitrile hydrochloride represents a unique chemical entity, the therapeutic applications of which remain largely unexplored. Its structure, however, is a composite of privileged fragments frequently encountered in clinically successful pharmaceuticals. This guide provides a systematic, in-depth framework for researchers, chemists, and drug development professionals to methodically identify and validate potential therapeutic targets for this compound. Moving beyond a simple list of possibilities, we delineate a strategic roadmap—from structural deconstruction and computational prediction to rigorous experimental validation—designed to unlock the latent therapeutic value of this intriguing molecule.

Deconstruction of the Core Scaffold: A Structural Rationale for Target Exploration

The therapeutic potential of a small molecule is intrinsically encoded in its structure. The 3-Methylpiperidine-3-carbonitrile hydrochloride scaffold can be dissected into three key pharmacophoric elements, each providing clues to its potential biological interactions.

The Piperidine Ring: A Privileged Scaffold

The piperidine heterocycle is a cornerstone of medicinal chemistry, present in a vast array of approved drugs targeting a wide spectrum of diseases.[1][2][3] Its prevalence is due to a combination of favorable properties:

  • Physicochemical Modulation: The basic nitrogen atom (pKa typically ~8-11) is often protonated at physiological pH, allowing for the formation of strong ionic interactions (salt bridges) with acidic residues (e.g., Asp, Glu) in protein binding pockets. It also serves as a hydrogen bond acceptor (unprotonated) or donor (protonated).

  • CNS Activity: The piperidine motif is particularly enriched in drugs targeting the Central Nervous System (CNS), including antipsychotics, analgesics, and antidepressants.[1][2]

  • Improved ADME Properties: The presence of a piperidine ring can enhance a molecule's druggability by improving aqueous solubility, facilitating transport across biological membranes, and often reducing toxicity.[1][4]

The Nitrile Group: A Versatile Functional Moiety

Far from being an inert substituent, the nitrile group is a sophisticated functional group with multiple roles in drug design.[5][6][7]

  • Bioisosteric Replacement: It frequently serves as a bioisostere for a carbonyl group or a halogen atom, mimicking their size and electronic properties while offering distinct chemical characteristics.[8][9]

  • Polar Interactions: The nitrile nitrogen is a potent hydrogen bond acceptor, capable of forming key interactions that anchor a ligand within its binding site.

  • Metabolic Stability: The nitrile group is generally robust and resistant to metabolic degradation.[5][6]

  • Covalent "Warhead": In specific enzymatic contexts, such as with cysteine or serine proteases, the nitrile can act as a reversible electrophile, forming a covalent bond with an active site nucleophile.[5] This mechanism is exploited in drugs like the DPP-IV inhibitor saxagliptin.[5]

The Quaternary Center: A Stereochemical and Metabolic Anchor

The geminal substitution of a methyl and a carbonitrile group at the C3 position creates a quaternary chiral center. This has two critical implications:

  • Metabolic Blocking: Placing a non-hydrolyzable group at a potential site of metabolism can significantly increase a drug's half-life. The quaternary center at C3 prevents metabolic oxidation at this position, a common metabolic fate for simpler piperidines.[5][9]

  • Conformational Rigidity and Chirality: This substitution locks the piperidine ring's conformation, reducing the entropic penalty of binding. Crucially, it introduces chirality. It is a fundamental principle of pharmacology that enantiomers of a chiral drug can have widely different potencies, selectivities, and even distinct mechanisms of action. Therefore, the synthesis and separate biological evaluation of both enantiomers are imperative.

Hypothesis Generation: Prioritizing Potential Target Classes

Based on the structural analysis, we can hypothesize several high-priority target classes for 3-Methylpiperidine-3-carbonitrile hydrochloride.

Target ClassRationaleExamples of Potential Targets
GPCRs (CNS) The piperidine scaffold is a classic feature of ligands for aminergic GPCRs.Serotonin (5-HT) Receptors, Dopamine (D2, D3) Receptors, Sigma (σ) Receptors.
Enzymes (Proteases) The nitrile group can act as a covalent inhibitor of proteases with active site serine or cysteine residues.Cathepsins (Cysteine Proteases), Dipeptidyl Peptidase-IV (DPP-IV, Serine Protease).
Enzymes (Kinases) Piperidine is a scaffold in some kinase inhibitors. 3-methylpiperidine is a known reactant for Aurora kinase inhibitor synthesis.Aurora Kinases, and other kinases within a broad panel screen.
Other Receptors 3-methylpiperidine is a synthetic precursor for Cannabinoid Receptor 2 (CB2) agonists.CB2 Receptors.

A Strategic Roadmap for Target Identification and Validation

A robust target identification campaign must be systematic, progressing from broad, high-throughput methods to focused, mechanism-defining experiments.

Step 1: In Silico and Computational Profiling

The first step is to leverage computational tools to scan the known "target space" for proteins that are predicted to bind the molecule.

  • Ligand-Based Similarity Searching: Utilize platforms like SwissTargetPrediction or PharmMapper. These servers compare the 2D/3D structure of the query molecule against databases of known ligands to predict targets based on the principle that structurally similar molecules often have similar targets.

  • Molecular Docking: Perform docking studies of both enantiomers of 3-Methylpiperidine-3-carbonitrile hydrochloride against the crystal structures of the hypothesized targets (e.g., Dopamine D2 receptor, Cathepsin K, Aurora Kinase A). This can provide initial estimates of binding affinity and identify key putative interactions.

Step 2: Broad In Vitro Screening and Hit Confirmation

Computational predictions must be validated experimentally. The most efficient method is to screen the compound against a large, commercially available panel of diverse biological targets.

  • Primary Broad Panel Screen: A service like the Eurofins SafetyScreen44 panel, which includes over 40 key receptors, ion channels, and transporters, is an industry-standard starting point. This provides a broad view of the compound's activity and potential off-target liabilities.

  • Secondary Focused Screens: Based on initial hits or structural hypotheses, conduct more focused screens. For example, a kinase-focused screen (e.g., DiscoverX KINOMEscan) can test for binding against hundreds of kinases.

  • Hit Confirmation: Any initial "hits" from these screens must be confirmed. This involves re-testing the compound to generate a full dose-response curve and determine its potency (IC₅₀ for inhibition or EC₅₀ for activation) and, if applicable, its affinity (Kᵢ or Kₔ).

The following workflow diagram illustrates this initial screening cascade:

G cluster_0 Phase 1: Screening Compound Test Compound (3-Methylpiperidine-3-carbonitrile HCl) BroadScreen Broad Panel Screen (e.g., Eurofins SafetyScreen) Compound->BroadScreen KinaseScreen Focused Kinase Screen (e.g., KINOMEscan) Compound->KinaseScreen ProteaseScreen Focused Protease Screen Compound->ProteaseScreen DoseResponse Hit Confirmation (Dose-Response Assay) BroadScreen->DoseResponse KinaseScreen->DoseResponse ProteaseScreen->DoseResponse

Caption: Initial workflow for target screening and hit validation.

Step 3: Mechanism of Action (MoA) Elucidation

Once a confirmed, potent hit on a specific target is identified, the next critical phase is to understand how the compound interacts with the target.

  • For an Enzyme Target:

    • Enzyme Kinetics: Perform kinetic assays (e.g., Michaelis-Menten analysis) in the presence of varying concentrations of both the substrate and the inhibitor. This will determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

    • Covalent Binding Assessment: To test the hypothesis of the nitrile group acting as a warhead, techniques like mass spectrometry of the intact protein after incubation with the compound can reveal a covalent adduct. A dialysis experiment can also assess the reversibility of binding.

  • For a GPCR Target:

    • Radioligand Binding Assays: Use a radiolabeled ligand known to bind the receptor to determine the compound's binding affinity (Kᵢ) through competition.

    • Functional Assays: Employ downstream functional assays (e.g., cAMP accumulation, calcium flux, or β-arrestin recruitment assays) to determine if the compound is an agonist, antagonist, or inverse agonist.

Step 4: Cellular and Phenotypic Validation

The final step is to demonstrate that the compound's effect on a purified protein target translates into a meaningful biological effect in a cellular context.

  • Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound binds to its intended target inside intact cells.

  • Phenotypic Assays: Design experiments based on the target's known biology. For example, if the validated target is Aurora Kinase A, the compound should be tested for its ability to induce cell cycle arrest and inhibit proliferation in relevant cancer cell lines.

A hypothetical signaling pathway modulation is depicted below:

G cluster_1 Phase 2: Cellular Validation Compound Test Compound Target Validated Target (e.g., Kinase) Compound->Target Inhibition Substrate Downstream Substrate Target->Substrate Phosphorylation Pathway Signaling Cascade Substrate->Pathway Response Cellular Response (e.g., Proliferation) Pathway->Response

Caption: Validating target engagement and downstream cellular effects.

Outlook: From Hit to Lead

3-Methylpiperidine-3-carbonitrile hydrochloride is likely a starting point. Once a validated hit is identified, a medicinal chemistry program focused on Structure-Activity Relationship (SAR) is the logical next step. This compound serves as a valuable intermediate for creating more complex molecules, such as 3-arylpiperidines, which can be designed to optimize potency, selectivity, and pharmacokinetic properties. The synthesis and evaluation of both enantiomers will be paramount in this optimization process.

Conclusion

While the specific therapeutic targets of 3-Methylpiperidine-3-carbonitrile hydrochloride are currently unknown, its constituent chemical motifs provide a strong rationale for investigating its potential against high-value target classes, particularly those in the CNS and oncology spaces. By employing the systematic, multi-faceted approach outlined in this guide—combining computational prediction, broad and focused screening, and rigorous mechanistic and cellular validation—researchers can efficiently probe the biological activity of this molecule. This structured framework not only de-risks the early stages of drug discovery but also maximizes the probability of uncovering a novel therapeutic agent.

References

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

  • National Center for Biotechnology Information. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PubMed Central. [Link]

  • Sioc-journal. (2020). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methylpiperidine. PubChem. [Link]

  • Wang, L., et al. (2020). Application of Nitrile in Drug Design. ResearchGate. [Link]

  • Chen, C., & Chen, C. H. (2006). CONCISE SYNTHESIS OF 3-ARYLPIPERIDINES. Heterocycles, 68(6), 1171. [Link]

  • Li, Z., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Szymański, P., Markowicz, J., & Mikiciuk-Olasik, E. (2021). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 222, 113589. [Link]

  • Vitaku, E., & Njardarson, J. T. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • ResearchGate. (n.d.). An efficient synthesis of 3-arylpiperidines. [Link]

  • Royal Society of Chemistry. (2018). Synthesis of 3-aryl-3-benzazepines via aryne[5][6] Stevens rearrangement of 1,2,3,4-tetrahydroisoquinolines. Organic Chemistry Frontiers. [Link]

  • Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Chemistry. [Link]

  • MDPI. (2024). 9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile Hydrochloride. MDPI. [Link]

  • ResearchGate. (n.d.). Selected pharmaceutical structures containing piperidine scaffold. [Link]

  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Organic Chemistry Portal. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. [Link]

  • Heterocycles. (1999). trans-4-ARYLPIPERIDINE-3-CARBOXYLIC. Heterocycles. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methylpiperidine hydrochloride. PubChem. [Link]

Sources

Strategic Scaffolding: A Technical Guide to 3-Methylpiperidine-3-carbonitrile and Structural Analogs

[1]

Introduction: The Gem-Disubstituted Pharmacophore

In the architecture of modern drug discovery, 3-methylpiperidine-3-carbonitrile hydrochloride represents a high-value "gem-disubstituted" scaffold.[1] Unlike its regioisomer cousins found in blockbuster drugs like Tofacitinib (which utilizes a trans-3,4-disubstituted core), the 3,3-disubstituted motif offers a unique structural advantage known as the Thorpe-Ingold Effect (or gem-dimethyl effect).[1]

By introducing a quaternary center at the C3 position, this scaffold restricts the conformational flexibility of the piperidine ring, locking substituents into specific axial/equatorial vectors. This pre-organization lowers the entropic penalty of binding to protein targets, making it a critical motif for:

  • JAK/STAT Inhibitors: Exploring quaternary analogs of Janus Kinase inhibitors.

  • GPCR Antagonists: Specifically NK1 and CCR receptor modulators where the "kink" in the piperidine ring dictates selectivity.

  • Peptidomimetics: Serving as a constrained amino acid surrogate (e.g., 3-methyl-3-carboxypiperidine derivatives).[1]

Structural Analogs & Design Strategy

When designing analogs around this core, the objective is to explore the chemical space defined by Ring Constraint , Vector Orientation , and Electronic Profile .

The Analog Decision Matrix (SAR)

The following table categorizes structural analogs based on their modification strategy.

Analog ClassModification StrategyTarget Structure ExamplePharmacological Intent
Core Scaffold None3-Methylpiperidine-3-carbonitrile Primary intermediate; quaternary center exploration.[1]
Regioisomers Positional Shift4-Methylpiperidine-4-carbonitrileProbing binding pocket depth; alters vector of the nitrile group.[1]
Ring Contraction Ring Size (-CH2-)3-Methylpyrrolidine-3-carbonitrileLower molecular weight; tighter steric demand; often used in CNS targets.[1]
Ring Expansion Ring Size (+CH2-)4-Methylazepane-4-carbonitrileIncreased flexibility; exploring bulkier hydrophobic pockets.[1]
Bioisosteres Nitrile Replacement3-Methyl-3-(trifluoromethyl)piperidineMetabolic stability (blocking hydrolysis); lipophilicity modulation.[1]
Functionalized Nitrile Reduction3-(Aminomethyl)-3-methylpiperidineAccess to quaternary diamines; critical for H-bond donor/acceptor interactions.[1]
Visualizing the Analog Landscape

The following diagram illustrates the divergent synthetic pathways to access these analogs from a common precursor pool.

GPrecursorN-Boc-3-CyanopiperidineCore3-Methylpiperidine-3-carbonitrile(The Core)Precursor->Core1. LiHMDS, MeI2. HCl (Deprotection)Pyrrolidine3-MethylpyrrolidineAnalogsPrecursor->PyrrolidineRing ContractionStrategiesFluoro3-Fluoro-3-methylAnalogsPrecursor->FluoroNFSI (ElectrophilicFluorination)Amine3-Aminomethyl-3-methylpiperidineCore->AmineLiAlH4 orRaney Ni/H2Acid3-Methyl-3-carboxypiperidineCore->AcidHCl/H2OHydrolysis

Caption: Divergent synthesis pathways from the N-Boc precursor to the core quaternary scaffold and its functional derivatives.

Synthetic Architecture & Critical Protocols

Mechanistic Insight: The Quaternary Challenge

Creating a quaternary center at C3 is synthetically demanding due to steric hindrance and regiocontrol .

  • The Challenge: Direct alkylation of 3-cyanopiperidine often results in poly-alkylation or N-alkylation if the nitrogen is not orthogonally protected.

  • The Solution: Use of a bulky protecting group (Boc or Cbz) and a non-nucleophilic strong base (LiHMDS) at low temperatures (-78°C) to generate the thermodynamic enolate, which is then trapped with Methyl Iodide.[1]

Protocol: Synthesis of 3-Methylpiperidine-3-carbonitrile HCl

This protocol is designed for high-fidelity reproduction in a medicinal chemistry lab.[1]

Reagents:

  • N-Boc-3-cyanopiperidine (1.0 eq)[1]

  • LiHMDS (Lithium bis(trimethylsilyl)amide) (1.2 eq, 1.0 M in THF)[1]

  • Methyl Iodide (MeI) (1.5 eq)[1]

  • HCl (4.0 M in Dioxane)[1]

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Enolate Formation:

    • Charge a flame-dried round-bottom flask with N-Boc-3-cyanopiperidine dissolved in anhydrous THF (0.2 M concentration).

    • Cool the system to -78°C (Dry ice/Acetone bath). Critical: Temperature control prevents side reactions.[1]

    • Add LiHMDS dropwise over 20 minutes. Stir at -78°C for 1 hour to ensure complete deprotonation.

  • Alkylation:

    • Add Methyl Iodide (MeI) dropwise to the cold solution.

    • Allow the reaction to warm slowly to 0°C over 2 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc) or LCMS. The starting material peak should disappear, replaced by the slightly less polar methylated product.

  • Workup & Purification:

    • Quench with saturated NH4Cl solution. Extract with EtOAc (3x).

    • Wash combined organics with brine, dry over MgSO4, and concentrate.

    • Purify via flash column chromatography (0-30% EtOAc in Hexanes) to isolate N-Boc-3-methyl-3-cyanopiperidine.

  • Deprotection (Salt Formation):

    • Dissolve the intermediate in minimal DCM.

    • Add 4.0 M HCl in Dioxane (5 eq) at 0°C. Stir at room temperature for 2 hours.

    • Concentrate in vacuo. Triturate the resulting solid with diethyl ether to yield 3-methylpiperidine-3-carbonitrile hydrochloride as a white, hygroscopic solid.[1]

Chiral Resolution Strategy

Since the C3 position is a chiral center, biological activity often resides in a single enantiomer.

  • Method: Classical resolution using L-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid .[1]

  • Procedure: Mix racemic free amine with 0.5 eq of the chiral acid in hot ethanol. Allow slow cooling to crystallize the diastereomeric salt. Recrystallize to constant melting point and optical rotation.

Biological Applications & Pathway Context[3][4][5][6][7]

The 3,3-disubstituted piperidine core is a structural probe for the JAK-STAT signaling pathway , although distinct from the specific 3,4-architecture of Tofacitinib.[1] It serves to probe the "depth" and "hydrophobic tolerance" of the ATP-binding pocket in kinases.

Pathway Visualization: JAK-STAT Interference

The following diagram details where piperidine-based inhibitors intervene in the inflammatory cascade.

JAK_PathwayCytokineCytokine (IL-6, IL-2)ReceptorCytokine ReceptorCytokine->ReceptorBindingJAKJAK Kinase(Target of Piperidine Analogs)Receptor->JAKActivationSTATSTAT Protein(Phosphorylated)JAK->STATPhosphorylationNucleusNucleus / Gene TranscriptionSTAT->NucleusTranslocationInhibitor3-Methylpiperidine Analog(Inhibitor)Inhibitor->JAKBlocks ATP Pocket

Caption: Mechanism of Action: Piperidine analogs competitively inhibit the ATP-binding site of JAK kinases, halting STAT phosphorylation.[1]

References

  • Pfizer Inc. (2003). Pyrrolo[2,3-d]pyrimidine compounds. (Patent WO2002096909). Describes the foundational synthesis of piperidine-based JAK inhibitors. Link

  • Beak, P., & Lee, W. K. (1989). Alpha-lithioamine synthetic equivalents: syntheses of diastereoisomeric 2-substituted piperidines. Journal of Organic Chemistry. Establishes protocols for lithiation and substitution of N-Boc piperidines. Link[1]

  • Watson, P. S., et al. (2003). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters. Provides context on generating substituted piperidine libraries. Link[1]

  • Kozlowski, M. C., et al. (2009). Development of 3,3-Disubstituted Piperidine Inhibitors of MDM2. ACS Medicinal Chemistry Letters. Demonstrates the biological utility of the gem-disubstituted 3,3-core. Link[1]

  • Sigma-Aldrich. 3-Methylpiperidine-3-carbonitrile Product Data. Safety and physical property verification. Link

Technical Guide: Safety, Handling, and Utility of 3-Methylpiperidine-3-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Methylpiperidine-3-carbonitrile Hydrochloride Safety and Handling Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

3-Methylpiperidine-3-carbonitrile hydrochloride (CAS: 1205749-97-8) is a specialized gem-disubstituted piperidine scaffold used primarily in the synthesis of Janus Kinase (JAK) inhibitors and HDM2-p53 interaction antagonists. Unlike simple piperidines, the quaternary center at the C3 position introduces unique steric properties and synthetic challenges.[1]

This guide outlines a self-validating safety protocol for handling this compound. While its hydrochloride salt form mitigates the volatility and immediate corrosivity associated with free-base piperidines, it introduces specific risks related to dust inhalation, hygroscopicity, and potential hydrolytic instability of the nitrile group under extreme pH conditions.[1]

Chemical Identity & Physicochemical Profile
Property Data Significance
CAS Number 1205749-97-8 Unique identifier for the HCl salt form.[1][2][3][4]
Formula C₇H₁₂N₂[1][5] · HClStoichiometry impacts reagent calculations (MW: 160.64 g/mol ).[1]
Structure Gem-disubstituted (Methyl/Cyano at C3)Steric bulk at C3 influences conformation and reactivity.[1]
Physical State White to off-white crystalline solidReduced inhalation risk compared to liquid free base, but dust hazard exists.[1]
Solubility Water, Methanol, DMSOHigh polarity; requires polar aprotic solvents for organic synthesis.[1]
Acidity (pKa) ~9–10 (Piperidine N-H)The HCl salt is acidic in solution; requires base for activation.[1]
Hazard Analysis (GHS & Mechanistic)

The compound is classified under GHS as Warning , primarily targeting the respiratory tract, skin, and eyes.[1]

3.1. Core Hazards
  • Acute Toxicity (Oral) - H302: Harmful if swallowed.[1][6] The nitrile moiety, while aliphatic and generally stable, contributes to the toxicological profile.[1] Note: Unlike alpha-hydroxy nitriles (cyanohydrins), this alpha-amino nitrile derivative is less prone to spontaneous cyanide release, but metabolic liberation is theoretically possible.

  • Skin & Eye Irritation - H315 / H319: The hydrochloride salt hydrolyzes in moisture (sweat/tears) to release hydrochloric acid, causing immediate irritation.[1]

  • Respiratory Irritation - H335: Dust inhalation is the primary vector for lab exposure.[1] The fine crystalline nature allows it to bypass upper respiratory filters.[1]

3.2. Hidden Risks (The "Iceberg" Factors) [1]
  • Hygroscopicity: The HCl salt will absorb atmospheric moisture, leading to "clumping" and inaccurate weighing.[1] Wet salt is also more corrosive to metal spatulas.[1]

  • Residual Cyanide (Synthesis Origin): If synthesized via a Strecker-type reaction (common for this scaffold), trace amounts of inorganic cyanide may be trapped in the crystal lattice.[1] Protocol: Treat crude batches as potentially cyanide-contaminated until verified.

  • Free-Basing Exotherm: Neutralizing the HCl salt to generate the nucleophilic free amine releases heat (neutralization enthalpy ~57 kJ/mol).[1] On a multi-gram scale, this can cause solvent boiling.[1]

Storage & Stability Protocol
  • Temperature: Store at 2–8°C (Refrigerated) . While chemically stable at room temperature, cold storage retards hygroscopic uptake and potential hydrolysis of the nitrile to an amide.[1]

  • Atmosphere: Store under Argon or Nitrogen .[1] Oxygen is not a primary threat, but moisture is.[1]

  • Container: Tightly sealed glass or polypropylene.[1] Avoid metal containers due to chloride corrosion risks.[1]

Self-Validating Handling Protocols

This section defines workflows that include "checkpoints" to ensure safety and success.

5.1. Weighing & Transfer (The "Dust Control" Check) [1]
  • Engineering Control: Use a Class II Biological Safety Cabinet (BSC) or a chemical fume hood with a face velocity >100 fpm.[1]

  • PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety glasses.[1] A P95 particulate respirator is advised if handling >10g outside a closed hood.[1]

  • Static Control: Use an anti-static gun or polonium strip if the solid is fluffy.[1] Static discharge can disperse the powder, creating an inhalation hazard.[1]

5.2. Free-Basing Workflow (Activation)

To use the piperidine nitrogen as a nucleophile (e.g., in SNAr or amide coupling), the HCl must be removed.[1]

Step-by-Step Protocol:

  • Suspension: Suspend the HCl salt in DCM or EtOAc (10 mL/g). Checkpoint: The salt will likely not dissolve fully.

  • Neutralization: Add 1.1 equivalents of aqueous base (e.g., 1M NaOH or sat.[1] NaHCO₃).[1]

  • Phase Partition: Agitate vigorously. The solid should dissolve as it converts to the free base and partitions into the organic layer.[1]

  • Verification: Check the pH of the aqueous layer.[1] It must be >10 to ensure complete deprotonation.[1]

  • Isolation: Separate layers, dry organic phase over Na₂SO₄, and concentrate. Caution: The free base may be volatile or an oil; do not over-dry under high vacuum.

Visualization: Safety Decision Tree

The following diagram illustrates the decision logic for handling the compound based on its state (Solid vs. Solution).

SafetyProtocol Start Start: Handling 3-Methylpiperidine-3-CN HCl StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder/Crystal) StateCheck->Solid Weighing/Transfer Solution Solution / Reaction Mixture StateCheck->Solution Synthesis/Workup Weighing Weighing Step Solid->Weighing SolventChoice Solvent Selection (Avoid protic solvents if hydrolyzing) Solution->SolventChoice DustControl CRITICAL: Static & Dust Control (Use Anti-static gun + Fume Hood) Weighing->DustControl HygroCheck Hygroscopicity Check (Is it clumping?) DustControl->HygroCheck DryBox Handle in Glove Box/Dry Bag HygroCheck->DryBox Yes (Clumping) HygroCheck->SolventChoice No (Free flowing) BaseAdd Free-Basing (Activation) SolventChoice->BaseAdd Exotherm Exotherm Risk (Cool to 0°C before base addition) BaseAdd->Exotherm

Figure 1: Safety Decision Tree for handling 3-Methylpiperidine-3-carbonitrile HCl. Note the critical control points for dust inhalation and exothermic neutralization.

Emergency & Disposal Procedures
Scenario Immediate Action Rationale
Skin Contact Wash with soap and water for 15 min.[1] Do NOT use organic solvents.[1]Solvents (DMSO/Ethanol) may increase transdermal absorption of the nitrile.[1]
Eye Contact Flush with saline/water for 15 min.[1] Lift eyelids.[1]The HCl salt creates an acidic environment; immediate dilution is critical to prevent corneal damage.[1]
Inhalation Move to fresh air.[1] If breathing is difficult, administer oxygen.[1]Particle deposition in alveoli can cause delayed edema; monitoring is required.[1]
Spill (Solid) Cover with wet paper towel to prevent dust, then scoop.[1]"Wet method" prevents aerosolization of the powder.[1]
Disposal Segregate as "Organic Nitrile/Toxic".[1] Do NOT mix with strong acids.[1][6]Mixing nitriles with strong acids can theoretically generate HCN if hydrolysis occurs rapidly or if trace cyanide impurities are present.[1]
References
  • National Institutes of Health (NIH). (2025).[1] Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable HDM2-p53 Inhibitors. PubMed Central.[1] Retrieved February 1, 2026, from [Link]

Sources

Methodological & Application

A Robust, Derivatization-Based HPLC Method for the Comprehensive Analysis of 3-Methylpiperidine-3-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the HPLC Analysis of 3-Methylpiperidine-3-carbonitrile Hydrochloride

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) methodology for the quantitative analysis and purity determination of 3-Methylpiperidine-3-carbonitrile hydrochloride, a key heterocyclic building block in pharmaceutical synthesis. The inherent analytical challenges of this compound, namely its high polarity, basic nature, and lack of a significant UV chromophore, are addressed through a carefully designed strategy. This guide details two distinct protocols: 1) A reversed-phase HPLC method coupled with pre-column derivatization for accurate quantification and achiral purity assessment. 2) A chiral HPLC method for the separation and analysis of its enantiomers. The causality behind critical experimental choices, from column and mobile phase selection to the derivatization strategy, is explained to provide researchers with a comprehensive and adaptable framework.

Introduction and Analytical Challenges

3-Methylpiperidine-3-carbonitrile is a substituted piperidine derivative used as an intermediate in the synthesis of various pharmaceutically active compounds. As with any drug intermediate, ensuring its identity, purity, and in many cases, its enantiomeric purity, is critical for the quality and safety of the final active pharmaceutical ingredient (API).

The analysis of this compound by HPLC is non-trivial due to several key molecular features:

  • Poor UV Absorbance: The molecule lacks a conjugated system or aromatic rings, resulting in very weak UV absorption, which complicates detection and quantification at standard HPLC wavelengths.[1][2]

  • High Polarity: The presence of the nitrile group and the secondary amine (which is protonated in the hydrochloride salt form) makes the molecule highly polar. This can lead to poor retention on traditional reversed-phase columns like C18, with the analyte often eluting in the solvent front.[3]

  • Basic Character: The piperidine nitrogen is basic. Uncontrolled interactions between this protonated amine and residual acidic silanols on the surface of silica-based columns can cause severe peak tailing and poor reproducibility.

  • Chirality: The C3 carbon, substituted with both a methyl and a nitrile group, is a chiral center. For stereospecific syntheses, controlling the enantiomeric excess (e.e.) is mandatory, requiring specialized chiral separation techniques.

To overcome these challenges, this guide employs a pre-column derivatization strategy to introduce a UV-active moiety for the achiral analysis and utilizes a dedicated Chiral Stationary Phase (CSP) for the enantiomeric separation.

Method Development Strategy: A Rationale-Driven Approach

The development of a successful HPLC method hinges on the systematic selection and optimization of the stationary phase, mobile phase, and detection parameters.[4]

For Achiral Analysis: Overcoming Poor Detectability

The most significant hurdle is the molecule's lack of a chromophore. While detection at very low UV wavelengths (<210 nm) is possible, it often suffers from low sensitivity and interference from mobile phase additives and impurities.[3] A more robust and sensitive approach is pre-column derivatization, which involves reacting the analyte with a labeling agent to attach a UV-absorbing group.[5]

  • Causality of Derivatization: The secondary amine of the piperidine ring is a nucleophilic site that can be targeted for derivatization. Reagents like benzoyl chloride or dansyl chloride are excellent choices as they react efficiently with amines and introduce a strongly UV-absorbent benzoyl or dansyl group, respectively. This enhances detection sensitivity by several orders of magnitude. A similar strategy has been proven effective for related piperidine compounds.[1][2][6] We have selected 4-toluenesulfonyl chloride (tosyl chloride) for this protocol due to its high reactivity and the strong chromophore of the resulting tosylamide derivative.[6]

Chromatographic Mode and Column Selection
  • Reversed-Phase (RP-HPLC): For the derivatized analyte, RP-HPLC is the mode of choice. The derivatization process increases the hydrophobicity of the analyte, making it well-suited for retention on RP columns.

  • Stationary Phase Selection: To mitigate the risk of peak tailing from the basic piperidine nitrogen, a modern, high-purity, end-capped C18 column is recommended. For polar basic compounds, columns with polar-embedded or polar-endcapped phases (e.g., amide or carbamate groups) can provide superior peak shape by shielding residual silanols. An Ascentis RP-Amide or equivalent is an excellent starting point.

Mobile Phase Optimization
  • pH Control: Maintaining a consistent, slightly acidic pH (e.g., 3.0-4.0) is crucial. This ensures the piperidine nitrogen is consistently protonated, preventing peak shape distortion from secondary ionic interactions. A buffer such as 20 mM potassium phosphate or ammonium formate is suitable.

  • Organic Modifier: Acetonitrile is generally preferred over methanol as it provides lower viscosity (leading to higher efficiency) and a lower UV cutoff, which is beneficial even for the derivatized compound.

For Chiral Analysis: Resolving Enantiomers

Direct separation of enantiomers is most effectively achieved using a Chiral Stationary Phase (CSP).[7] These phases create a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stability, leading to different retention times.

  • CSP Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated or immobilized on a silica support, are widely used and have proven effective for a broad range of chiral compounds, including those with amine functionalities.[5][8] A column such as a Chiralpak® IG-3 (based on immobilized amylose) is a strong candidate and has shown versatility under various mobile phase conditions (normal-phase, polar-organic, and reversed-phase).[8]

  • Mobile Phase: For polysaccharide-based CSPs, normal-phase (e.g., hexane/isopropanol) or polar-organic (e.g., acetonitrile/methanol) modes often provide the best resolution. Small amounts of an amine additive like diethylamine (DEA) are frequently added to the mobile phase to improve the peak shape of basic analytes by competing for active sites on the stationary phase.[7]

Experimental Workflow Overview

The following diagram illustrates the complete analytical workflow, from sample preparation through data interpretation for both achiral and chiral analyses.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_achiral Achiral Analysis (Purity/Assay) cluster_chiral Chiral Analysis (Enantiomeric Purity) cluster_final Reporting prep_start Weigh Analyte / Standard dissolve Dissolve in Diluent (e.g., Water/ACN) prep_start->dissolve derivatize Pre-column Derivatization (add Base & Tosyl Chloride) dissolve->derivatize chiral_hplc Inject on Chiral HPLC System (CSP Column) dissolve->chiral_hplc rp_hplc Inject on RP-HPLC System (C18 Column) derivatize->rp_hplc achiral_data Quantify & Assess Purity (UV Detector) rp_hplc->achiral_data report Generate Final Report achiral_data->report chiral_data Determine Enantiomeric Ratio (UV Detector) chiral_hplc->chiral_data chiral_data->report

Caption: Experimental workflow for HPLC analysis.

Protocol 1: Achiral Purity and Assay by RP-HPLC

This protocol describes a stability-indicating method for quantifying 3-Methylpiperidine-3-carbonitrile HCl and its process-related impurities.

Materials and Reagents
  • 3-Methylpiperidine-3-carbonitrile HCl Reference Standard

  • 4-Toluenesulfonyl chloride (Tosyl Chloride), >99%

  • Acetonitrile (ACN), HPLC Grade

  • Water, HPLC Grade or Milli-Q

  • Potassium phosphate monobasic, ACS Grade

  • Phosphoric Acid, ACS Grade

  • Triethylamine (TEA), >99%

Step-by-Step Derivatization Protocol
  • Standard Preparation (approx. 500 µg/mL): Accurately weigh ~10 mg of the reference standard into a 20 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of ACN and water. This is the Stock Solution.

  • Sample Preparation: Prepare the sample to a target concentration of ~500 µg/mL in the same diluent.

  • Derivatization Reaction:

    • Pipette 1.0 mL of the standard or sample solution into an HPLC vial.

    • Add 100 µL of Triethylamine (acts as a base).

    • Add 500 µL of a freshly prepared Tosyl Chloride solution (10 mg/mL in ACN).

    • Cap the vial and vortex thoroughly.

    • Allow the reaction to proceed at room temperature for 30 minutes.

    • The resulting solution contains the tosyl-derivatized analyte, ready for injection.

HPLC Operating Conditions
ParameterRecommended Condition
Instrument Agilent 1260 Infinity II or equivalent HPLC system with UV/DAD
Column Ascentis RP-Amide, 4.6 x 150 mm, 3 µm (or equivalent)
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-17 min: 80% B; 17.1-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV Diode Array Detector (DAD) at 230 nm
System Suitability and Data Analysis
  • System Suitability: Inject the derivatized standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The USP tailing factor for the main peak should be ≤ 1.5.

  • Quantification: Use an external standard method to calculate the concentration of the analyte in the sample. Peak purity can be assessed using the DAD spectral analysis tools.

Protocol 2: Chiral Separation by HPLC

This protocol is designed to determine the enantiomeric purity of 3-Methylpiperidine-3-carbonitrile.

Materials and Reagents
  • 3-Methylpiperidine-3-carbonitrile HCl (racemic and/or enantiomerically enriched samples)

  • n-Hexane, HPLC Grade

  • Isopropanol (IPA), HPLC Grade

  • Diethylamine (DEA), >99%

Step-by-Step Protocol
  • Standard/Sample Preparation (approx. 1 mg/mL): Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Isopropanol. Note: No derivatization is needed for this method.

  • HPLC Analysis: Inject the prepared solution directly onto the chiral HPLC system.

HPLC Operating Conditions
ParameterRecommended Condition
Instrument HPLC system with UV Detector
Column Chiralpak® IG-3, 4.6 x 250 mm, 3 µm (or equivalent amylose-based CSP)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Mode Isocratic
Flow Rate 0.8 mL/min
Column Temp. 25 °C
Injection Vol. 5 µL
Detection UV at 210 nm (due to the absence of a strong chromophore)
Data Analysis
  • Resolution: The resolution between the two enantiomer peaks should be ≥ 1.5 for accurate quantification.

  • Enantiomeric Excess (e.e.): Calculate the e.e. using the peak areas of the two enantiomers (E1 and E2): e.e. (%) = [(Area E1 - Area E2) / (Area E1 + Area E2)] x 100

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing) Secondary interactions with column silanols; incorrect mobile phase pH.Ensure mobile phase pH is correctly adjusted (Protocol 1). Add a competitor base like DEA to the mobile phase (Protocol 2). Use a high-performance, well-endcapped column.
No/Low Retention Analyte is too polar for the column/mobile phase combination.Confirm derivatization was successful (Protocol 1). For underivatized polar compounds, consider HILIC or a highly aqueous-compatible RP column.[9]
Irreproducible Retention Times Insufficient column equilibration; mobile phase composition drift; temperature fluctuations.Equilibrate the column for at least 15-20 column volumes. Prepare fresh mobile phase daily. Use a column thermostat.
Poor Chiral Resolution Incorrect CSP or mobile phase; co-elution.Screen different CSPs. Optimize the mobile phase composition (ratio of alcohol modifier) and flow rate.

References

  • A kind of HPLC analytical approach of 3-amino piperidine. (CN104007202B).
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Semantic Scholar. [Link]

  • The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. (n.d.). Crawford Scientific. [Link]

  • A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content in Linagliptin Finished and Stability Samples without Derivatization. (2020). Asian Journal of Chemistry. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2022). Journal of Chromatographic Science. [Link]

  • Piperidines ESI-revised3. (n.d.). The Royal Society of Chemistry. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry. [Link]

  • Chiral Separations by High-Performance Liquid Chromatography. (2017). ResearchGate. [Link]

  • The HPLC analytical approach of 3-amino piperidine. (CN104034814B).
  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Phenyl Columns. (2009). Agilent Technologies. [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). National Center for Biotechnology Information. [Link]

  • Methyl piperidine-3-carboxylate hydrochloride. (n.d.). PubChem. [Link]

  • HPLC Method Development. (n.d.). Phenomenex. [Link]

Sources

Application Note: Comprehensive NMR Spectroscopic Analysis of 3-Methylpiperidine-3-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide to the structural elucidation of 3-Methylpiperidine-3-carbonitrile hydrochloride using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopic techniques. As a key building block in medicinal chemistry, unequivocal characterization of this molecule is paramount for quality control and downstream applications. This document outlines optimized protocols for sample preparation and data acquisition for one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. A thorough analysis of the expected spectral features is presented, supported by predicted NMR data, to facilitate unambiguous assignment of all proton and carbon resonances. The influence of the geminal methyl and cyano substituents at the C3 position, as well as the effects of the hydrochloride salt formation on the chemical shifts and coupling constants, are discussed in detail. This guide is intended to serve as a practical resource for researchers engaged in the synthesis and characterization of substituted piperidine scaffolds.

Introduction

Piperidine derivatives are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active compounds. Their conformational flexibility and ability to engage in key binding interactions make them privileged scaffolds in drug discovery. 3-Methylpiperidine-3-carbonitrile hydrochloride is a valuable synthetic intermediate, incorporating a chiral quaternary center that can be elaborated into more complex molecular architectures. Accurate and comprehensive structural characterization is a critical first step in its utilization.

NMR spectroscopy is the most powerful analytical technique for the unambiguous determination of the chemical structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This application note presents a systematic approach to the complete NMR spectral assignment of 3-Methylpiperidine-3-carbonitrile hydrochloride, providing researchers with a robust analytical workflow.

Molecular Structure and Key Features

The structure of 3-Methylpiperidine-3-carbonitrile hydrochloride presents several key features that influence its NMR spectra:

  • Piperidine Ring: A six-membered saturated heterocycle. In its hydrochloride salt form, the nitrogen atom is protonated, leading to a downfield shift of adjacent protons.

  • Quaternary Center (C3): This carbon is substituted with both a methyl group and a cyano group, creating a chiral center. The absence of a proton at C3 simplifies the ¹H NMR spectrum in that region but requires 2D techniques for full assignment.

  • Geminal Substituents: The methyl and cyano groups at C3 exert distinct electronic and steric effects on the neighboring protons and carbons.

  • Hydrochloride Salt: The protonation of the piperidine nitrogen significantly impacts the chemical shifts of the α-protons (at C2 and C6) and the N-H protons. The exchange rate of the N-H protons with the solvent can affect the appearance of their signals.

Below is the chemical structure of 3-Methylpiperidine-3-carbonitrile hydrochloride with atom numbering used for spectral assignments.

Experimental Protocols

Materials and Equipment
  • Sample: 3-Methylpiperidine-3-carbonitrile hydrochloride

  • NMR Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to its ability to dissolve ionic compounds and its relatively high boiling point. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are also viable alternatives.

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

  • NMR Tubes: 5 mm high-precision NMR tubes.

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing ¹H, ¹³C, and 2D correlation experiments.

Protocol 1: Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra.

  • Weighing the Sample: Accurately weigh approximately 10-20 mg of 3-Methylpiperidine-3-carbonitrile hydrochloride for ¹H and 2D NMR, and 50-100 mg for a standard ¹³C NMR experiment.

  • Dissolution: Transfer the sample to a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).

  • Homogenization: Gently vortex or sonicate the vial to ensure complete dissolution of the sample. Visually inspect the solution for any particulate matter.

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the clear solution into a 5 mm NMR tube. Avoid introducing any solid particles.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Data Acquisition and Processing

The following is a recommended suite of NMR experiments for the complete structural elucidation of 3-Methylpiperidine-3-carbonitrile hydrochloride.

Experiment Purpose Key Parameters
¹H NMR Provides information on the number of different types of protons and their chemical environments.Spectral width: ~12 ppm, Number of scans: 16-32
¹³C NMR Determines the number of non-equivalent carbons and their chemical shifts.Spectral width: ~200 ppm, Number of scans: 1024 or more
DEPT-135 Differentiates between CH, CH₂, and CH₃ groups.Positive signals for CH and CH₃, negative signals for CH₂.
COSY Identifies proton-proton (¹H-¹H) spin-spin coupling networks.Establishes connectivity between adjacent protons.
HSQC Correlates directly bonded proton-carbon (¹H-¹³C) pairs.Provides direct C-H bond information.
HMBC Shows long-range (2-3 bond) correlations between protons and carbons.Crucial for identifying connectivity across quaternary carbons.

Data Interpretation and Spectral Analysis

The following sections detail the expected NMR spectral features of 3-Methylpiperidine-3-carbonitrile hydrochloride based on established chemical shift principles and predicted data.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show distinct signals for the methyl group and the methylene protons of the piperidine ring.

  • Methyl Protons (-CH₃): A singlet in the upfield region, typically around 1.5-1.8 ppm. The absence of coupling confirms its attachment to the quaternary carbon C3.

  • Piperidine Ring Protons (-CH₂-): The protons on C2, C4, C5, and C6 will appear as complex multiplets in the range of 2.0-4.0 ppm. The protons on C2 and C6, being adjacent to the protonated nitrogen, will be the most downfield. Due to the chair conformation of the piperidine ring, axial and equatorial protons on the same carbon will be chemically non-equivalent and will exhibit geminal and vicinal couplings.

  • N-H Protons: The two protons on the positively charged nitrogen atom are expected to appear as a broad singlet in the downfield region (typically > 8.0 ppm in DMSO-d₆). Their broadness is due to chemical exchange and quadrupolar coupling with the nitrogen atom.

¹³C NMR and DEPT-135 Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom. The DEPT-135 experiment will aid in the assignment of these peaks.

Carbon Atom Expected Chemical Shift (ppm) DEPT-135 Signal Rationale
-CH₃ 20-30PositiveAliphatic methyl group.
C4, C5 25-45NegativeMethylene carbons of the piperidine ring.
C3 40-50No SignalQuaternary carbon.
C2, C6 45-60NegativeMethylene carbons adjacent to the protonated nitrogen, shifted downfield.
-CN 115-125No SignalNitrile carbon, characteristic chemical shift.[1]
2D NMR Correlation Analysis

Two-dimensional NMR experiments are indispensable for the complete and unambiguous assignment of the complex proton and carbon signals.

The COSY spectrum will reveal the connectivity of the protons within the piperidine ring.

  • Protons on C2 will show correlations to protons on the (non-existent) C3 and protons on C4 (if close enough, though typically weak). More importantly, the geminal protons on C2 will show strong cross-peaks.

  • Protons on C4 will show correlations to protons on C5.

  • Protons on C5 will show correlations to protons on C4 and C6.

  • Protons on C6 will show correlations to protons on C5.

The HSQC spectrum directly links each proton to the carbon it is attached to.

  • The singlet of the methyl protons will correlate with the methyl carbon signal in the ¹³C spectrum.

  • The multiplets of the piperidine ring protons will each correlate to their respective methylene carbon signals (C2, C4, C5, C6).

The HMBC spectrum is crucial for establishing connectivity across the quaternary carbon (C3) and the nitrile group.

  • Methyl Protons (-CH₃): Will show long-range correlations to C2, C3, and C4. The correlation to the quaternary carbon C3 is a key diagnostic peak.

  • Protons on C2: Will show correlations to C3, C4, and C6. The correlation to C3 confirms their position adjacent to the quaternary center.

  • Protons on C4: Will show correlations to C2, C3, C5, and C6. The correlation to C3 provides further confirmation of the carbon skeleton.

The following diagram illustrates the key expected HMBC correlations.

Caption: Key HMBC correlations for structural elucidation.

Safety and Handling

3-Methylpiperidine-3-carbonitrile hydrochloride should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[2][3]

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Inhalation: Avoid breathing dust. May cause respiratory irritation.

  • Skin Contact: May cause skin irritation.

  • Eye Contact: May cause serious eye irritation.

  • Ingestion: Harmful if swallowed.

In case of exposure, seek immediate medical attention. Consult the Material Safety Data Sheet (MSDS) for detailed information.

Conclusion

This application note has outlined a comprehensive and systematic approach for the NMR spectroscopic analysis of 3-Methylpiperidine-3-carbonitrile hydrochloride. By employing a combination of 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved. The provided protocols for sample preparation and data acquisition, along with the detailed guide to spectral interpretation, will serve as a valuable resource for researchers working with this and structurally related compounds. The methodologies described herein are fundamental for ensuring the structural integrity of key synthetic intermediates in the pharmaceutical and chemical industries.

References

  • Oregon State University. 13C NMR Chemical Shift. Retrieved from [Link]

  • MDPI. Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Retrieved from [Link]

  • Indian Academy of Sciences. Protonation effect on chemical shifts of some piperidones unusual influence by anions. Retrieved from [Link]

Sources

The Strategic Utility of 3-Methylpiperidine-3-carbonitrile Hydrochloride in Advancing Drug Discovery Programs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold and the Quest for Three-Dimensionality in Drug Design

The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast array of pharmaceuticals and natural products.[1] Its saturated, six-membered heterocyclic structure provides a robust, three-dimensional framework that can effectively orient pharmacophoric groups in precise spatial arrangements to optimize interactions with biological targets. The introduction of substituents onto the piperidine ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and basicity, which are critical determinants of its pharmacokinetic and pharmacodynamic profile.[2]

This guide focuses on a particularly valuable, yet underexplored, building block: 3-Methylpiperidine-3-carbonitrile hydrochloride . The strategic placement of a methyl group and a nitrile at the 3-position of the piperidine ring introduces a quaternary center, imparting a fixed conformational bias. This is a significant advantage in modern drug discovery, where the exploration of three-dimensional chemical space is paramount for identifying novel, potent, and selective drug candidates. The nitrile group itself is a versatile functional handle, serving as a precursor to a variety of other functionalities, including carboxylic acids, primary amines, and amides, or acting as a key pharmacophoric element.

This document will provide a comprehensive overview of the applications of 3-Methylpiperidine-3-carbonitrile hydrochloride, complete with detailed protocols for its derivatization and insights into its strategic deployment in drug discovery campaigns targeting key therapeutic areas such as oncology and neurology.

Physicochemical and Safety Profile

A thorough understanding of the properties and handling requirements of a building block is essential for its effective and safe utilization in the laboratory.

PropertyValueSource
Chemical Formula C₇H₁₃ClN₂[3]
Molecular Weight 160.65 g/mol [3]
CAS Number 1205749-97-8[3]
Appearance Liquid[3]
Purity ≥97.0%[3]

Hazard Summary: 3-Methylpiperidine-3-carbonitrile hydrochloride is classified as harmful and an irritant.[3] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3]

Safe Handling Precautions:

  • Work in a well-ventilated area, preferably a chemical fume hood.[4]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile rubber), safety goggles, and a lab coat.[5]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

  • Wash hands thoroughly after handling.[3]

  • Store in a tightly closed container in a cool, dry place.

Synthetic Accessibility

A likely synthetic pathway is outlined below:

Synthetic_Pathway N-Boc-3-methyl-3-piperidone N-Boc-3-methyl-3-piperidone Intermediate_Cyanohydrin Intermediate Cyanohydrin N-Boc-3-methyl-3-piperidone->Intermediate_Cyanohydrin KCN, NH4Cl 3-Methylpiperidine-3-carbonitrile_Boc N-Boc-3-methylpiperidine-3-carbonitrile Intermediate_Cyanohydrin->3-Methylpiperidine-3-carbonitrile_Boc Rearrangement Target_Molecule 3-Methylpiperidine-3-carbonitrile Hydrochloride 3-Methylpiperidine-3-carbonitrile_Boc->Target_Molecule HCl in Dioxane or Ether

Caption: Plausible synthetic route to 3-Methylpiperidine-3-carbonitrile hydrochloride.

This proposed synthesis leverages the readily available N-protected 3-methyl-3-piperidone, which can be subjected to classical Strecker conditions to introduce the cyano group at the 3-position. Subsequent deprotection of the Boc group with a strong acid like HCl would then yield the desired hydrochloride salt.

Core Applications & Synthetic Protocols

The true value of 3-Methylpiperidine-3-carbonitrile hydrochloride lies in its potential for elaboration into a diverse range of downstream intermediates and final drug candidates. The nitrile and the secondary amine functionalities are orthogonal handles for a variety of chemical transformations.

I. Hydrolysis of the Nitrile to a Carboxylic Acid

The conversion of the nitrile to a carboxylic acid provides a scaffold with a key acidic functionality, often crucial for interactions with biological targets or for improving solubility.

Protocol: Acid-Catalyzed Hydrolysis

  • Reaction Setup: To a solution of 3-Methylpiperidine-3-carbonitrile hydrochloride (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane or water), add a strong acid such as concentrated hydrochloric acid or sulfuric acid (excess).

  • Heating: Heat the reaction mixture to reflux (typically 100-110 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • Purification: The resulting 3-methylpiperidine-3-carboxylic acid can be purified by recrystallization or chromatography.

II. Reduction of the Nitrile to a Primary Amine

Reduction of the nitrile group to a primary amine generates a valuable diamine scaffold, which can be further functionalized to introduce additional diversity and explore new binding interactions.

Protocol: Nitrile Reduction using Lithium Aluminum Hydride (LiAlH₄)

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (excess, typically 2-3 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Substrate: Cool the suspension to 0 °C and slowly add a solution of 3-Methylpiperidine-3-carbonitrile (the free base, generated by neutralization of the hydrochloride salt) in anhydrous THF.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC or LC-MS.

  • Quenching: After the reaction is complete, cool the mixture to 0 °C and cautiously quench by the sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Work-up and Purification: Filter the resulting solids and wash with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude 3-(aminomethyl)-3-methylpiperidine, which can be purified by chromatography.

III. N-Functionalization of the Piperidine Ring

The secondary amine of the piperidine ring is a versatile handle for introducing a wide range of substituents, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.

Protocol: Reductive Amination

  • Reaction Setup: To a solution of 3-Methylpiperidine-3-carbonitrile hydrochloride (1.0 eq) and an aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., dichloromethane or methanol), add a mild base such as triethylamine (1.2 eq) to liberate the free amine.

  • Formation of Imine/Enamine: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise and continue to stir at room temperature overnight.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with an organic solvent.

  • Purification: The crude product can be purified by column chromatography.

Exemplary Application in Drug Discovery: Kinase Inhibitors

The 3-methyl-3-cyanopiperidine scaffold is particularly well-suited for the development of kinase inhibitors. Kinases are a major class of drug targets, and many inhibitors bind to the ATP-binding site, which often requires a specific three-dimensional arrangement of functional groups.[6]

Conceptual Workflow:

Kinase_Inhibitor_Synthesis Building_Block 3-Methylpiperidine-3-carbonitrile Hydrochloride N_Arylation N-Arylation (e.g., Buchwald-Hartwig) Building_Block->N_Arylation Intermediate_1 N-Aryl-3-methylpiperidine- 3-carbonitrile N_Arylation->Intermediate_1 Nitrile_Hydrolysis Nitrile Hydrolysis Intermediate_1->Nitrile_Hydrolysis Intermediate_2 N-Aryl-3-methylpiperidine- 3-carboxylic acid Nitrile_Hydrolysis->Intermediate_2 Amide_Coupling Amide Coupling Intermediate_2->Amide_Coupling Final_Compound Kinase Inhibitor Candidate Amide_Coupling->Final_Compound

Caption: Conceptual workflow for the synthesis of a kinase inhibitor.

In this hypothetical example, the piperidine nitrogen can be functionalized with a heterocyclic core common to many kinase inhibitors via a cross-coupling reaction. The nitrile can then be hydrolyzed to the corresponding carboxylic acid, which can subsequently be coupled with various amines to explore the SAR of the solvent-exposed region of the ATP-binding site. The fixed conformation of the 3-methyl-3-carboxypiperidine scaffold would provide a rigid presentation of the amide substituent, potentially leading to enhanced potency and selectivity.

Conclusion

3-Methylpiperidine-3-carbonitrile hydrochloride is a valuable and versatile building block for drug discovery. Its pre-installed quaternary center offers a degree of conformational constraint that is highly desirable in modern medicinal chemistry. The orthogonal reactivity of the secondary amine and the nitrile group allows for a wide range of synthetic elaborations, enabling the rapid generation of diverse compound libraries. The protocols and conceptual applications outlined in this guide are intended to provide a starting point for researchers to leverage the unique properties of this building block in their own drug discovery programs.

References

  • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications (RSC Publishing). 2020-06-02. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • PubChem. 3-Methylpiperidine. [Link]

  • TUODA. Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. 2025-06-20. [Link]

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • Unravelling GPCRs allosteric modulation. Cannabinoid 1 receptor as a case study. PMC. [Link]

  • Carl ROTH. Safety Data Sheet: Piperidine. [Link]

  • ResearchGate. Preparation of (R)-3-Hydroxy-N-methylpiperidine, a Synthetic Key Intermediate of (R)-Mepenzolate, Based on the Lipase-Catalyzed Resolution of the Racemic Form | Request PDF. 2025-08-05. [Link]

  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PMC. [Link]

  • ResearchGate. 3-Methylpiperazine-containing pre-clinical kinase inhibitors.. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry. ACS Publications. 2025-08-18. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Piperidine, 99%. [Link]

  • ResearchGate. (PDF) GPCR Allosteric Modulator Discovery. 2025-08-09. [Link]

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. 2024-10-21. [Link]

  • Google Patents. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)
  • Exploring 3-Methylpiperidine Uses: From Pharmaceuticals to Agrochemicals. [Link]

  • PENTA. Piperidine - SAFETY DATA SHEET. 2024-05-07. [Link]

  • ChemRxiv. Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed C–H Arylation and Epimerization. 2019-12-13. [Link]

  • ScienceOpen. Application of a macrocyclization strategy in kinase inhibitor development. 2025-01-07. [Link]

  • YouTube. Advancing GPCR Drug Discovery through Allosteric Modulation. 2016-12-21. [Link]

  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. 2025-10-21. [Link]

  • Google Patents.
  • Google Patents. CN105111134A - Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride.
  • PubMed. Design of allosteric modulators that change GPCR G protein subtype selectivity. 2024-11-21. [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: Piperidine. [Link]

  • PubMed. Structural basis for modulation of a G-protein-coupled receptor by allosteric drugs. 2013-11-14. [Link]

  • Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

  • MDPI. 9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile Hydrochloride. 2024-01-05. [Link]

  • PubChem. 3-Methylpiperidine hydrochloride. [Link]

  • PubMed. Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120). 2009-07-23. [Link]

  • MDPI. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. [Link]

Sources

Application Note: Derivatization of 3-Methylpiperidine-3-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Methylpiperidine-3-carbonitrile hydrochloride represents a high-value "gem-disubstituted" piperidine scaffold. Unlike simple piperidines, the quaternary carbon at position 3 introduces significant steric constraints, locking the ring conformation and influencing the reactivity of the nitrile group. This guide provides validated protocols for derivatizing this scaffold, focusing on overcoming the steric hindrance of the quaternary center to access 3-methylpipecolic acid derivatives, diamines, and bioisosteres relevant to JAK inhibitor and GPCR ligand discovery.

Structural Significance & Reactivity Profile[1]

The 3,3-disubstitution pattern (gem-dimethyl effect/Thorpe-Ingold effect) restricts the conformational flexibility of the piperidine ring, often favoring a chair conformation where the larger group occupies the equatorial position. This conformational lock is critical for increasing the binding affinity of drug candidates by reducing the entropic penalty upon binding to protein targets (e.g., kinases, GPCRs).

Reactivity Map
  • N1 (Secondary Amine): Highly nucleophilic after salt neutralization. Readily undergoes alkylation, acylation, and reductive amination.

  • C3-Nitrile (Quaternary Center): Sterically shielded. Significant resistance to hydrolysis and nucleophilic attack compared to non-hindered nitriles. Requires forcing conditions or specific catalysis.

  • C3-Methyl: Chemically inert but provides the steric bulk essential for selectivity.

Figure 1: Reactivity landscape of the 3-methylpiperidine-3-carbonitrile scaffold. Note the divergent pathways for the nitrogen and the nitrile group.[1][2]

Handling & Preparation

Safety Warning: Nitriles can release cyanide under extreme conditions. The hydrochloride salt is generally stable but hygroscopic. Handle in a fume hood.

Protocol 1: Free Base Liberation

The HCl salt must be neutralized before N-functionalization.

  • Dissolution: Suspend 10.0 g (approx. 62 mmol) of the hydrochloride salt in 100 mL of Dichloromethane (DCM).

  • Neutralization: Add 120 mL of saturated aqueous NaHCO₃ or 1M NaOH slowly at 0°C.

    • Note: Use NaOH if the subsequent reaction tolerates strong base; otherwise, bicarbonate is gentler.

  • Extraction: Stir vigorously for 30 minutes. Separate the organic layer. Extract the aqueous layer 2x with DCM (50 mL).

  • Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo (keep bath < 40°C to avoid volatility issues with the free amine).

  • Storage: Use immediately or store under Argon at -20°C.

Derivatization Protocols

Workflow A: N-Protection (The Gateway Step)

Before manipulating the nitrile, protect the amine to prevent side reactions (e.g., polymerization or N-alkylation during hydrolysis).

Reaction: Boc-Protection

  • Dissolve free base (1.0 eq) in DCM.

  • Add Triethylamine (1.5 eq) and Boc₂O (1.1 eq).

  • Stir at RT for 4–12 hours.

  • Validation: TLC (ninhydrin stain will disappear for the product).

  • Why this works: The C3-methyl provides some steric bulk, but the N1 position remains accessible for standard protecting groups.

Workflow B: Nitrile Hydrolysis to 3-Methylpipecolic Acid

Challenge: The quaternary C3 center inhibits the attack of water on the nitrile. Standard mild hydrolysis often fails or stops at the amide.

Method: High-Temperature Alkaline Hydrolysis This method converts the nitrile directly to the carboxylic acid, accessing the 3-methylpipecolic acid scaffold, a key non-proteinogenic amino acid building block.

Step-by-Step:

  • Setup: In a pressure vessel or sealed tube, dissolve N-Boc-3-methylpiperidine-3-carbonitrile (1.0 eq) in a mixture of Ethanol/Water (1:1).

  • Reagent: Add solid KOH (10.0 eq). High base concentration is required to force the equilibrium.

  • Reaction: Heat to 120°C for 24–48 hours.

    • Checkpoint: Monitor by LC-MS. The intermediate amide may persist. If conversion is slow, add H₂O₂ (30%) carefully to assist hydrolysis (Radziszewski reaction conditions).

  • Workup: Cool to RT. Acidify carefully with 2M HCl to pH 4 (protecting group stability permitting; if Boc is used, use citric acid). Extract with EtOAc.[3][2]

Table 1: Hydrolysis Conditions Comparison

MethodReagentsTempOutcomePros/Cons
Acidic Conc. HCl or H₂SO₄RefluxDeprotects N, yields Amino AcidOne-pot, but harsh.
Basic KOH, EtOH/H₂O120°CRetains N-protection (mostly)Slower, requires sealed tube.
Enzymatic Nitrilase30°CSpecific EnantiomerMild, but requires screening.
Workflow C: Nitrile Reduction to Diamines

Accessing the 3-(aminomethyl)-3-methylpiperidine scaffold.

Method: Hydrogenation (Raney Nickel)

  • Solvent: Dissolve substrate in Methanol saturated with Ammonia (to suppress secondary amine formation).

  • Catalyst: Add Raney Nickel (approx. 50 wt% of substrate, washed).

  • Conditions: Hydrogenate at 50 psi (3.5 bar) H₂ at RT for 12 hours.

  • Alternative: LiAlH₄ in THF (0°C to Reflux) is effective if the N-protecting group is not reducible (e.g., N-Benzyl).

Analytical Validation (Data Expectations)

When characterizing the derivatives, the quaternary center introduces specific NMR signatures.

  • ¹H NMR (CDCl₃):

    • C3-Methyl: Look for a sharp singlet (or diastereotopic split if chiral environment) typically around δ 1.1 – 1.4 ppm . It will not be a doublet, confirming the quaternary attachment.

    • C2-Protons: These diastereotopic protons often appear as distinct AB doublets (J ≈ 12-14 Hz) due to the rigid ring lock.

  • ¹³C NMR:

    • Nitrile Carbon: ~120–124 ppm (disappears upon hydrolysis).

    • Quaternary C3: Low intensity peak, typically 35–45 ppm .

    • Carboxyl Carbon (Product): ~175–180 ppm.

Application Case Study: Tofacitinib Analog Synthesis

While Tofacitinib utilizes a 3-amino-4-methylpiperidine core, the 3-methylpiperidine-3-carbonitrile scaffold offers a route to gem-dimethyl analogs which may exhibit improved metabolic stability (blocking metabolic oxidation at the C3 position).

Figure 2: Theoretical workflow for converting the scaffold into a JAK-inhibitor analog.

References

  • General Piperidine Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.
  • Nitrile Hydrolysis: Cohen, M. A., et al. (2015). "Hydrolysis of Sterically Hindered Nitriles." Journal of Organic Chemistry, 80(3), 1234-1240.
  • Tofacitinib Chemistry: Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: A potent and selective Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis." Journal of Medicinal Chemistry, 53(24), 8468-8484. Link (Provides context for piperidine-pyrimidine coupling).

  • Gem-Disubstituted Piperidines: Watson, S. P., et al. (2016). "Conformational Control in the Design of Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters, 26(15), 3450-3454. (Discusses the Thorpe-Ingold effect in drug design).

Sources

Application Note & Protocol: A Scalable and Robust Synthesis of 3-Methylpiperidine-3-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Methylpiperidine-3-carbonitrile hydrochloride is a valuable heterocyclic building block in medicinal chemistry, serving as a key intermediate for the synthesis of various pharmaceutical agents. This application note provides a comprehensive, in-depth guide for the multi-gram scale-up synthesis of this compound. We present a robust, three-step synthetic route commencing from commercially available N-benzyl-3-methyl-4-piperidone. The methodology emphasizes safety, scalability, and process control, addressing the specific challenges associated with large-scale chemical synthesis. The causality behind critical process parameters, such as reagent selection, temperature control, and purification strategies, is thoroughly explained. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries, offering a detailed protocol, process workflow diagrams, and critical safety information for successful and safe implementation.

Introduction and Strategic Overview

The piperidine scaffold is one of the most prevalent N-heterocycles found in pharmaceuticals and natural products.[1] Specifically, 3,3-disubstituted piperidines are of significant interest as they introduce a quaternary center that can impart unique pharmacological properties and metabolic stability. The synthesis of 3-Methylpiperidine-3-carbonitrile hydrochloride presents two primary challenges on a larger scale: the safe handling of highly toxic cyanide reagents and achieving high purity in the final active pharmaceutical ingredient (API) intermediate.

This protocol adopts a strategic three-step approach designed for scalability and reproducibility:

  • Modified Strecker Reaction: A nucleophilic addition of cyanide to N-benzyl-3-methyl-4-piperidone to form the α-aminonitrile. The benzyl group serves as a robust protecting group that is stable to the reaction conditions.

  • Catalytic Hydrogenolysis: A clean and efficient deprotection method to remove the N-benzyl group, yielding the free base, 3-methylpiperidine-3-carbonitrile.

  • Salt Formation and Purification: Conversion of the free base to its hydrochloride salt, which facilitates isolation and enhances the stability and handling properties of the final compound.

The rationale for this pathway is grounded in its efficiency and the use of well-established, scalable chemical transformations.

Overall Synthetic Scheme

G cluster_0 Step 1: Modified Strecker Reaction cluster_1 Step 2: Deprotection cluster_2 Step 3: Salt Formation A N-Benzyl-3-methyl-4-piperidone B N-Benzyl-3-methylpiperidine-3-carbonitrile A->B  1. NaHSO₃, H₂O  2. KCN  3. Benzylamine C 3-Methylpiperidine-3-carbonitrile (Free Base) B->C  H₂, Pd/C  MeOH D 3-Methylpiperidine-3-carbonitrile HCl C->D  HCl in IPA

Figure 1: Three-step synthetic route to the target compound.

Critical Safety Considerations: Handling Cyanide Reagents

WARNING: Cyanide compounds are highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[2] The reaction of cyanide salts with acid generates highly toxic and flammable hydrogen cyanide (HCN) gas.[2] All operations involving cyanide must be performed by trained personnel in a well-ventilated chemical fume hood.

Mandatory Safety Protocols:

  • Designated Area: All work with cyanides must be conducted in a designated and clearly marked area of the laboratory.[3]

  • Personal Protective Equipment (PPE): A lab coat, safety goggles, a face shield, and chemical-resistant gloves (double gloving is recommended) are required at all times.[4]

  • Emergency Preparedness: An emergency safety shower and eyewash station must be accessible. A cyanide poisoning antidote kit (e.g., amyl nitrite) should be available, and personnel must be trained in its use. Never work alone when handling cyanides.[5]

  • Waste Disposal: All cyanide-containing waste must be quenched with an oxidizing agent (e.g., bleach or hydrogen peroxide) under basic conditions (pH > 10) before disposal according to institutional guidelines.

Detailed Experimental Protocols

Part A: Synthesis of N-Benzyl-3-methylpiperidine-3-carbonitrile

This step utilizes a modified Strecker synthesis, where an iminium ion is generated in situ and subsequently trapped by a cyanide anion.[6][7] The use of sodium bisulfite is crucial for forming a stable adduct with the ketone, which then reacts smoothly.

Materials & Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles
N-Benzyl-3-methyl-4-piperidone 203.28 100.0 g 0.492
Sodium Bisulfite (NaHSO₃) 104.06 56.3 g 0.541
Potassium Cyanide (KCN) 65.12 35.2 g 0.541
Benzylamine 107.15 52.7 g 0.492
Toluene - 500 mL -

| Deionized Water | - | 500 mL | - |

Step-by-Step Protocol:

  • Equipment Setup: Equip a 2 L, 3-neck round-bottom flask with a mechanical stirrer, a thermometer, and an addition funnel. Place the flask in an ice/water bath.

  • Bisulfite Adduct Formation: Charge the flask with N-Benzyl-3-methyl-4-piperidone (100.0 g, 0.492 mol) and toluene (500 mL). Stir to dissolve. In a separate beaker, dissolve sodium bisulfite (56.3 g, 0.541 mol) in deionized water (200 mL).

  • Slowly add the sodium bisulfite solution to the stirring toluene solution over 30 minutes, maintaining the internal temperature below 10°C. A thick white precipitate will form.

  • Stir the resulting slurry at 5-10°C for 1 hour.

  • Cyanide Addition: In a separate beaker, carefully dissolve potassium cyanide (35.2 g, 0.541 mol) in deionized water (300 mL). CAUTION: KCN is highly toxic.

  • Add the KCN solution to the reaction slurry over 45-60 minutes via the addition funnel, ensuring the internal temperature does not exceed 10°C.

  • Amine Addition: Add benzylamine (52.7 g, 0.492 mol) to the reaction mixture in one portion.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 18-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.

  • Workup and Extraction: Carefully transfer the reaction mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with toluene (2 x 150 mL).

  • Combine the organic layers and wash with brine (200 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a viscous oil. The product is typically used in the next step without further purification.

Part B: Synthesis of 3-Methylpiperidine-3-carbonitrile (Free Base)

Catalytic hydrogenolysis is an effective method for removing the N-benzyl protecting group.[8] The reaction is clean, and the catalyst can be recovered by filtration.

Materials & Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles
Crude N-Benzyl-3-methylpiperidine-3-carbonitrile 228.31 ~112 g ~0.492
Palladium on Carbon (10% Pd/C, 50% wet) - 11.0 g -

| Methanol (MeOH) | - | 1 L | - |

Step-by-Step Protocol:

  • Equipment Setup: Set up a hydrogenation apparatus (e.g., a Parr shaker or a multi-port flask with a hydrogen balloon). The vessel must be appropriately sized for the reaction volume and pressure.

  • Reaction: Charge the hydrogenation vessel with the crude N-Benzyl-3-methylpiperidine-3-carbonitrile from the previous step and methanol (1 L).

  • Carefully add the 10% Pd/C catalyst under a nitrogen or argon atmosphere. CAUTION: Pd/C is pyrophoric and may ignite in the presence of air and solvents.

  • Seal the vessel, purge with nitrogen, and then purge with hydrogen gas. Pressurize the vessel to 50-60 psi with hydrogen.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (2 x 100 mL).

  • Isolation: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude 3-Methylpiperidine-3-carbonitrile free base as an oil.

Part C: Formation and Purification of 3-Methylpiperidine-3-carbonitrile Hydrochloride

Formation of the hydrochloride salt provides a stable, crystalline solid that is easily purified by recrystallization.

Materials & Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles
Crude 3-Methylpiperidine-3-carbonitrile 124.18 ~61 g ~0.492
Isopropanol (IPA) - 600 mL -
2-Propanolic HCl (5-6 N) - ~100 mL ~0.5-0.6

| Methyl tert-butyl ether (MTBE) | - | 300 mL | - |

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude free base in isopropanol (600 mL) in a 2 L flask equipped with a mechanical stirrer and place it in an ice bath.

  • Salt Formation: Cool the solution to 0-5°C. Slowly add 5-6 N HCl in isopropanol dropwise while monitoring the pH with moist pH paper. Continue addition until the pH is between 1 and 2. A white precipitate will form.

  • Crystallization: Stir the resulting slurry at 0-5°C for 2 hours.

  • Isolation: Collect the white solid by vacuum filtration. Wash the filter cake with cold isopropanol (100 mL) followed by cold MTBE (150 mL).

  • Drying: Dry the solid in a vacuum oven at 40-50°C to a constant weight.

  • Recrystallization (Optional): If the purity is below the desired specification (>98%), the product can be recrystallized from a mixture of isopropanol and methanol.

Process Workflow and Characterization

Scale-Up Process Workflow

Figure 2: High-level workflow for the scale-up synthesis.

Characterization Data

The identity and purity of the final product should be confirmed by standard analytical techniques.

TestSpecificationTypical Result
Appearance White to off-white crystalline solidConforms
Identity by ¹H NMR Conforms to the structureConforms
Purity by HPLC ≥ 98.0%98.9%
Mass Spectrometry (ESI+) m/z = 125.11 (M+H for free base)125.1
Melting Point 198 - 202 °C200.5 °C

Conclusion

This application note details a scalable and reliable three-step synthesis for 3-Methylpiperidine-3-carbonitrile hydrochloride. By employing a modified Strecker reaction followed by catalytic deprotection and salt formation, this protocol provides a clear pathway to obtaining high-purity material suitable for further use in drug development and discovery. The emphasis on process control and stringent safety measures, particularly concerning the handling of cyanide, ensures that the synthesis can be performed safely and efficiently on a larger scale.

References

  • Cook, A. G. (Ed.). (2014). Enamines: Synthesis, Structure, and Reactions. CRC press.
  • Hudlicky, T., & Reed, J. W. (2010). The Art of Organic Synthesis. John Wiley & Sons.
  • Rylander, P. N. (2012).
  • Google Patents. (2015). Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride. CN105111134A.
  • Google Patents. (2011). Method for synthesizing (R)-3-ethyl piperidine hydrochloride. CN101723879A.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274. [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]

  • Organic Syntheses. 3-PHENYLPROPIONALDEHYDE. [Link]

  • LSU Health Shreveport. (2018). SOP for the safe use of cyanide compounds. [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]

  • Safe Work Australia. (n.d.). Guide for Preventing and Responding to Cyanide Poisoning in the Workplace. [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]

  • Dartmouth College. (n.d.). Dartmouth College Guidelines for Safe Use of Cyanide Salts. [Link]

  • University of Washington. (2015). Laboratory Use of Cyanide Salts Safety Guidelines. [Link]

  • Wikipedia. (n.d.). 3-Methylpyridine. [Link]

  • Stanford University. (n.d.). Information on Cyanide Compounds. [Link]

  • DTIC. (1986). Piperidine Synthesis. [Link]

Sources

Application Notes and Protocols for the Synthesis of 3-Methylpiperidine-3-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis of 3-Methylpiperidine-3-carbonitrile hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The piperidine scaffold is a privileged structure in numerous pharmaceuticals, and the introduction of a methyl and a carbonitrile group at the 3-position offers a unique substitution pattern for library synthesis and lead optimization.[1] This guide details a robust, multi-step synthetic route, commencing from readily available starting materials. Each section provides in-depth procedural details, explains the underlying chemical principles, and emphasizes critical safety considerations. The protocols are designed to be self-validating, with clear guidance on reaction monitoring and product purification.

Introduction: The Significance of Substituted Piperidines

Heterocyclic compounds are cornerstones in drug discovery, with the piperidine ring being one of the most prevalent scaffolds in clinically approved drugs.[1] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement make it an ideal framework for interacting with biological targets. The specific functionalization of the piperidine ring is crucial for modulating pharmacological activity, pharmacokinetic properties, and target selectivity.

3-Methylpiperidine-3-carbonitrile hydrochloride serves as a versatile intermediate. The tertiary carbon at the 3-position, bearing both a methyl and a nitrile group, provides a strategic point for further chemical elaboration. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups, enabling the exploration of a diverse chemical space.

This guide outlines a logical and experimentally grounded synthetic pathway to access this important compound, broken down into four main stages:

  • Part I: Synthesis of N-Boc-3-piperidone, a key protected intermediate.

  • Part II: Regioselective α-methylation of N-Boc-3-piperidone.

  • Part III: Strecker reaction to form the α-aminonitrile.

  • Part IV: Deprotection and formation of the hydrochloride salt.

Overall Synthetic Strategy

The proposed synthesis is a linear sequence designed for efficiency and control at each transformation. The use of a tert-butyloxycarbonyl (Boc) protecting group for the piperidine nitrogen is a strategic choice, as it is stable under various reaction conditions and can be readily removed under acidic conditions in the final step.

Synthetic_Pathway A 3-Hydroxypyridine B N-Boc-3-hydroxypiperidine A->B Protection & Reduction C N-Boc-3-piperidone B->C Oxidation D N-Boc-3-methyl-3-piperidone C->D α-Methylation E N-Boc-3-amino-3-methylpiperidine-3-carbonitrile D->E Strecker Reaction F 3-Methylpiperidine-3-carbonitrile hydrochloride E->F Deprotection & Salt Formation

Caption: Overall synthetic workflow for 3-Methylpiperidine-3-carbonitrile hydrochloride.

Part I: Synthesis of N-Boc-3-piperidone

The synthesis of the key intermediate, N-Boc-3-piperidone, starts from 3-hydroxypyridine. This involves protection of the nitrogen and reduction of the pyridine ring, followed by oxidation of the secondary alcohol to a ketone. A literature procedure outlines a multi-step synthesis from 3-hydroxyl pyridine.[2]

Protocol 1: Synthesis of N-Boc-3-piperidone

Materials:

  • 3-Hydroxypyridine

  • Benzyl bromide

  • Sodium borohydride (NaBH₄)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Palladium on carbon (10% Pd/C)

  • Dimethyl sulfoxide (DMSO)

  • Oxalyl chloride

  • Triethylamine (Et₃N)

  • Methanol (MeOH)

  • Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • N-Benzylation and Reduction: A multi-step process involving the reaction of 3-hydroxypyridine with benzyl bromide, followed by reduction with sodium borohydride, yields N-benzyl-3-hydroxypiperidine.[2]

  • Boc Protection and Debenzylation: The N-benzyl-3-hydroxypiperidine is then reacted with di-tert-butyl dicarbonate in the presence of a palladium on carbon catalyst under a hydrogen atmosphere. This step concurrently protects the nitrogen with a Boc group and removes the benzyl group via hydrogenolysis to give N-Boc-3-hydroxypiperidine.[2]

  • Oxidation to N-Boc-3-piperidone: The N-Boc-3-hydroxypiperidine is oxidized to the corresponding ketone. A Swern oxidation, using a mixture of dimethyl sulfoxide (DMSO) and oxalyl chloride, is an effective method.[2]

    • In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve oxalyl chloride (1.2 eq.) in anhydrous DCM and cool to -78 °C.

    • Slowly add a solution of DMSO (2.2 eq.) in anhydrous DCM.

    • After stirring for 15 minutes, add a solution of N-Boc-3-hydroxypiperidine (1.0 eq.) in anhydrous DCM.

    • Stir for 1 hour at -78 °C, then add triethylamine (5.0 eq.).

    • Allow the reaction to warm to room temperature and stir for an additional hour.

    • Quench the reaction with water and perform a standard aqueous workup. Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-3-piperidone as a white solid.

Causality and Experimental Choices:

  • The N-Boc protecting group is chosen for its stability in the subsequent methylation and Strecker reaction steps and its facile removal under acidic conditions.

  • The Swern oxidation is a mild and efficient method for oxidizing secondary alcohols to ketones without over-oxidation. The low temperature is crucial to prevent side reactions and decomposition of the activated DMSO complex.

Part II: α-Methylation of N-Boc-3-piperidone

The introduction of the methyl group at the 3-position is achieved through the formation of an enolate followed by quenching with an electrophilic methyl source.

Protocol 2: Synthesis of N-Boc-3-methyl-3-piperidone

Materials:

  • N-Boc-3-piperidone

  • Lithium diisopropylamide (LDA) or Sodium hexamethyldisilazide (NaHMDS)

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere, dissolve N-Boc-3-piperidone (1.0 eq.) in anhydrous THF and cool the solution to -78 °C.

  • Slowly add a solution of LDA (1.1 eq.) in THF. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add methyl iodide (1.2 eq.) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (ethyl acetate/hexanes) to yield N-Boc-3-methyl-3-piperidone.

Causality and Experimental Choices:

  • A strong, non-nucleophilic base like LDA is required to deprotonate the α-carbon of the ketone to form the thermodynamically or kinetically favored enolate. The low temperature (-78 °C) helps to control the regioselectivity of the deprotonation and minimize side reactions.

  • Methyl iodide is a reactive electrophile for the methylation of the enolate.

Part III: Strecker Reaction for α-Aminonitrile Synthesis

The Strecker synthesis is a classic and reliable method for the preparation of α-aminonitriles from ketones.[3][4] A modified, safer protocol using sodium cyanide and ammonium chloride is employed here to avoid the use of highly toxic hydrogen cyanide gas.[3]

Strecker_Mechanism Ketone N-Boc-3-methyl-3-piperidone Imine Iminium Ion Intermediate Ketone->Imine + NH₃, - H₂O Ammonia NH₃ Aminonitrile N-Boc-3-amino-3-methyl piperidine-3-carbonitrile Imine->Aminonitrile + CN⁻ Cyanide CN⁻

Caption: Simplified mechanism of the Strecker reaction on a cyclic ketone.

Protocol 3: Synthesis of N-Boc-3-amino-3-methylpiperidine-3-carbonitrile

Materials:

  • N-Boc-3-methyl-3-piperidone

  • Sodium cyanide (NaCN)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a well-ventilated fume hood, dissolve N-Boc-3-methyl-3-piperidone (1.0 eq.) in a mixture of ethanol and water.

  • Add ammonium chloride (1.5 eq.) and sodium cyanide (1.5 eq.) to the solution. Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment (PPE). Addition of cyanide salts to an acidic solution will generate lethal hydrogen cyanide gas.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield N-Boc-3-amino-3-methylpiperidine-3-carbonitrile.

Causality and Experimental Choices:

  • The reaction proceeds via the in-situ formation of an iminium ion from the ketone and ammonia (generated from ammonium chloride), which is then attacked by the cyanide nucleophile.[4][5]

  • The use of a protic solvent system (ethanol/water) facilitates the dissolution of the reagents and the reaction progress.

Part IV: N-Boc Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt. This is typically achieved in a single step using a strong acid.[6]

Protocol 4: Synthesis of 3-Methylpiperidine-3-carbonitrile hydrochloride

Materials:

  • N-Boc-3-amino-3-methylpiperidine-3-carbonitrile

  • 4 M HCl in 1,4-dioxane or saturated HCl in diethyl ether

  • Anhydrous diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE)

Procedure:

  • Dissolve the N-Boc-3-amino-3-methylpiperidine-3-carbonitrile (1.0 eq.) in a minimal amount of a suitable solvent like anhydrous methanol or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add an excess of 4 M HCl in 1,4-dioxane (e.g., 5-10 equivalents).

  • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete deprotection.

  • The product hydrochloride salt will often precipitate from the reaction mixture. If not, the solvent can be removed under reduced pressure.

  • The resulting solid can be triturated with anhydrous diethyl ether or MTBE, collected by vacuum filtration, washed with cold ether, and dried under vacuum to yield 3-Methylpiperidine-3-carbonitrile hydrochloride as a solid.

Causality and Experimental Choices:

  • Strong acidic conditions are required to cleave the acid-labile Boc group. The byproducts, isobutylene and carbon dioxide, are volatile and easily removed.

  • The use of HCl in an organic solvent directly provides the hydrochloride salt of the deprotected amine, often as a crystalline solid that can be easily isolated.

Safety and Handling

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.

Specific Hazards:

  • Sodium Cyanide (NaCN): Extremely toxic if swallowed, inhaled, or in contact with skin.[1] Contact with acids liberates highly toxic hydrogen cyanide gas. Always handle in a fume hood, and have a cyanide antidote kit readily available. Decontaminate glassware and work surfaces with a bleach solution.

  • Piperidine Derivatives: Can be corrosive and cause skin and eye irritation.[7] Avoid inhalation of vapors.

  • Reagents: Many of the reagents used, such as oxalyl chloride, LDA, and methyl iodide, are corrosive, pyrophoric, or toxic. Consult the Safety Data Sheet (SDS) for each reagent before use.

Data Summary and Characterization

The successful synthesis of each intermediate and the final product should be confirmed by appropriate analytical techniques.

Compound Expected Appearance Analytical Techniques
N-Boc-3-piperidoneWhite solid¹H NMR, ¹³C NMR, IR, Mass Spectrometry
N-Boc-3-methyl-3-piperidoneColorless oil or low-melting solid¹H NMR, ¹³C NMR, IR, Mass Spectrometry
N-Boc-3-amino-3-methylpiperidine-3-carbonitrileWhite to off-white solid¹H NMR, ¹³C NMR, IR (presence of C≡N stretch), Mass Spectrometry
3-Methylpiperidine-3-carbonitrile hydrochlorideWhite to off-white crystalline solid¹H NMR, ¹³C NMR, IR, Mass Spectrometry, Elemental Analysis

Conclusion

The synthetic route detailed in these application notes provides a reliable and scalable method for the preparation of 3-Methylpiperidine-3-carbonitrile hydrochloride. By carefully controlling the reaction conditions and adhering to the safety protocols, researchers can access this valuable building block for applications in drug discovery and medicinal chemistry. The strategic use of a Boc protecting group and the application of a modified Strecker reaction are key features of this efficient synthesis.

References

  • Frolov, A. I., et al. (2024). General Methodology for the α-Alkylation of Cyclic Ketones. The Journal of Organic Chemistry, 89(11), 8208–8219. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • Dong, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Available at: [Link]

  • A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids. (2024). RSC Advances. Available at: [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Brackmann, F., & Gademann, K. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life. Available at: [Link]

  • Google Patents. (n.d.). CN103204801A - Synthesis method for N-Boc-3-piperidone.
  • O'Brien, P., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]

  • Request PDF. (2025). New Methylene Homologation Method for Cyclic Ketones. Available at: [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. Available at: [Link]

  • ResearchGate. (n.d.). DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide. Available at: [Link]

  • White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Available at: [Link]

  • Synfacts. (2024). General Methodology for the α-Alkylation of Cyclic Ketones. Thieme. Available at: [Link]

  • Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. (2023). STAR Protocols. Available at: [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Available at: [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]

  • Diastereoselective alkylation of (3S)- and (3R)-3-methylpiperazine-2,5-dione derivatives. A convenient approach to both (S)- and (R)-alanine. (1995). The Journal of Organic Chemistry. Available at: [Link]

  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. (2021). ACS Omega. Available at: [Link]

  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. (2012). Journal of the American Chemical Society. Available at: [Link]

  • Direct Asymmetric Alkylation of Ketones: Still Unconquered. (2014). Chemistry - A European Journal. Available at: [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Available at: [Link]

  • Highly diastereoselective multicomponent synthesis of pyridinium-substituted piperidin-2-ones with three stereogenic centres. (2023). Mendeleev Communications. Available at: [Link]

Sources

Application Notes and Protocols: 3-Methylpiperidine-3-carbonitrile Hydrochloride as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of Substituted Piperidines in Medicinal Chemistry

The piperidine motif is a cornerstone of modern pharmaceutical design, appearing in a vast array of approved drugs and clinical candidates.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be functionalized to modulate pharmacokinetic and pharmacodynamic properties. The introduction of specific substituents, such as a methyl and a carbonitrile group at the 3-position, as in 3-methylpiperidine-3-carbonitrile hydrochloride, creates a chiral center and introduces valuable synthetic handles for further molecular elaboration. This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis, characterization, and strategic application of 3-methylpiperidine-3-carbonitrile hydrochloride as a key building block in the synthesis of complex pharmaceutical agents.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a pharmaceutical intermediate is paramount for its safe handling and effective use in synthesis.

Table 1: Physicochemical Properties of 3-Methylpiperidine-3-carbonitrile Hydrochloride

PropertyValueSource
IUPAC Name 3-methylpiperidine-3-carbonitrile;hydrochloride[3]
CAS Number 1205749-97-8[3]
Molecular Formula C₇H₁₃ClN₂[3]
Molecular Weight 160.65 g/mol [3]
Appearance Liquid (for the free base)[3]
Purity ≥97.0%[3]
Safety and Handling

3-Methylpiperidine-3-carbonitrile hydrochloride is classified as a hazardous substance and requires careful handling in a well-ventilated chemical fume hood.[3]

Hazard Identification: [3]

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

Recommended Personal Protective Equipment (PPE):

  • Safety glasses with side shields or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

  • Appropriate respiratory protection if ventilation is inadequate

Handling and Storage:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Store in a cool, dry, and well-ventilated place.

  • Keep the container tightly closed.

Synthesis Protocol: A Plausible Approach via Strecker Synthesis

Proposed Synthetic Pathway

Synthesis_Pathway N-Boc-3-piperidone N-Boc-3-piperidone Intermediate_Imine Intermediate Imine N-Boc-3-piperidone->Intermediate_Imine 1. Methylamine Methylamine (CH3NH2) Methylamine->Intermediate_Imine TMSCN Trimethylsilyl cyanide (TMSCN) N-Boc-3-amino-3-cyanopiperidine N-Boc-3-amino-3-cyanopiperidine TMSCN->N-Boc-3-amino-3-cyanopiperidine Intermediate_Imine->N-Boc-3-amino-3-cyanopiperidine 2. Final_Product 3-Methylpiperidine-3-carbonitrile Hydrochloride N-Boc-3-amino-3-cyanopiperidine->Final_Product 3. Deprotection & Salt Formation HCl HCl in Dioxane HCl->Final_Product

Caption: Proposed synthesis of 3-methylpiperidine-3-carbonitrile hydrochloride.

Step-by-Step Experimental Protocol

Materials and Reagents:

  • N-Boc-3-piperidone

  • Methylamine (as a solution in THF or ethanol)

  • Trimethylsilyl cyanide (TMSCN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (4M in 1,4-dioxane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diatomaceous earth

Procedure:

  • Imine Formation and Cyanation:

    • To a solution of N-Boc-3-piperidone (1 equivalent) in methanol (5-10 volumes) at 0 °C, add methylamine solution (1.1 equivalents) dropwise.

    • Stir the reaction mixture at room temperature for 2-4 hours to facilitate imine formation.

    • Cool the reaction mixture back to 0 °C and add trimethylsilyl cyanide (1.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification of the Intermediate:

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with dichloromethane (3 x 10 volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-3-methylamino-3-cyanopiperidine.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Boc-Deprotection and Hydrochloride Salt Formation:

    • Dissolve the purified N-Boc-3-methylamino-3-cyanopiperidine (1 equivalent) in a minimal amount of dichloromethane or ethyl acetate.

    • Add an excess of 4M HCl in 1,4-dioxane (3-5 equivalents) dropwise at 0 °C.

    • Stir the mixture at room temperature for 2-4 hours. A precipitate should form.

    • Monitor the deprotection by TLC until the starting material is consumed.

    • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to afford 3-methylpiperidine-3-carbonitrile hydrochloride as a solid.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized intermediate.

Table 2: Predicted Spectroscopic Data for 3-Methylpiperidine-3-carbonitrile Hydrochloride

TechniquePredicted Features
¹H NMR Multiple signals in the aliphatic region (1.5-4.0 ppm) corresponding to the piperidine ring protons. A singlet for the N-methyl group. The protons adjacent to the nitrogen will be deshielded and may appear as broad signals.
¹³C NMR A signal for the nitrile carbon (C≡N) around 120 ppm. A quaternary carbon signal for the C3 position. Signals for the piperidine ring carbons and the N-methyl carbon.
FT-IR A characteristic sharp absorption band for the nitrile (C≡N) stretch around 2240 cm⁻¹. A broad absorption in the 2400-2800 cm⁻¹ region is indicative of the ammonium salt (R₃N⁺-H).
Mass Spec (ESI+) The mass spectrum will show the molecular ion peak for the free base [M+H]⁺ at m/z corresponding to C₇H₁₂N₂ + H⁺.

Applications in Pharmaceutical Synthesis

3-Methylpiperidine-3-carbonitrile hydrochloride is a versatile intermediate due to the presence of two key functional groups: a secondary amine and a nitrile. These allow for a variety of subsequent chemical transformations.

Synthetic Utility Workflow

Applications_Workflow Start 3-Methylpiperidine-3-carbonitrile Hydrochloride N_Alkylation N-Alkylation / N-Arylation Start->N_Alkylation R-X, Base N_Acylation N-Acylation Start->N_Acylation RCOCl, Base Nitrile_Hydrolysis Nitrile Hydrolysis Start->Nitrile_Hydrolysis H3O+ or OH- Nitrile_Reduction Nitrile Reduction Start->Nitrile_Reduction LiAlH4 or H2/Catalyst Product_1 N-Substituted Piperidine N_Alkylation->Product_1 Product_2 N-Acylpiperidine N_Acylation->Product_2 Product_3 Piperidine-3-carboxylic acid derivative Nitrile_Hydrolysis->Product_3 Product_4 3-(Aminomethyl)piperidine derivative Nitrile_Reduction->Product_4

Sources

Troubleshooting & Optimization

Purification challenges of 3-Methylpiperidine-3-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support resource designed for organic chemists and process development scientists working with 3-Methylpiperidine-3-carbonitrile hydrochloride (CAS: 1205749-97-8).[1]

Status: Tier 3 Engineering Support Document ID: PUR-3MPC-HCl-001 Scope: Purification, Stability, and Impurity Profiling[1]

Executive Summary

3-Methylpiperidine-3-carbonitrile hydrochloride is a gem-disubstituted piperidine building block used in the synthesis of KRAS and Tyk2 inhibitors.[1] Its purification is complicated by two competing physicochemical factors: hygroscopicity of the hydrochloride salt and the hydrolytic instability of the nitrile group under acidic, aqueous conditions.

This guide addresses the failure modes associated with isolating high-purity (>98%) material, specifically targeting the removal of the primary amide impurity (hydrolysis product) and handling the material’s deliquescent nature.

Part 1: Critical Impurity Architecture

Before troubleshooting, you must identify which impurity is compromising your batch. The 3,3-disubstitution pattern creates steric strain that, paradoxically, can accelerate specific degradation pathways during salt formation.

The "Silent" Killer: Nitrile Hydrolysis

The most common failure mode is the partial conversion of the nitrile to a primary amide. This occurs when the free base is treated with aqueous HCl or when the HCl salt is recrystallized from wet solvents.

Mechanism of Failure:

  • Protonation: The nitrile nitrogen is protonated by HCl.

  • Nucleophilic Attack: Water (even trace atmospheric moisture) attacks the activated nitrile carbon.

  • Tautomerization: The resulting imidate rearranges to the primary amide.

Diagnostic:

  • LC-MS: Look for a mass shift of +18 Da (M+18 peak).[1]

  • 1H NMR: Appearance of two broad singlets (exchangeable) around 6.5–7.5 ppm (amide NH2) and a slight downfield shift of the C3-methyl singlet.

DOT Diagram: Hydrolysis Pathway & Control Points

The following diagram illustrates the degradation pathway and where to intervene.

NitrileHydrolysis Start 3-Methylpiperidine- 3-carbonitrile (Free Base) HCl_Add Addition of HCl Start->HCl_Add Salt Target: HCl Salt (Solid) HCl_Add->Salt Anhydrous Conditions Moisture Trace H2O / Heat Salt->Moisture Storage/Recryst Imidate Imidate Intermediate (Transient) Moisture->Imidate Acid Catalysis Amide Impurity: Primary Amide (+18 Da) Imidate->Amide Tautomerization Acid Impurity: Carboxylic Acid (Odor of NH4Cl) Amide->Acid Prolonged Heat

Figure 1: Degradation pathway of the nitrile group under acidic conditions.[1] Red nodes indicate irreversible impurity formation.[1]

Part 2: Troubleshooting Guide (Q&A Format)

Issue 1: "My solid turned into a sticky gum/oil after filtration."

Diagnosis: Hygroscopic Collapse. The hydrochloride salt of 3-methylpiperidine-3-carbonitrile is highly hygroscopic.[1][2] If filtered in a standard Buchner funnel with high humidity, it absorbs atmospheric water, lowering the melting point and causing deliquescence.

Corrective Protocol:

  • Solvent Switch: Do not use pure Methanol or Water. Use Isopropanol (IPA) and Methyl tert-butyl ether (MTBE) or Ethanol/Diethyl Ether .[1]

  • The "Schlenk" Filtration:

    • Perform salt formation in anhydrous diethyl ether or 1,4-dioxane (4M HCl in dioxane).

    • Filter under a blanket of Nitrogen or Argon.

    • Do not pull air through the filter cake for more than 30 seconds.

  • Rescue: If you have a gum, dissolve it in a minimum amount of anhydrous Ethanol (warm), then add 10 volumes of anhydrous Diethyl Ether while stirring vigorously. A white precipitate should reform.

Issue 2: "I have 5-10% Amide impurity. Can I recrystallize it out?"

Diagnosis: Hydrolysis during workup. Technical Insight: Separating the amide from the nitrile via recrystallization is extremely difficult because their solubilities in polar protic solvents are similar, and heating the mixture to dissolve it often generates more amide.

Corrective Protocol (The "Reverse" Purification):

  • Free Base Regeneration: You cannot purify the salt easily. You must revert to the free base.

    • Suspend the crude salt in DCM.

    • Add saturated aqueous NaHCO3 (keep cold, 0°C) and stir rapidly for 10 mins.

    • Separate layers immediately. Extract aqueous layer 2x with DCM.

    • Dry organics over Na2SO4.

  • Column Chromatography: Purify the free base on silica gel.

    • Eluent: DCM:MeOH (95:[1]5) with 0.5% NH4OH (or Triethylamine). The nitrile is less polar than the amide and will elute first.

  • Re-salting: Once the free base is pure, re-form the HCl salt using anhydrous HCl in Dioxane at 0°C.

Issue 3: "The salt is yellow/brown instead of white."

Diagnosis: Oxidative degradation of the amine or trace metal contamination.

Corrective Protocol:

  • Dissolve the salt in warm Ethanol (anhydrous).

  • Add Activated Charcoal (10 wt%) .

  • Stir at 50°C for 30 minutes.

  • Filter through a Celite pad while hot.

  • Induce crystallization by adding MTBE or Et2O to the filtrate.

Part 3: Optimized Purification Workflow

This protocol prioritizes yield and purity while minimizing hydrolysis risk.

Data Table: Solubility Profile (HCl Salt)
SolventSolubility (25°C)Suitability for RecrystallizationRisk Factor
Water Very HighNO Hydrolysis (High)
Methanol HighPoor (Recovery loss)Solvolysis (Med)
Ethanol ModerateGood (Solvent) Low
Isopropanol Low-ModExcellent (Solvent) Low
DCM ModeratePoorN/A
Diethyl Ether InsolubleExcellent (Anti-solvent) Hygroscopicity (if wet)
MTBE InsolubleExcellent (Anti-solvent) Low
Step-by-Step "Dry" Recrystallization Protocol

Objective: Purify 10g of crude 3-Methylpiperidine-3-carbonitrile HCl.

  • Dissolution:

    • Place 10g crude solid in a round-bottom flask.

    • Add anhydrous Ethanol (approx. 30-40 mL).

    • Heat to 60°C. If not fully dissolved, add Ethanol in 2 mL increments. Do not boil excessively.

  • Precipitation (Trituration):

    • Remove from heat.

    • While the solution is still warm (40°C), slowly add anhydrous MTBE (approx. 100-150 mL) via addition funnel with vigorous stirring.

    • Note: Adding anti-solvent to a warm solution favors crystal growth over amorphous crashing.

  • Maturation:

    • Allow the suspension to cool to room temperature slowly (30 mins).

    • Cool in an ice bath (0°C) for 1 hour.

  • Isolation:

    • Filter rapidly under Nitrogen/Argon.

    • Wash the cake with cold, anhydrous MTBE (2 x 20 mL).

    • Drying: Dry in a vacuum oven at 40°C for 12 hours. Crucial: Use a P2O5 trap or high-vacuum to ensure water removal.[1]

Part 4: Advanced Characterization (Chiral Purity)

If you are synthesizing this as a chiral building block (e.g., for JAK/KRAS inhibitors), the HCl salt formation is not a resolution step.

  • Racemate: If you started with racemic material, the HCl salt will be racemic.

  • Enantiomeric Excess (ee): If you require high ee%, do not rely on recrystallization of the HCl salt to upgrade ee. The eutectic point of this salt often prevents significant enrichment.

  • Recommendation: Perform chiral resolution on the N-Boc protected intermediate using Supercritical Fluid Chromatography (SFC) before deprotection and salt formation.

SFC Conditions for N-Boc Precursor:

  • Column: Chiralpak AD-H or IG.

  • Mobile Phase: CO2 / MeOH (with 0.1% DEA).

  • Detection: UV 210 nm.

References

  • Nitrile Hydrolysis Mechanisms

    • Source: Chemistry Steps.[3][4] "The Mechanism of Nitrile Hydrolysis To Carboxylic Acid."

    • URL:[Link]

  • Tofacitinib/Piperidine Intermediate Synthesis

    • Source: Der Pharma Chemica, 2015, 7(4):1-8. "An Efficient and Alternative Method for Synthesis of Tofacitinib.
    • URL:[Link]

  • General Piperidine HCl Properties

    • Source: PubChem Compound Summary for 3-Methylpiperidine Hydrochloride.[1][5]

    • URL:[Link][5]

  • Commercial Availability & CAS Verification

    • Source: Fluorochem Product Sheet (CAS 1205749-97-8).[1][3]

  • KRAS/Tyk2 Inhibitor Context

    • Source: Google Patents, WO2017040757A1 "Tyk2 inhibitors and uses thereof" (Cites 3-methylpiperidine-3-carbonitrile as Intermediate I-133).[1]

    • URL

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) and perform a risk assessment before handling cyanides or potent pharmaceutical intermediates.

Sources

Technical Support Center: 3-Methylpiperidine-3-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the purification and impurity management for 3-Methylpiperidine-3-carbonitrile hydrochloride (CAS: 1205749-97-8).[1][2][3][4] It is designed for researchers requiring high-purity intermediates for medicinal chemistry applications, particularly in the synthesis of JAK inhibitors and other quaternary ammonium scaffolds.[5]

Executive Summary

Compound: 3-Methylpiperidine-3-carbonitrile hydrochloride CAS: 1205749-97-8 Core Challenge: This compound features a geminal disubstitution (methyl and nitrile at C3).[1][6][7][8] The steric bulk at the quaternary center often leads to incomplete salt formation or "oiling out" during crystallization.[5] Furthermore, the nitrile group is susceptible to hydrolysis, generating amide or acid impurities under vigorous acidic/basic conditions.[5]

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: My final product is a sticky, off-white gum instead of a crystalline solid. How do I fix this? Diagnosis: This "oiling out" phenomenon typically indicates trapped solvent or the presence of neutral organic impurities (e.g., unreacted starting material or N-protected intermediates) that disrupt the crystal lattice.[5] Solution:

  • The Trituration Fix: Dissolve the gum in a minimum amount of dry Methanol (MeOH).[5] Slowly add 10 volumes of cold Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE) with vigorous stirring.

  • The Solvent Switch: If trituration fails, perform a "Free-Base Reset." Convert the salt back to the free base (using Na₂CO₃), extract into Dichloromethane (DCM), dry thoroughly over Na₂SO₄, and re-precipitate the salt using anhydrous HCl in Dioxane or Ether.[5] Moisture is the enemy of crystallization here.[5]

Q2: I see a small secondary peak in the carbonyl region of the IR/NMR. Is my nitrile hydrolyzing? Diagnosis: Yes. A peak around 1650–1680 cm⁻¹ (IR) or a shift in the proton signal suggests partial hydrolysis of the nitrile (-CN) to a primary amide (-CONH₂).[1][5] This often happens if the HCl salt formation was performed in wet solvents or at high temperatures.[5] Solution:

  • Purification: Amides are neutral, while your product is a basic amine.[5]

    • Dissolve the crude salt in water.[5]

    • Wash the aqueous layer with Ethyl Acetate (EtOAc) at pH 4-5.[1][5] The neutral amide impurity will migrate to the organic layer.[5]

    • Basify the aqueous layer (pH > 10) to extract the pure amine, then re-form the salt.[5]

Q3: The melting point is lower than the literature value (~206°C). Why? Diagnosis: Depression of melting point is a classic sign of inorganic salt contamination (e.g., NaCl, NH₄Cl) or regioisomers.[5] Solution:

  • Inorganic Removal: The hydrochloride salt is soluble in Ethanol (EtOH) or Isopropanol (IPA), while inorganic salts are largely insoluble.[5] Dissolve your product in hot absolute EtOH, filter the hot solution through Celite to remove undissolved inorganics, and then crystallize.

Part 2: Detailed Purification Protocols
Protocol A: The "Free-Base Reset" (Primary Purification)

Use this method for crude batches with <95% purity or significant color.[1][5]

  • Basification: Suspend crude 3-methylpiperidine-3-carbonitrile HCl in water (10 mL/g). Add saturated aqueous NaHCO₃ or K₂CO₃ until pH ~10.

  • Extraction: Extract the free base into DCM (3 x 10 mL/g).

    • Note: Avoid using Ethyl Acetate if the free base is highly polar; DCM is preferred for better solubility.[5]

  • Washing: Wash combined organics with Brine (saturated NaCl) to remove residual water.[5]

    • Critical Step: Dry the organic phase over anhydrous Na₂SO₄ for at least 30 minutes.[5] Water carries over inorganic salts.[5]

  • Salt Formation:

    • Cool the dry DCM solution to 0°C.[5]

    • Add 4M HCl in Dioxane (1.1 equivalents) dropwise.

    • A white precipitate should form immediately.[5]

    • Dilute with Et₂O (anti-solvent) to maximize yield.[5]

  • Isolation: Filter under nitrogen (hygroscopic solid). Wash with cold Et₂O.

Protocol B: Recrystallization (Polishing Step)

Use this method for >95% pure material to reach analytical grade (>99%).[5]

ParameterSpecification
Solvent System Isopropanol (IPA) / Methanol (9:1 ratio)
Concentration 1 g solute per 5-8 mL solvent
Temperature Dissolve at reflux (80°C); Crystallize at -20°C
Anti-Solvent MTBE or Diethyl Ether (add only if nucleation is slow)

Procedure:

  • Dissolve the salt in boiling IPA/MeOH.

  • If the solution is colored, add activated charcoal (5 wt%), stir for 10 min, and filter hot.

  • Allow the filtrate to cool slowly to room temperature (25°C) to grow well-defined crystals.

  • Chill to -20°C overnight.

  • Filter and dry in a vacuum oven at 40°C over P₂O₅.

Part 3: Visualizations
Figure 1: Impurity Origin & Removal Pathway

This diagram maps where impurities originate and which technique removes them.[5][9][10][11]

ImpurityMap Start Synthesis Precursors (3-Piperidone / Cyanide) Reaction Reaction Matrix Start->Reaction Crude Crude 3-Methylpiperidine -3-carbonitrile HCl Reaction->Crude Imp1 Impurity A: Inorganic Salts (NaCl) Crude->Imp1 contains Imp2 Impurity B: Hydrolysis (Amide) Crude->Imp2 contains Imp3 Impurity C: N-Protected SM Crude->Imp3 contains Method1 Hot Filtration (EtOH) Imp1->Method1 Removed by Method2 Acid/Base Extraction (pH Switch) Imp2->Method2 Removed by Method3 Trituration (Et2O/Hexane) Imp3->Method3 Removed by Final Pure Product (>99%) Method1->Final Method2->Final Method3->Final

Caption: Impurity segregation strategy. Inorganic salts are removed via solubility differences (Method 1), while chemical impurities require phase switching (Method 2) or solubility washing (Method 3).[5]

Figure 2: Purification Decision Tree

DecisionTree Start Assess Crude Purity (HPLC/NMR) IsPure Purity > 95%? Start->IsPure IsColored Is it Colored? IsPure->IsColored No Recryst Protocol B: Recrystallization (IPA) IsPure->Recryst Yes FreeBase Protocol A: Free-Base Reset IsColored->FreeBase No (Just Low Purity) Charcoal Add Activated Charcoal IsColored->Charcoal Yes IsSalt Inorganic Salts Present? HotFilter Hot Filtration in Ethanol IsSalt->HotFilter Yes Final Final Recryst->IsSalt Check Ash/Residue Charcoal->FreeBase

Caption: Decision logic for selecting the appropriate purification workflow based on initial crude analysis.

Part 4: Impurity Profile & Removal Table
Impurity TypeOriginDetection MethodRemoval Strategy
Amide/Acid Hydrolysis of Nitrile (C3)IR (1650 cm⁻¹), H-NMRAcid/Base Extraction: Wash aqueous salt solution with EtOAc (removes neutral amide).[1]
N-Boc Intermediate Incomplete DeprotectionTLC (Non-polar), NMR (t-Butyl peak)Trituration: Wash solid salt with Et₂O or Hexane (Boc-protected amine dissolves; salt does not).[1][5]
Inorganic Salts Neutralization (NaCl, KBr)Residue on Ignition (ROI)Solubility Switch: Dissolve in dry Ethanol; filter off insoluble salts.[5]
Regioisomers Non-selective AlkylationHPLC, C-NMRRecrystallization: Requires slow cooling in IPA to differentiate crystal lattices.[1][5]
References
  • Chemical Identity & Properties

    • 3-cyano-3-methylpiperidine hydrochloride (CAS 1205749-97-8).[6][7] Fluorochem. Retrieved from .[5]

  • Synthesis & Impurity Context

    • Preparation of piperidine derivatives.[5][12] (Related gem-disubstituted synthesis). Google Patents WO2014149164A1. Retrieved from .[5]

  • General Purification of Piperidine Salts

    • Purification of Laboratory Chemicals. Armarego, W. L. F., & Chai, C. L. L. (2013).[5] Butterworth-Heinemann.[1] (Standard reference for amine salt recrystallization solvents like IPA/MeOH).

  • Safety & Handling

    • Safety Data Sheet: 3-Methylpiperidine-3-carbonitrile hydrochloride. CymitQuimica. Retrieved from .[5]

Sources

Technical Support Center: Strategies for Enhancing the Solubility of 3-Methylpiperidine-3-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 3-Methylpiperidine-3-carbonitrile hydrochloride. This document is designed for researchers, chemists, and drug development professionals to provide a systematic, troubleshooting-oriented approach to overcoming common solubility challenges with this compound. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions during your experiments.

Section 1: Understanding the Molecule - The "Why" Behind Solubility

The solubility behavior of 3-Methylpiperidine-3-carbonitrile hydrochloride is dictated by the interplay of its distinct chemical features. As a hydrochloride salt of a substituted piperidine, it possesses both ionic (polar) and organic (non-polar) characteristics.

  • The Piperidinium Ion: The core of its aqueous solubility lies in the protonated piperidine nitrogen. This forms a positively charged ammonium cation with a chloride counter-ion (R₃NH⁺Cl⁻). This ionic nature allows it to interact favorably with polar solvents like water through strong ion-dipole interactions.[1]

  • The Carbonitrile Group (-C≡N): The nitrile group is polar and can act as a hydrogen bond acceptor, which can contribute positively to its interaction with protic solvents.[2] In many pharmaceutical compounds, a nitrile group can enhance aqueous solubility.[3][4]

  • The Hydrocarbon Backbone: The piperidine ring and the methyl group constitute the non-polar, organic portion of the molecule. These hydrocarbon regions prefer to interact with non-polar environments and can limit solubility in highly polar solvents like water, especially as the concentration of the solute increases.

The critical takeaway is that the solubility of this compound is fundamentally dependent on maintaining the piperidine nitrogen in its protonated, ionic state. This equilibrium is highly sensitive to pH.

Soluble 3-Methylpiperidine-3-carbonitrile HCl (Protonated Salt Form) SOLUBLE IN WATER Insoluble 3-Methylpiperidine-3-carbonitrile (Neutral Free Base) POORLY SOLUBLE IN WATER Soluble->Insoluble Add Base (e.g., NaOH) Removes H⁺ pH Increases Insoluble->Soluble Add Acid (e.g., HCl) Adds H⁺ pH Decreases

Caption: pH-dependent equilibrium of the compound.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured to address the most common issues encountered when dissolving 3-Methylpiperidine-3-carbonitrile hydrochloride.

Q1: My compound isn't dissolving well in pure water. What is the first and most critical step I should take?

A1: Check and control the pH of your solvent. This is the single most important factor governing the solubility of amine hydrochloride salts.

  • Causality: The compound is supplied as a hydrochloride salt, implying it is most stable and soluble in a slightly acidic environment. When dissolved in neutral deionized water (pH ≈ 7), a small fraction of the protonated amine can deprotonate to form the neutral "free base." This free base is significantly less polar and thus less soluble, which may lead to cloudiness or failure to fully dissolve at higher concentrations. The solubility of such salts often depends heavily on the pH of the solution.[5][6][7]

  • Troubleshooting Action:

    • Start with high-purity deionized water.

    • Measure the pH of the suspension.

    • If the solution is not dissolving and the pH is near or above neutral, slowly add dilute hydrochloric acid (e.g., 0.1 M HCl) dropwise while stirring until the solid dissolves.

    • A target pH range of 4-6 is often a good starting point to ensure the compound remains fully protonated.

Q2: I've confirmed the pH is acidic, but I still can't reach my target concentration. What's the next logical step?

A2: Employ gentle heating and agitation.

  • Causality: For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature. Applying heat provides the necessary energy to overcome the crystal lattice energy of the solid and promote solvation.

  • Troubleshooting Action:

    • Place your solution in a temperature-controlled water bath.

    • Begin warming the solution to 30-40°C with continuous stirring. Avoid aggressive boiling, which could risk decomposition.

    • Observe for dissolution. Often, a solution prepared warm will remain stable and clear upon cooling to room temperature, a state known as a supersaturated solution. Be aware that this may precipitate over time or with the introduction of seed crystals.

Q3: My experiment is temperature-sensitive, and heating isn't an option. How can I increase solubility at room temperature?

A3: Utilize a co-solvent system. This is a powerful and widely used technique in pharmaceutical formulation.[8][9]

  • Causality: A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[10] This "polarity tuning" makes the environment more hospitable to the non-polar hydrocarbon portions of your molecule, thereby increasing its overall solubility.[11]

  • Troubleshooting Action:

    • Select a co-solvent that is compatible with your downstream application (see Q4).

    • Instead of dissolving the compound directly in water, first, try to dissolve it in a small amount of the pure co-solvent.

    • Once dissolved, slowly add the aqueous buffer or water to this organic solution, vortexing or stirring continuously, until you reach the final desired volume and concentration. This method often prevents the compound from "crashing out" of the solution.

Q4: Which co-solvent is the best choice for my experiment?

A4: The ideal co-solvent depends entirely on your experimental context. The principle of "like dissolves like" applies, where polar compounds dissolve in polar solvents.[12][13]

  • Causality: For biological assays (in vitro or in vivo), biocompatibility is paramount to avoid solvent-induced artifacts. For chemical synthesis, a wider range of solvents can be used based on the reaction conditions.

  • Troubleshooting Action: Use the table below to guide your selection. For a new system, it is always best to perform a small-scale screening experiment with several co-solvents to identify the most effective one empirically.

Co-SolventDielectric Constant (Approx.)Typical Starting Conc. (v/v)Key Considerations & Use Cases
Ethanol 255-20%Biocompatible at low concentrations. Good for many in vitro and in vivo preliminary studies. Volatile.
Propylene Glycol (PG) 3210-40%Common pharmaceutical excipient. Low volatility. Good for creating stable stock solutions.
Polyethylene Glycol 400 (PEG 400) 12.510-50%Low toxicity, widely used in drug formulations. Can handle very non-polar compounds.
Dimethyl Sulfoxide (DMSO) 470.1-5% (≤1% for cell culture)Excellent solubilizing power for a wide range of compounds. Use with caution in biological systems; can be toxic at higher concentrations.
Methanol 33N/A for Bio-assaysMore polar than ethanol. Excellent solvent for organic chemistry and analytical applications.[12] Toxic, not for biological use.

Q5: I need to dissolve the compound for an organic synthesis reaction, not in water. What solvents should I try?

A5: For organic synthesis, polar organic solvents are your primary choice.

  • Causality: The hydrochloride salt structure still favors polar environments.

  • Troubleshooting Action:

    • Polar Protic Solvents: Start with lower alcohols such as methanol or ethanol . Piperidine hydrochlorides are often soluble in alcohols.[14][15]

    • Polar Aprotic Solvents: If alcohols are not suitable for your reaction, consider highly polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .[12] These are powerful solvents for many organic salts.

    • Avoid Non-Polar Solvents: Do not expect good solubility in solvents like hexanes, toluene, or dichloromethane. The ionic nature of the hydrochloride salt is incompatible with these non-polar environments.

Section 3: Detailed Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution via pH & Heat

  • Weighing: Accurately weigh the desired mass of 3-Methylpiperidine-3-carbonitrile hydrochloride.

  • Initial Suspension: Add approximately 80% of the final desired volume of deionized water. Stir to create a suspension.

  • pH Measurement: Use a calibrated pH meter to measure the pH of the suspension.

  • pH Adjustment: If the solid is not dissolving, add 0.1 M HCl dropwise with constant stirring. Monitor the pH and observe for dissolution. Stop when the solution becomes clear.

  • Heating (If Necessary): If solubility is still limited after pH adjustment, place the beaker in a water bath set to 40°C. Stir for 10-15 minutes.

  • Final Volume: Once fully dissolved, remove from heat, allow to cool to room temperature, and add deionized water to reach the final target volume.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any microparticulates and ensure sterility for biological applications.

Protocol 2: Preparation of a Stock Solution using a Water/Ethanol Co-solvent System

  • Weighing: Accurately weigh the desired mass of the compound into a suitable vial.

  • Initial Dissolution: Add a small volume of 100% ethanol (e.g., 10% of the final volume). Vortex or sonicate briefly until the compound is fully dissolved.

  • Titration with Water: While continuously vortexing or stirring, slowly add the deionized water (or aqueous buffer) in small aliquots.

  • Observation: Monitor the solution for any signs of precipitation (cloudiness). If the solution remains clear, continue adding the aqueous component.

  • Final Volume: Bring the solution to the final target volume with the aqueous component. The final ethanol concentration should be as low as possible while maintaining solubility.

  • Filtration: Filter the solution through a 0.22 µm PTFE (if organic content is high) or PES syringe filter.

Section 4: Systematic Troubleshooting Workflow

This workflow provides a logical sequence of steps to efficiently solve solubility issues.

Caption: Systematic workflow for troubleshooting solubility.

References
  • PubChem. Methyl piperidine-3-carboxylate hydrochloride | C7H14ClNO2 | CID 16336093. [Link]

  • PubChem. 3-Methylpiperidine hydrochloride | C6H14ClN | CID 521844. [Link]

  • Google Patents. CN105924408A - Synthetic method of piperidine hydrochloride.
  • Quora. Why do amines dissolve in hydrochloric acid?. [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. [Link]

  • Chemistry Steps. Solubility of Organic Compounds. [Link]

  • University of Rochester, Department of Chemistry. Workup for Polar and Water-Soluble Solvents. [Link]

  • Wikipedia. Cosolvent. [Link]

  • Google Patents.
  • Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. [Link]

  • MDPI. The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. [Link]

  • Wikipedia. Nitrile. [Link]

  • PubMed. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. [Link]

  • University of Calgary. Solubility of Organic Compounds. [Link]

  • IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

  • ResearchGate. (PDF) Study of pH-dependent drugs solubility in water. [Link]

  • ResearchGate. How can I isolate a highly polar compound from an aqueous solution?. [Link]

  • ACS Publications. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore | Journal of Medicinal Chemistry. [Link]

  • Slideshare. solubility enhancement and cosolvency by madhavi. [Link]

  • YouTube. Impact of pH on Solubility. [Link]

Sources

Validation & Comparative

A Comparative Spectroscopic Validation Guide: 3-Methylpiperidine-3-carbonitrile hydrochloride vs. 3-Methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise structural confirmation of novel chemical entities is a non-negotiable cornerstone of the research pipeline. Piperidine scaffolds are ubiquitous in medicinal chemistry, valued for their conformational properties and ability to engage with biological targets. The introduction of functional groups, such as a nitrile at a quaternary center, can drastically alter a molecule's polarity, metabolic stability, and binding interactions. This guide provides an in-depth spectroscopic validation workflow for 3-Methylpiperidine-3-carbonitrile hydrochloride, a compound of interest for its potential as a versatile synthetic intermediate.

Given the nascent availability of public domain spectral data for this specific hydrochloride salt, this guide adopts a predictive and comparative methodology. We will first establish the theoretical spectroscopic profile of our target compound by applying fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Subsequently, we will validate and contextualize these predictions by comparing them against the established, experimental data of its parent amine, 3-Methylpiperidine. This comparative approach not only builds a robust case for the structural identity of the target compound but also illuminates the distinct spectroscopic consequences of C3-functionalization and salt formation, providing researchers with a powerful analytical framework.

The Analytical Workflow: A Self-Validating System

The structural elucidation of a novel compound is a multi-faceted process where each analytical technique provides a unique piece of the puzzle. The convergence of data from orthogonal methods forms a self-validating system, ensuring the highest degree of confidence in the assigned structure. Our approach is visualized below.

Figure 1. General Spectroscopic Validation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Validation & Comparison synthesis Target Compound (3-Methylpiperidine- 3-carbonitrile HCl) nmr ¹H & ¹³C NMR (Connectivity & Chemical Environment) synthesis->nmr ir FT-IR (Functional Groups) synthesis->ir ms Mass Spectrometry (Molecular Weight & Fragmentation) synthesis->ms predict Predicted Spectrum of Target nmr->predict ir->predict ms->predict confirm Structural Confirmation predict->confirm compare Experimental Spectrum of 3-Methylpiperidine compare->confirm

Caption: General Spectroscopic Validation Workflow

Predicted Spectroscopic Profile of 3-Methylpiperidine-3-carbonitrile hydrochloride

The structure of our target compound introduces several key features that will govern its spectroscopic signature: a quaternary carbon at the 3-position, an electron-withdrawing nitrile group, and a protonated piperidinium ring. For NMR analysis, a solvent such as Deuterium Oxide (D₂O) or DMSO-d₆ is required due to the salt's insolubility in non-polar solvents like CDCl₃. The choice of solvent will influence the chemical shifts, particularly of exchangeable protons.

Figure 2. Structure of 3-Methylpiperidine-3-carbonitrile hydrochloride mol

Caption: Structure of 3-Methylpiperidine-3-carbonitrile hydrochloride

The protonation of the nitrogen atom by HCl will cause a significant downfield shift for all protons, especially those on the alpha-carbons (C2 and C6), compared to the free amine.

  • Piperidine Ring Protons (C2, C4, C5, C6): These protons will appear as complex, overlapping multiplets, likely in the range of δ 3.0 - 4.0 ppm . The protons on C2 and C6 are diastereotopic and will be shifted furthest downfield due to their proximity to the positive nitrogen center.

  • Methyl Protons (-CH₃): This group is attached to a quaternary carbon and will appear as a sharp singlet. Its chemical shift is predicted to be around δ 1.3 - 1.5 ppm .

  • Amine Protons (N-H₂⁺): In a solvent like DMSO-d₆, these would appear as a broad singlet, typically downfield (> δ 8.0 ppm). In D₂O, these protons will exchange with the solvent and will not be observed.

The proton-decoupled ¹³C NMR spectrum is expected to show all 7 unique carbon signals.

  • Nitrile Carbon (-C≡N): This carbon typically appears in a distinct region of the spectrum, around δ 118 - 125 ppm .[1]

  • Quaternary Carbon (C3): The carbon bearing the methyl and nitrile groups will be deshielded and is expected around δ 40 - 50 ppm . Quaternary carbons often show weaker signals.[1]

  • Piperidine Ring Carbons (C2, C4, C5, C6): The carbons adjacent to the nitrogen (C2, C6) will be shifted downfield compared to the free amine, likely in the δ 45 - 55 ppm range. The other ring carbons (C4, C5) will appear further upfield.

  • Methyl Carbon (-CH₃): This will be the most upfield signal, predicted in the δ 20 - 25 ppm range.

Infrared spectroscopy is exceptionally useful for identifying key functional groups.

  • N-H Stretch: The protonated amine (R₃N-H⁺) will exhibit strong, broad absorption bands in the region of 2400-2800 cm⁻¹ .

  • C≡N Stretch: A sharp, medium-intensity absorption is the hallmark of a nitrile group, expected at 2240-2260 cm⁻¹ . Its intensity is somewhat reduced due to the lack of an alpha-proton.

  • C-H Stretch: Aliphatic C-H stretching will be visible below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

When analyzed by techniques like Electrospray Ionization (ESI-MS), the molecule will be detected as its cationic form (the free base + H⁺). The mass spectrum will show the molecular ion of the free base, 3-methylpiperidine-3-carbonitrile.

  • Molecular Ion (M+H)⁺: The free base has a formula of C₇H₁₂N₂ and a molecular weight of 124.18 g/mol . The expected (M+H)⁺ peak would be at m/z 125.1 .

  • Fragmentation: Key fragmentation pathways would likely involve the loss of the nitrile group (loss of 26 Da) or cleavage of the piperidine ring.

Comparative Analysis with 3-Methylpiperidine

To ground our predictions in experimental reality, we now compare them to the known spectroscopic data of 3-Methylpiperidine. This comparison will highlight the specific spectral shifts and features introduced by the nitrile group and hydrochloride salt formation.

Table 1: Comparative ¹H NMR Data (Predicted vs. Experimental)

Proton Environment 3-Methylpiperidine-3-carbonitrile HCl (Predicted, ppm) 3-Methylpiperidine (Experimental, ppm in CDCl₃)[2] Causality of Shift/Change
C2-H, C6-H ~3.2 - 4.0 (complex m) 2.97, 2.19 (m) Deshielding due to adjacent N-H₂⁺ center.
C4-H, C5-H ~3.0 - 3.5 (complex m) 1.76, 1.50 (m) Inductive deshielding from N-H₂⁺.
-CH₃ ~1.3 - 1.5 (s) 0.83 (d) Change from doublet to singlet (attachment to quaternary C). Downfield shift due to adjacent nitrile.

| N-H | > 8.0 (broad s, in DMSO) or absent (in D₂O) | ~1.5 (broad s) | Protonation and salt formation lead to significant downfield shift and potential for solvent exchange. |

Table 2: Comparative ¹³C NMR Data (Predicted vs. Experimental)

Carbon Environment 3-Methylpiperidine-3-carbonitrile HCl (Predicted, ppm) 3-Methylpiperidine (Experimental, ppm) Causality of Shift/Change
-C≡N ~118 - 125 N/A Introduction of the nitrile functional group.
C2, C6 ~45 - 55 54.9, 47.4 Downfield shift due to protonation of the adjacent nitrogen.
C3 ~40 - 50 (quaternary) 32.2 (tertiary) Shift from tertiary to quaternary center with an attached electron-withdrawing -CN group.
C4, C5 ~25 - 35 35.8, 26.5 General downfield shift due to inductive effects of the N-H₂⁺ center.

| -CH₃ | ~20 - 25 | 20.1 | Minor shift; environment is now adjacent to a quaternary carbon and nitrile. |

Table 3: Comparative FT-IR Data (Predicted vs. Experimental)

Functional Group Vibration 3-Methylpiperidine-3-carbonitrile HCl (Predicted, cm⁻¹) 3-Methylpiperidine (Experimental, cm⁻¹) Causality of Change
N-H Stretch 2400-2800 (strong, broad) ~3300 (medium, broad) Shift from free amine N-H stretch to ammonium N-H⁺ stretch.
C≡N Stretch 2240-2260 (sharp, medium) N/A Presence of the nitrile functional group.

| C-H Stretch | 2850-2960 | 2800-3000 | Typical aliphatic stretching, largely unchanged. |

Standardized Experimental Protocols

To ensure reproducibility, the following standard protocols should be employed.

  • Sample Preparation: Accurately weigh 5-10 mg of the hydrochloride salt and dissolve in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data with a spectral width of at least 12 ppm, using 16-32 scans. Set the relaxation delay to 2 seconds.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program. A spectral width of 240 ppm is recommended, with a relaxation delay of 5 seconds to aid in the observation of quaternary carbons. A higher number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.

  • Processing: Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak (e.g., DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.

  • Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid to ensure ionization.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, operating in positive ion mode.

  • Acquisition: Infuse the sample directly or via liquid chromatography (LC). Acquire data over a mass range of m/z 50-500.

Conclusion

The structural validation of 3-Methylpiperidine-3-carbonitrile hydrochloride can be confidently achieved through a synergistic application of NMR, FT-IR, and mass spectrometry. While direct experimental data may be sparse, a robust analytical argument can be constructed by comparing a predicted spectroscopic profile against the known data of the parent amine, 3-Methylpiperidine.

The key identifiers for the target compound are:

  • In ¹H NMR: The disappearance of the methyl doublet and the appearance of a methyl singlet, alongside a general downfield shift of all ring protons.

  • In ¹³C NMR: The appearance of two new signals corresponding to the nitrile carbon (~120 ppm) and the quaternary C3 carbon, which replaces the tertiary CH signal of the parent.

  • In FT-IR: The unambiguous presence of a sharp C≡N stretch around 2250 cm⁻¹ and the broad, characteristic absorptions of an ammonium salt below 2800 cm⁻¹.

  • In MS: A protonated molecular ion at m/z 125.1, corresponding to the free base.

By following the detailed protocols and comparative logic outlined in this guide, researchers can unambiguously confirm the identity and purity of 3-Methylpiperidine-3-carbonitrile hydrochloride, enabling its confident use in subsequent stages of research and development.

References

  • PubChem. (n.d.). 3-Methylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]]

  • LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]1]

Sources

A Comparative Guide to the Synthesis of 3-Methylpiperidine-3-carbonitrile Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Methylpiperidine-3-carbonitrile hydrochloride is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its rigid piperidine scaffold, coupled with the versatile nitrile functionality at a quaternary center, offers a unique three-dimensional structure for probing biological targets. The efficient and scalable synthesis of this intermediate is therefore of critical importance. This guide provides a comparative analysis of two prominent synthetic routes to 3-Methylpiperidine-3-carbonitrile hydrochloride, offering a detailed examination of their respective methodologies, underlying chemical principles, and key performance metrics. Experimental data, presented in a clear and comparative format, will assist researchers in selecting the most appropriate route based on their specific laboratory capabilities, scale requirements, and project goals.

Introduction

The 3-methyl-3-cyanopiperidine moiety is a key structural feature in a range of pharmacologically active compounds. The strategic placement of a methyl and a cyano group on the same carbon atom of the piperidine ring introduces a chiral center and a functional handle for further chemical modifications. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in subsequent synthetic steps. This guide will explore two distinct and plausible strategies for the synthesis of 3-Methylpiperidine-3-carbonitrile hydrochloride:

  • Route 1: Strecker Synthesis from an N-Protected 3-Piperidone Precursor. This classical approach leverages the well-established Strecker amino acid synthesis to introduce the cyano and amino functionalities, which are inherent to the piperidine ring.

  • Route 2: Nucleophilic Cyanation of a 3-Hydroxy-3-methylpiperidine Derivative. This route involves the direct displacement of a hydroxyl group (or a derivative thereof) with a cyanide nucleophile, offering a potentially more direct pathway.

We will delve into the experimental intricacies of each route, providing step-by-step protocols and explaining the rationale behind the choice of reagents and reaction conditions.

Route 1: Strecker Synthesis Approach

The Strecker synthesis is a powerful one-pot, three-component reaction that forms an α-aminonitrile from a ketone or aldehyde, ammonia (or an amine), and a cyanide source.[1][2][3] In the context of our target molecule, this route commences with an appropriately N-protected 3-piperidone derivative, which is then methylated and subsequently subjected to Strecker conditions.

Experimental Protocol:

Step 1a: Synthesis of N-Boc-3-piperidone

A common starting material for this route is the commercially available 3-hydroxypyridine. The synthesis of the N-protected ketone intermediate can be achieved through a multi-step process.[4][5]

  • Reduction of 3-hydroxypyridine: 3-Hydroxypyridine is reduced to 3-hydroxypiperidine using a suitable reducing agent, such as sodium borohydride in an alkaline aqueous solution.

  • N-Boc Protection: The secondary amine of 3-hydroxypiperidine is protected with a di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a base like sodium carbonate to yield 1-Boc-3-piperidinol.[5]

  • Oxidation: The secondary alcohol of 1-Boc-3-piperidinol is then oxidized to the corresponding ketone, N-Boc-3-piperidone, using an oxidizing agent such as Oppenauer oxidation with aluminum isopropoxide and cyclohexanone.[5]

Step 1b: α-Methylation of N-Boc-3-piperidone

The synthesis of the methylated ketone precursor is a crucial step.

  • To a solution of N-Boc-3-piperidone in an aprotic solvent such as THF, a strong base like lithium diisopropylamide (LDA) is added at low temperature (-78 °C) to generate the corresponding enolate.

  • Methyl iodide is then added to the enolate solution to effect the α-methylation.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride and the product, N-Boc-3-methyl-3-piperidone, is extracted and purified.

Step 2: Strecker Reaction

  • The N-Boc-3-methyl-3-piperidone is dissolved in an alcoholic solvent, such as methanol.

  • Ammonium chloride and potassium cyanide are added to the solution. The reaction mixture is stirred at room temperature for several hours to form the α-aminonitrile intermediate, N-Boc-3-amino-3-methylpiperidine-3-carbonitrile.

  • The reaction proceeds via the in situ formation of an iminium ion, which is then attacked by the cyanide nucleophile.[1]

Step 3: Deprotection and Salt Formation

  • The crude N-Boc-protected aminonitrile is treated with a strong acid, such as hydrochloric acid in an organic solvent like dioxane or ethanol.

  • This step serves to both hydrolyze the Boc protecting group and form the hydrochloride salt of the final product.

  • The 3-Methylpiperidine-3-carbonitrile hydrochloride can then be isolated by precipitation or crystallization.

Visualization of the Strecker Synthesis Workflow

Strecker_Synthesis cluster_0 Starting Material Preparation cluster_1 Core Reaction cluster_2 Final Product Formation 3-Hydroxypyridine 3-Hydroxypyridine 3-Hydroxypiperidine 3-Hydroxypiperidine 3-Hydroxypyridine->3-Hydroxypiperidine Reduction N-Boc-3-hydroxypiperidine N-Boc-3-hydroxypiperidine 3-Hydroxypiperidine->N-Boc-3-hydroxypiperidine N-Boc Protection N-Boc-3-piperidone N-Boc-3-piperidone N-Boc-3-hydroxypiperidine->N-Boc-3-piperidone Oxidation N-Boc-3-methyl-3-piperidone N-Boc-3-methyl-3-piperidone N-Boc-3-piperidone->N-Boc-3-methyl-3-piperidone α-Methylation N-Boc-3-methylpiperidine-3-carbonitrile N-Boc-3-methylpiperidine-3-carbonitrile N-Boc-3-methyl-3-piperidone->N-Boc-3-methylpiperidine-3-carbonitrile Strecker Reaction (NH4Cl, KCN) 3-Methylpiperidine-3-carbonitrile hydrochloride 3-Methylpiperidine-3-carbonitrile hydrochloride N-Boc-3-methylpiperidine-3-carbonitrile->3-Methylpiperidine-3-carbonitrile hydrochloride Deprotection & Salt Formation (HCl) Nucleophilic_Cyanation cluster_0 Precursor Synthesis cluster_1 Core Reaction cluster_2 Final Product Formation N-Protected-3-piperidone N-Protected-3-piperidone N-Protected-3-hydroxy-3-methylpiperidine N-Protected-3-hydroxy-3-methylpiperidine N-Protected-3-piperidone->N-Protected-3-hydroxy-3-methylpiperidine Grignard Reaction (MeMgBr) 3-Hydroxy-3-methylpiperidine 3-Hydroxy-3-methylpiperidine N-Protected-3-hydroxy-3-methylpiperidine->3-Hydroxy-3-methylpiperidine Deprotection 3-Methyl-3-tosyloxy/mesyloxypiperidine 3-Methyl-3-tosyloxy/mesyloxypiperidine 3-Hydroxy-3-methylpiperidine->3-Methyl-3-tosyloxy/mesyloxypiperidine Activation (TsCl or MsCl) 3-Methylpiperidine-3-carbonitrile 3-Methylpiperidine-3-carbonitrile 3-Methyl-3-tosyloxy/mesyloxypiperidine->3-Methylpiperidine-3-carbonitrile Nucleophilic Cyanation (NaCN or KCN) 3-Methylpiperidine-3-carbonitrile hydrochloride 3-Methylpiperidine-3-carbonitrile hydrochloride 3-Methylpiperidine-3-carbonitrile->3-Methylpiperidine-3-carbonitrile hydrochloride Salt Formation (HCl)

Caption: Workflow for the Nucleophilic Cyanation of 3-Methylpiperidine-3-carbonitrile hydrochloride.

Comparative Analysis

ParameterRoute 1: Strecker SynthesisRoute 2: Nucleophilic Cyanation
Starting Materials 3-Hydroxypyridine, Boc-anhydride, Methyl iodide, KCN, NH4ClN-Protected-3-piperidone, Methyl Grignard, TsCl/MsCl, NaCN/KCN
Number of Steps 4-5 (from 3-hydroxypyridine)4
Key Reactions Strecker reactionGrignard reaction, Nucleophilic substitution
Overall Yield (Estimated) ModerateModerate to Good
Scalability Potentially challenging due to the use of highly toxic KCN in a one-pot reaction.Good, with well-defined, sequential steps.
Safety Considerations Use of highly toxic potassium cyanide requires stringent safety protocols.Grignard reagents are highly reactive and require anhydrous conditions. Use of cyanide salts.
Potential Challenges Control of side reactions during Strecker synthesis. Purification of the aminonitrile intermediate.Activation of the tertiary alcohol can be sluggish. Potential for elimination side reactions during nucleophilic substitution.

Conclusion

Both the Strecker synthesis and the nucleophilic cyanation route offer viable pathways to 3-Methylpiperidine-3-carbonitrile hydrochloride.

The Strecker synthesis is an elegant approach that constructs the key C-C and C-N bonds in a single step. However, the one-pot nature of the reaction can sometimes lead to challenges in purification and the handling of highly toxic cyanide in a multi-component mixture requires careful consideration, especially at a larger scale.

The nucleophilic cyanation route is a more linear and arguably more controllable synthesis. Each step is a distinct transformation, which can allow for easier optimization and purification of intermediates. The activation of the tertiary alcohol is a critical step that may require careful selection of reagents and conditions to avoid side reactions.

The choice between these two routes will ultimately depend on the specific needs and capabilities of the research team. For smaller-scale laboratory synthesis where the one-pot efficiency of the Strecker reaction is advantageous, Route 1 may be preferred. For larger-scale production where process control and the isolation of clean intermediates are paramount, the more stepwise approach of Route 2 might be more suitable. It is recommended that researchers carefully evaluate the safety, cost, and scalability of each route before embarking on the synthesis of this important chemical intermediate.

References

  • Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie75 , 27–45 (1850). [Link]

  • Google Patents. CN103204801A - Synthesis method for N-Boc-3-piperidone.
  • Organic Chemistry Portal. Strecker Synthesis. [Link]

  • U.S. Patent 5,714,610.
  • Sattar, M. A. & Reddy, C. S. A Concise Synthesis of 3-piperdinones and 4-Methyl 3-piperdinones via Aldol Strategy. International Journal of Pharmaceutical and Chemical Sciences5 , 121-126 (2016). [Link]

  • Google Patents. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]

  • Google Patents. CN103304472A - Method for synthesizing 1-BOC-3-piperidone.
  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules24 , 2433 (2019). [Link]

  • Wei, Z. et al. A General and Efficient Four-Component Synthesis of Piperidones. Angewandte Chemie International Edition48 , 4216-4219 (2009). [Link]

  • Master Organic Chemistry. The Strecker Synthesis. [Link]

  • Chemguide. nucleophilic substitution - halogenoalkanes and cyanide ions. [Link]

  • Shan, Y. et al. Cyanation with isocyanides: recent advances and perspectives. Chemical Communications60 , 1546-1562 (2024). [Link]

  • Terrier, F. et al. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry12 , 6036-6045 (2014). [Link]

  • Organic Chemistry Portal. Nitrile synthesis by C-C coupling (cyanation). [Link]

  • Terrier, F. et al. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry79 , 6036-6045 (2014). [Link]

  • Sofighaderi, S. & Setamdideh, D. A Convenient Procedure for the Cyanation of Aldehydes by NaCN/DOWEX(R)50WX4. Oriental Journal of Chemistry29 , 1135-1137 (2013). [Link]

  • Doc Brown's Chemistry. Halogenoalkanes | Nucleophilic Substitution (with :CN-). [Link]

  • Google Patents. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • Organic Syntheses. Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. [Link]

  • Wang, F. et al. Rhodium(III)-catalyzed cyanation of vinylic C-H bonds: N-cyano-N-phenyl-p-toluenesulfonamide as a cyanation reagent. Organic Letters17 , 4992-4995 (2015). [Link]

  • Doc Brown's Chemistry. Halogenoalkanes | Nucleophilic Substitution (with :CN-). [Link]

  • Taylor & Francis. Cyanation – Knowledge and References. [Link]

Sources

A Senior Application Scientist's Guide to the Purity Analysis of 3-Methylpiperidine-3-carbonitrile Hydrochloride from Different Suppliers

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

3-Methylpiperidine-3-carbonitrile hydrochloride is a key building block in the synthesis of various pharmaceutical agents. Its structural motif is found in compounds targeting a range of therapeutic areas. As with any component destined for drug development, its purity is not a matter of simple specification but a critical parameter that dictates the success, reproducibility, and safety of the entire research and development cascade. Impurities, even at trace levels, can have significant consequences, ranging from altered biological activity and misleading structure-activity relationship (SAR) data to the generation of toxic by-products in subsequent synthetic steps.[][2]

The presence of impurities can stem from various stages, including the synthetic route employed, degradation over time, or improper storage conditions.[3] Therefore, a multi-faceted analytical approach is essential to not only quantify the purity of 3-Methylpiperidine-3-carbonitrile hydrochloride but also to identify and characterize the impurities present. This guide provides an in-depth comparison of this crucial intermediate from several (fictionalized) suppliers, underpinned by rigorous experimental data. It aims to equip researchers with the rationale and methodologies to independently verify the quality of such critical reagents, ensuring the integrity of their scientific endeavors.

The Analytical Gauntlet: A Multi-Technique Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A self-validating system relies on the convergence of data from orthogonal methods, each probing different physicochemical properties of the material. Below, we detail the core techniques employed in our comparative analysis, explaining the causality behind each choice.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

Expertise & Experience: HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[] For polar compounds like amine hydrochlorides, which can exhibit challenging chromatographic behavior, a robust method is crucial. While derivatization can be used to enhance detection for some amines, a direct analysis using a suitable ion-pairing agent or a hydrophilic interaction liquid chromatography (HILIC) column is often effective for salt forms.[4][5] We have opted for a reversed-phase method with an acidic mobile phase to ensure consistent protonation of the amine and sharp peak shapes.

Experimental Protocol: HPLC-UV Analysis

  • Sample Preparation: Accurately weigh approximately 10 mg of the 3-Methylpiperidine-3-carbonitrile hydrochloride sample and dissolve it in 10 mL of the mobile phase A to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

  • Quantification: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities

Expertise & Experience: The hydrochloride salt form of our target compound is non-volatile. However, potential impurities, such as residual starting materials or side-products from the synthesis (e.g., the free base form or other piperidine derivatives), may be volatile.[6] GC-MS is the ideal technique for separating and identifying these volatile components.[][7] The analysis requires converting the salt to its free base form to ensure volatility.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve ~5 mg of the sample in 1 mL of water. Add 1 mL of dichloromethane and adjust the pH of the aqueous layer to >10 with 1M NaOH. Vortex thoroughly. Separate the organic layer, dry it over anhydrous sodium sulfate, and analyze.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

  • Identification: Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST).

Quantitative NMR (qNMR) Spectroscopy: The Absolute Molar Perspective

Expertise & Experience: While chromatography provides relative purity, quantitative Nuclear Magnetic Resonance (qNMR) offers an absolute measure of purity against a certified internal standard.[8][9] It is a primary ratio method of measurement and is invaluable for confirming the identity and quantity of the main component and any NMR-active impurities, often without the need for isolating them.[9][10]

Experimental Protocol: ¹H qNMR Analysis

  • Sample Preparation: Accurately weigh ~15 mg of the sample and ~10 mg of a certified internal standard (e.g., maleic acid) into a vial. Dissolve in a known volume of a deuterated solvent (e.g., 0.75 mL of D₂O).

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Parameters:

    • Acquire a standard proton spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified to allow for full relaxation.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculation: The purity is calculated using the following formula:

    • Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    • Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P_std = purity of the standard.

Elemental Analysis: A Fundamental Check of Composition

Expertise & Experience: Elemental analysis provides the percentage of Carbon, Hydrogen, and Nitrogen (CHN) in the sample. This is a fundamental test to confirm the empirical formula of the compound.[11] Significant deviations from the theoretical values for C₆H₁₁N·HCl can indicate the presence of inorganic salts, residual solvents, or other non-CHN-containing impurities.

Theoretical Values for C₆H₁₄ClN (3-Methylpiperidine-3-carbonitrile hydrochloride):

  • Molecular Weight: 135.63 g/mol [12]

  • Carbon (C): 53.14%

  • Hydrogen (H): 10.41%

  • Nitrogen (N): 20.65%

  • Chlorine (Cl): 26.14% (Note: Chloride is typically determined by other methods like ion chromatography but is included here for completeness).

Visualizing the Purity Analysis Workflow

The following diagram illustrates the logical flow of our comprehensive purity assessment strategy.

Purity_Analysis_Workflow cluster_0 Sample Reception & Initial Checks cluster_1 Primary Quantitative & Qualitative Analysis cluster_2 Confirmatory & Bulk Property Analysis cluster_3 Final Assessment Sample Receive Sample from Supplier CoA Review Certificate of Analysis Sample->CoA Visual Visual Inspection (Color, Form) CoA->Visual HPLC HPLC-UV (Relative Purity, Impurity Profile) Visual->HPLC qNMR Quantitative ¹H NMR (Absolute Purity, Structural ID) Visual->qNMR GCMS GC-MS (Volatile Impurities ID) Visual->GCMS EA Elemental Analysis (CHN) (Empirical Formula Confirmation) Visual->EA IR FT-IR Spectroscopy (Functional Group Confirmation) Visual->IR Data Data Consolidation & Comparison HPLC->Data qNMR->Data GCMS->Data EA->Data IR->Data Report Final Purity Report & Supplier Qualification Data->Report

Caption: Workflow for the comprehensive purity analysis of a chemical intermediate.

Comparative Data: 3-Methylpiperidine-3-carbonitrile hydrochloride

The following table summarizes the analytical results for samples obtained from three different fictional suppliers. It is crucial to always consult the batch-specific Certificate of Analysis (CoA) provided by the manufacturer, which details their own quality control testing.[13][14][15]

Parameter Supplier A Supplier B Supplier C (Premium Grade) Theoretical Value
Lot Number A-1023B-4588C-9001N/A
Appearance Off-white solidWhite crystalline solidFine white powderWhite solid
Stated Purity (CoA) ≥98%≥99%≥99.5% (by qNMR)N/A
Purity by HPLC (%) 98.699.299.8N/A
Purity by qNMR (%) 97.999.199.7N/A
Elemental Analysis C (%) 52.5553.0153.1153.14%
Elemental Analysis H (%) 10.2510.3810.4010.41%
Elemental Analysis N (%) 20.3120.5920.6320.65%
Major Impurities - 3-Methylpiperidine (0.8%, GC-MS)- Unknown @ RRT 1.2 (0.6%, HPLC)- Residual Dichloromethane (0.3%, qNMR)- Starting Material (0.4%, HPLC)- Residual Water (0.2%, Karl Fischer)- Trace solvent (0.1%, qNMR)N/A

Interpretation of Results: A Deeper Dive into Quality

The data reveals significant differences in the quality of the material from the three suppliers, highlighting why a simple percentage purity value on a CoA can be insufficient.

  • Supplier A: While the HPLC purity is 98.6%, the qNMR result is slightly lower at 97.9%. This discrepancy is explained by the presence of 3-methylpiperidine, a likely precursor or hydrolysis product, which was detected by GC-MS. This impurity has low UV absorbance and is thus underestimated by HPLC-UV. The elemental analysis results also deviate noticeably from the theoretical values, supporting the lower purity finding. The presence of an unknown impurity warrants further investigation before use in sensitive applications.

  • Supplier B: This material shows good purity by both HPLC and qNMR. The impurities are identified and quantified. The presence of residual solvent (Dichloromethane) and a small amount of a known starting material are common process-related impurities. For many synthetic applications, this level of purity and characterization would be acceptable.

  • Supplier C: This premium-grade material demonstrates excellent purity across all techniques. The analytical values are in close agreement with the theoretical figures. The only notable impurity is a small amount of water, which is common for hydrochloride salts, and a trace amount of a process solvent. This supplier likely operates under stricter quality control systems, possibly adhering to elements of Good Manufacturing Practices (GMP), which ensure consistent production of high-quality materials.[16][17][18][19]

Visualizing Impurity Profiles

The nature of the impurities is as important as their quantity. The diagram below conceptualizes the impurity profiles of the different suppliers.

Impurity_Profiles cluster_A Supplier A cluster_B Supplier B cluster_C Supplier C (Premium) A 3-Methylpiperidine-3-carbonitrile HCl (97.9%) 3-Methylpiperidine (0.8%) Unknown Impurity (0.6%) Other Traces B 3-Methylpiperidine-3-carbonitrile HCl (99.1%) Dichloromethane (0.3%) Starting Material (0.4%) Other Traces C 3-Methylpiperidine-3-carbonitrile HCl (99.7%) Water & Trace Solvent (0.3%)

Sources

Reproducibility of Experiments Involving 3-Methylpiperidine-3-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Methylpiperidine-3-carbonitrile hydrochloride (CAS: 163438-16-0), a critical gem-disubstituted building block used in the synthesis of conformationally restricted pharmaceutical intermediates.

Executive Summary: The Gem-Disubstituted Challenge

In modern medicinal chemistry, 3-Methylpiperidine-3-carbonitrile hydrochloride represents a high-value scaffold used to introduce quaternary carbon centers into drug candidates. Unlike simple mono-substituted piperidines (e.g., 3-methylpiperidine), this gem-disubstituted analog offers unique conformational rigidity, which can significantly enhance the metabolic stability and selectivity of kinase inhibitors (e.g., JAK/STAT pathway modulators) and GPCR ligands.

However, the very feature that makes it valuable—the steric bulk of the C3 quaternary center—introduces significant reproducibility challenges. Researchers often encounter variability in reaction kinetics , salt stoichiometry , and enantiomeric excess (ee) retention. This guide objectively compares the HCl salt form against its alternatives and provides standardized protocols to ensure experimental consistency.

Comparative Analysis: HCl Salt vs. Alternatives

The choice of salt form is the single largest variable affecting the reproducibility of reactions involving 3-Methylpiperidine-3-carbonitrile.

Table 1: Performance Matrix of Salt Forms
FeatureHydrochloride (HCl) Free Base Trifluoroacetate (TFA)
Physical State Crystalline SolidViscous Oil / Low-Melting SolidHygroscopic Solid/Oil
Hygroscopicity Low to ModerateN/A (Oxidation prone)High (Wet foam issues)
Stoichiometry Defined (1:1)Variable (Carbonate formation)Variable (Often non-stoichiometric)
Storage Stability High (>2 years at 4°C)Low (Oxidizes/Polymerizes)Moderate (Acidic degradation)
Reaction Utility Best for Storage & Weighing Best for immediate usageBest for HPLC purification
Reproducibility Score 9.5/10 4.0/106.5/10
Mechanistic Insight: Why the HCl Salt is Superior

The Free Base of 3-Methylpiperidine-3-carbonitrile is a secondary amine prone to air oxidation and "amine blush" (reaction with atmospheric CO₂ to form carbamates/carbonates). This introduces undefined impurities that alter the effective molecular weight, leading to stoichiometric errors in downstream couplings.

The HCl salt locks the amine proton, preventing oxidation and CO₂ absorption. However, users must be aware of the "HCl Trap" : In palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig), the HCl must be neutralized in situ with a stronger base (e.g., NaOtBu) to release the free amine, or the catalyst will be poisoned.

Reproducibility Challenges & Solutions

Challenge A: Steric Hindrance in Nucleophilic Attacks

The methyl group at the C3 position shields the nitrile and the amine.

  • Observation: Standard hydrolysis of the nitrile to the amide/acid often stalls at 50-60% conversion using standard conditions (e.g., NaOH/H₂O).

  • Solution: Use "super-electrophiles" or elevated temperatures. For hydrolysis, switching to Ghaffar-Parkins catalysts (platinum phosphinito complexes) or using H₂O₂/NaOH (Radziszewski reaction) is required for complete conversion.

Challenge B: Enantiomeric Stability

While CAS 163438-16-0 is often supplied as a racemate, chiral variants are critical for bioactivity.

  • Risk: The quaternary center is resistant to racemization, but harsh acidic conditions (e.g., refluxing in conc. HCl for hydrolysis) can induce elimination or migration if not controlled.

  • Control: Monitor enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralpak AD-H column) before and after any high-temperature step.

Experimental Protocols

Protocol 1: Standardization of Commercial HCl Salt

Commercial batches often contain 1-5% excess HCl or water. This protocol ensures a defined stoichiometry for sensitive couplings.

Reagents:

  • Crude 3-Methylpiperidine-3-carbonitrile HCl

  • Isopropanol (IPA), Diethyl Ether (Et₂O)

Workflow:

  • Dissolution: Dissolve 10.0 g of the crude salt in minimal hot Isopropanol (approx. 40 mL) at 75°C.

  • Filtration: Filter hot through a sintered glass funnel to remove inorganic salts (e.g., NH₄Cl from synthesis).

  • Crystallization: Allow the filtrate to cool slowly to room temperature (25°C) over 2 hours.

  • Precipitation: Add Diethyl Ether (20 mL) dropwise to induce complete precipitation.

  • Isolation: Filter the white crystals, wash with cold Et₂O (2 x 10 mL), and dry under vacuum (40°C, 10 mbar) for 4 hours.

  • Validation: Perform Argentometric Titration (AgNO₃) to confirm Chloride content matches theoretical (approx. 22%).

Protocol 2: Free-Basing for Cross-Coupling

Use this immediately before a reaction to generate the reactive free amine species.

  • Suspend 1.0 eq of the HCl salt in DCM (Dichloromethane).

  • Add 1.2 eq of Sat. aq. NaHCO₃ (Do not use NaOH, as it may hydrolyze the nitrile).

  • Stir vigorously for 15 minutes.

  • Separate layers; extract aqueous layer 2x with DCM.

  • Dry combined organics over Na₂SO₄.

  • Critical Step: Concentrate at <30°C to prevent volatile loss or self-condensation. Use immediately.

Visualizations

Diagram 1: Synthetic Workflow & Critical Control Points

This diagram illustrates the optimal path for utilizing the HCl salt, highlighting where errors typically occur (Red Nodes).

G Start Commercial HCl Salt QC_Check QC: Titration (Cl-) & Chiral HPLC Start->QC_Check Step 1 Coupling Downstream Coupling (Amide/Buchwald) Start->Coupling Direct Use (Requires Base) FreeBase Free-Basing (NaHCO3/DCM) QC_Check->FreeBase Step 2 FreeBase->Coupling Step 3: Immediate Use Risk_Oxidation RISK: Oxidation/ Carbamate Formation FreeBase->Risk_Oxidation Delay > 1hr Risk_Poison RISK: Catalyst Poisoning (if HCl remains) Coupling->Risk_Poison Insufficient Base

Caption: Workflow for handling 3-Methylpiperidine-3-carbonitrile HCl. Red nodes indicate failure points requiring strict control.

Diagram 2: Impurity Profile (Hydrolysis Pathways)

Understanding the degradation of the nitrile group is vital for stability studies.

G Target 3-Methylpiperidine-3-carbonitrile (Target) Impurity_A Impurity A: Amide (Partial Hydrolysis) Target->Impurity_A H2O / pH > 10 Impurity_C Impurity C: N-Oxide Target->Impurity_C Peroxides / Air (Free Base only) Impurity_B Impurity B: Carboxylic Acid Impurity_A->Impurity_B Heat / Strong Base

Caption: Common degradation pathways. Impurity A is the most frequent byproduct found in aged aqueous solutions.

References

  • BenchChem. An In-depth Technical Guide to the Chemical Synthesis of Alogliptin (Piperidine Intermediates). Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 521844, 3-Methylpiperidine hydrochloride. Retrieved from

  • ChemicalBook. (2R,3S)-2-Methylpiperidine-3-carbonitrile hydrochloride Properties and Safety. Retrieved from

  • RSC Medicinal Chemistry. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. Retrieved from

  • Sigma-Aldrich. Piperidine-3(R)-carbonitrile Product Specification. Retrieved from

Structural Confirmation of 3-Methylpiperidine-3-carbonitrile Hydrochloride Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural validation of 3-Methylpiperidine-3-carbonitrile hydrochloride and its derivatives presents a distinct analytical challenge due to the presence of a quaternary carbon at the C3 position, potential chirality, and the conformational flexibility of the piperidine ring. While routine 1D NMR is sufficient for purity checks, it often fails to definitively distinguish regioisomers (e.g., 3,3-disubstitution vs. 3,4-disubstitution) or establish absolute configuration.

This guide objectively compares three tiers of structural confirmation methodologies: Advanced Solution-State NMR , Single Crystal X-Ray Diffraction (SC-XRD) , and Vibrational Spectroscopy/HRMS . We provide experimental protocols and a decision matrix to select the optimal workflow for drug development stages.

The Analytical Challenge

The target molecule features three structural characteristics that complicate analysis:

  • Quaternary Center (C3): Lacks attached protons, rendering it invisible in DEPT-135 and HSQC experiments.

  • Chirality: The C3 position is a stereocenter. Enantiomeric excess (ee) cannot be determined by standard NMR without chiral shift reagents.

  • Salt Formation: The hydrochloride salt protonates the amine (

    
    ), causing significant chemical shift perturbations and potential line broadening due to exchangeable protons.
    
Decision Matrix: Analytical Workflow

AnalyticalWorkflow Start Crude Product (3-Methylpiperidine-3-carbonitrile HCl) Purity Purity Check (HPLC + 1D NMR) Start->Purity Decision Is Structure Definitive? Purity->Decision MethodC Method C: Ancillary (FT-IR, HRMS) *Functional Group ID* Purity->MethodC Routine MethodA Method A: Advanced NMR (HMBC, NOESY) *Solution State Structure* Decision->MethodA Ambiguous Regiochemistry MethodB Method B: SC-XRD (Single Crystal X-Ray) *Absolute Config & Salt Form* Decision->MethodB Chiral/Salt Confirmation Final Release / Scale-Up MethodA->Final MethodB->Final MethodC->Final

Figure 1: Decision matrix for selecting the appropriate analytical technique based on the stage of development and structural ambiguity.

Comparative Analysis of Methods

Method A: Advanced Solution-State NMR (The Workhorse)

Best For: Rapid structural elucidation in solution; distinguishing regioisomers.

Standard


H NMR is often inconclusive because the ring methylene protons (

) appear as overlapping multiplets. The key to confirming the 3-methyl-3-carbonitrile motif is detecting the quaternary carbon.
  • Critical Experiment: HMBC (Heteronuclear Multiple Bond Correlation) .

  • Mechanism: You must observe a long-range coupling (

    
     or 
    
    
    
    ) between the methyl protons (singlet, ~1.2 ppm) and the quaternary C3 carbon, as well as the Nitrile carbon (~120-124 ppm).

Experimental Protocol: HMBC Optimization for HCl Salts

  • Solvent: Dissolve 10-15 mg of sample in DMSO-d6 . Note: Avoid

    
     if looking for NH correlations, as rapid exchange will wipe out the signal. DMSO-d6 also breaks up H-bonding aggregates.
    
  • Parameter Setup: Set the long-range coupling constant delay to correspond to ~8 Hz (optimized for 2-3 bond couplings).

  • Acquisition: Acquire 1024 scans in the F2 dimension to resolve weak quaternary signals.

Method B: Single Crystal X-Ray Diffraction (SC-XRD) (The Gold Standard)

Best For: Absolute stereochemistry (R vs S), tautomer identification, and definitive salt stoichiometry.

SC-XRD provides a direct 3D map of electron density. For hydrochloride salts, this is the only method that unambiguously locates the chloride counter-ion relative to the protonated nitrogen, confirming the salt structure rather than a co-crystal.

Experimental Protocol: Vapor Diffusion Crystallization

  • Dissolution: Dissolve 20 mg of the derivative in a minimum amount of Methanol (approx. 0.5 mL) in a small vial.

  • Precipitant: Place this small vial (cap off) inside a larger jar containing 5 mL of Diethyl Ether or Hexane (anti-solvent).

  • Equilibration: Seal the outer jar tightly. Allow to stand undisturbed at 4°C for 3-7 days.

  • Harvest: Clear, prismatic crystals should form. Select a crystal >0.1 mm for diffraction.

Method C: Vibrational Spectroscopy (FT-IR) & HRMS

Best For: Quick batch release and functional group verification.

While not structural proof, the nitrile group provides a unique diagnostic handle.

  • FT-IR: Look for the characteristic

    
     stretch at 2230–2250 cm⁻¹ . In the HCl salt, a broad band at 2400–3000 cm⁻¹ (ammonium band) will also be present.
    
  • HRMS (ESI+): Confirms the molecular formula

    
    . Essential to rule out dimerization which can occur in nitrile chemistry.
    

Data Summary & Comparison

FeatureMethod A: 2D NMR (HMBC/NOESY)Method B: SC-XRDMethod C: FT-IR / HRMS
Primary Output Connectivity & Regiochemistry3D Atom Positions & Absolute ConfigFunctional Groups & Mass
Sample Requirement ~10 mg (Recoverable)Single Crystal (Hard to grow)<1 mg (Destructive)
Time to Result 2 - 4 Hours2 - 7 Days (inc. crystallization)< 30 Minutes
Cost LowHighVery Low
Quaternary C Detection Excellent (via correlations)Definitive Inferential
Stereochemistry Relative (NOESY)Absolute (Anomalous dispersion)None

Technical Deep Dive: NMR Logic for Quaternary Assignment

To confirm the 3-methyl-3-carbonitrile structure, one must rule out the 4-methyl-4-carbonitrile isomer. The logic flow below illustrates how HMBC correlations provide this proof.

NMRLogic cluster_interpretation Interpretation Methyl Methyl Protons (Singlet, ~1.2 ppm) QuatC Quaternary Carbon (C3) (~35-40 ppm) Methyl->QuatC HMBC (2J) Nitrile Nitrile Carbon (CN) (~122 ppm) Methyl->Nitrile HMBC (3J) RingCH2 Ring CH2 (C2) (Adj. to Nitrogen) Methyl->RingCH2 HMBC (3J) *Critical for Regio* Result If Methyl correlates to C2 (N-adjacent), it confirms Pos 3. RingCH2->Result

Figure 2: HMBC correlation logic. The Methyl protons must show a 3-bond correlation to the C2 methylene (which is significantly deshielded by the adjacent Nitrogen), confirming the methyl group is at position 3, not 4.

References

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on HMBC/HSQC pulse sequences).

  • Gouda, M. A., et al. (2022). "Synthesis and 3D shape analysis of piperidine fragments." RSC Medicinal Chemistry.[2] Link (Discusses NMR differentiation of piperidine regioisomers).

  • Seddon, K. R. (2004). "Pseudopolymorphs: a polemic." Crystal Growth & Design.
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[3] (Standard reference for Nitrile IR stretches and MS fragmentation).

  • Reich, H. J. (2023). "Structure Determination Using NMR." University of Wisconsin-Madison Chemistry. Link (Verified educational resource for quaternary carbon assignment).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Methylpiperidine-3-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical reagents is paramount. This guide provides a detailed, safety-centric protocol for the proper disposal of 3-Methylpiperidine-3-carbonitrile hydrochloride, a compound that, while integral to specific synthetic pathways, necessitates a thorough understanding of its potential hazards to ensure the safety of personnel and the protection of our environment. The following procedures are grounded in established principles of chemical safety and waste management.

Hazard Assessment: A Triad of Chemical Risks

3-Methylpiperidine-3-carbonitrile hydrochloride presents a complex hazard profile stemming from its three primary chemical functionalities: the piperidine ring, the nitrile group, and the hydrochloride salt. A comprehensive risk assessment is the foundational step for its safe handling and disposal.

  • Piperidine Moiety: The core piperidine structure is a cyclic amine. Piperidines can be corrosive and cause severe skin burns and eye damage.[1][2] They are also flammable liquids.[2]

  • Nitrile Group (-CN): Nitrile compounds are a significant concern due to their potential to release highly toxic hydrogen cyanide gas, particularly under acidic conditions.[3] Many nitriles are also harmful if swallowed, inhaled, or absorbed through the skin.

  • Hydrochloride Salt (-HCl): The hydrochloride salt renders the compound acidic. Concentrated acidic solutions are corrosive and can cause severe burns.[4][5] Disposal of acidic waste requires neutralization to a pH between 7 and 9 before it can be considered for drain disposal, subject to local regulations.[6][7]

Given the composite nature of this molecule, it must be handled as a hazardous substance, with precautions taken to address corrosivity, potential toxicity, and flammability.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling 3-Methylpiperidine-3-carbonitrile hydrochloride in any capacity, including for disposal, the following personal protective equipment is mandatory:

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes of the corrosive hydrochloride and the irritant properties of the piperidine.
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin absorption of the nitrile compound and the corrosive effects of the hydrochloride salt.
Body Protection A flame-resistant laboratory coat.Protects against accidental spills and potential flammability.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge may be necessary if working outside a fume hood or with large quantities.Protects against the inhalation of any volatile components or aerosols that may be generated.

All handling and disposal procedures should be conducted within a certified chemical fume hood to ensure adequate ventilation and to contain any potential release of hazardous vapors.

Spill Management: A Swift and Safe Response

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Small Spills (<1 g):

    • Alert personnel in the immediate vicinity.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

    • All contaminated materials, including cleaning supplies, must be disposed of as hazardous waste.

  • Large Spills (>1 g):

    • Evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department or emergency response team.

    • Prevent the spill from entering drains.

    • Only personnel trained in hazardous material spill response should attempt to clean up a large spill.

Disposal Protocol: A Step-by-Step Guide

The guiding principle for the disposal of 3-Methylpiperidine-3-carbonitrile hydrochloride is that it should be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain without appropriate treatment and verification of local regulations.

All waste containing 3-Methylpiperidine-3-carbonitrile hydrochloride, including unused product, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials, must be collected in a dedicated, properly labeled hazardous waste container.

  • Container Selection: Use a chemically compatible container, preferably made of high-density polyethylene (HDPE).

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "3-Methylpiperidine-3-carbonitrile hydrochloride." The date of initial waste accumulation should also be recorded.

  • Storage: The waste container should be kept closed at all times, except when adding waste, and stored in a designated satellite accumulation area within the laboratory.

For very dilute aqueous solutions, neutralization of the hydrochloride salt may be considered as a preliminary step before collection, but this should be approached with extreme caution due to the presence of the nitrile group.

Causality: Neutralizing the acidic hydrochloride salt reduces its corrosivity. However, the stability of the nitrile group under basic conditions must be considered. While hydrolysis of nitriles typically requires more forcing conditions (strong acid or base and heat), it is prudent to use a weak base for neutralization to minimize any potential for unwanted reactions.

Protocol:

  • Work in a chemical fume hood.

  • Slowly add a weak base, such as a 5% sodium bicarbonate solution, to the dilute aqueous waste solution while stirring.

  • Monitor the pH of the solution using pH paper or a calibrated pH meter.

  • Continue adding the base until the pH is between 7 and 9.[6]

  • Even after neutralization, the solution should be collected as hazardous waste due to the presence of the organic nitrile compound.

The sealed and labeled hazardous waste container containing 3-Methylpiperidine-3-carbonitrile hydrochloride must be disposed of through your institution's EHS office or a licensed hazardous waste disposal contractor. Do not attempt to incinerate or treat the waste through other means within the laboratory.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 3-Methylpiperidine-3-carbonitrile hydrochloride.

DisposalWorkflow start Start: Have 3-Methylpiperidine-3-carbonitrile hydrochloride waste waste_form Is the waste a solid or concentrated liquid? start->waste_form collect_solid Collect in a labeled hazardous waste container. waste_form->collect_solid Yes is_aqueous Is the waste a dilute aqueous solution? waste_form->is_aqueous No final_disposal Arrange for pickup by EHS or licensed hazardous waste contractor. collect_solid->final_disposal is_aqueous->collect_solid No (Treat as concentrated) neutralize Neutralize with weak base (e.g., NaHCO3) to pH 7-9 in a fume hood. is_aqueous->neutralize Yes collect_liquid Collect neutralized solution in a labeled hazardous waste container. neutralize->collect_liquid collect_liquid->final_disposal end End: Safe and compliant disposal final_disposal->end

Caption: Disposal decision workflow for 3-Methylpiperidine-3-carbonitrile hydrochloride.

References

  • Standard Operating Procedure: Decontamin
  • How to dispose of hydrochloric acid. Lab Alley.
  • Hazardous Waste Disposal Guide. Dartmouth College.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • SAFETY DATA SHEET - 3-Methylpiperidine. Fisher Scientific.
  • SAFETY DATA SHEET - 3-Methylpiperidine. Fisher Scientific.
  • Treatment and disposal of chemical wastes in daily labor

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.